5-Amino-2-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74455. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-nitrobenzoic acid | |
|---|---|---|
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InChI |
InChI=1S/C7H6N2O4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZWQCKYLNIOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157805 | |
| Record name | 5-Amino-2-nitrobenzoic acid | |
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Molecular Weight |
182.13 g/mol | |
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Physical Description |
Yellow or brown powder; [Alfa Aesar MSDS] | |
| Record name | 5-Amino-2-nitrobenzoic acid | |
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CAS No. |
13280-60-9 | |
| Record name | 5-Amino-2-nitrobenzoic acid | |
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| Record name | 5-Amino-2-nitrobenzoic acid | |
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| Record name | 13280-60-9 | |
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| Record name | 5-amino-2-nitrobenzoic acid | |
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| Record name | 5-Amino-2-nitrobenzoic acid | |
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Foundational & Exploratory
5-Amino-2-nitrobenzoic acid CAS number
An In-Depth Technical Guide to 5-Amino-2-nitrobenzoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It provides in-depth information on its chemical identity, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles and methodologies.
Core Identity and Significance
This compound, identified by the CAS Number 13280-60-9 , is a highly functionalized aromatic compound. Its structure, featuring an aminophenyl moiety substituted with both a carboxylic acid and a nitro group, makes it a versatile and valuable intermediate in organic synthesis. The strategic placement of the electron-donating amino group and the electron-withdrawing nitro group influences the reactivity of the aromatic ring, while the carboxylic acid provides a key handle for derivatization.
This unique combination of functional groups allows it to serve as a critical building block in the synthesis of a wide range of target molecules, from complex pharmaceuticals to vibrant azo dyes.[1] In the context of drug development, it is particularly noted as an intermediate for compounds with anti-inflammatory and analgesic properties.[1]
Physicochemical and Structural Properties
The compound typically appears as a yellow powder or crystalline solid. Its fundamental properties are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 13280-60-9 | |
| Molecular Formula | C₇H₆N₂O₄ | |
| Molecular Weight | 182.13 g/mol | |
| Appearance | Yellow powder or crystal | |
| Melting Point | 236-238 °C | |
| Synonyms | 2-Nitro-5-aminobenzoic acid, 3-Carboxy-4-nitroaniline | |
| SMILES | Nc1ccc(c(c1)C(O)=O)--INVALID-LINK--=O | |
| InChI Key | KZZWQCKYLNIOBT-UHFFFAOYSA-N |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound can be effectively achieved through the selective reduction of one nitro group of a dinitro precursor, such as 2,5-dinitrobenzoic acid. The Zinin reduction, which utilizes sulfide, hydrosulfide, or polysulfide reagents, is a well-established method for such selective transformations and is favored for its efficacy and specificity.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Causality in Experimental Design
The choice of a sulfide-based reducing agent is critical for achieving selective reduction. The nitro group at the 2-position is ortho to the carboxylic acid, which can influence its electronic environment and steric accessibility differently than the nitro group at the 5-position. The Zinin reduction is known to preferentially reduce one nitro group in dinitro-aromatic compounds, making it ideal for this synthesis. The reaction is performed in an aqueous or alcoholic solution to ensure the solubility of the reactants and reagents. The final product is precipitated by acidifying the reaction mixture, which protonates the carboxylate and amino groups, reducing the compound's solubility in the aqueous medium.
Detailed Synthesis Protocol
Objective: To synthesize this compound via selective reduction of 2,5-dinitrobenzoic acid.
Materials:
-
2,5-Dinitrobenzoic acid
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or Sodium hydrosulfide (NaSH)
-
Ethanol
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dinitrobenzoic acid (1.0 eq.) in a mixture of ethanol and water.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (approx. 2.0-2.5 eq.) in water.
-
Reaction: Gently heat the solution of 2,5-dinitrobenzoic acid to reflux. Add the sodium sulfide solution dropwise over 30-60 minutes. The color of the reaction mixture will typically change, indicating the progress of the reduction.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any elemental sulfur byproduct.
-
Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated HCl dropwise with stirring to acidify the solution to a pH of approximately 3-4.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove residual salts.
-
Purification: Dry the crude product. For higher purity, recrystallize the solid from an ethanol/water mixture.[3]
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.
Analytical Workflow Diagram
Caption: General workflow for the analytical characterization of the product.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound using reversed-phase HPLC.
Methodology:
-
System: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acid modifier. A typical mobile phase consists of acetonitrile and 0.1% phosphoric acid in water.[4]
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 326 nm).[5]
-
Sample Preparation: Prepare a standard solution of approximately 100 µg/mL in a diluent of water/acetonitrile (50:50 v/v). Prepare the test sample at the same concentration.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is calculated based on the relative peak areas.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups and confirm the chemical structure.
Methodology: The FTIR spectrum is typically recorded on a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[3][6]
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group Assignment | Source(s) |
| 3500 - 3300 | N-H stretch (Amino group) | [6][7] |
| 3300 - 2500 | O-H stretch (Carboxylic acid, broad) | [6][7] |
| 1720 - 1680 | C=O stretch (Carboxylic acid) | [6][7] |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) | [6][7] |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) | [6][7] |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) | [6][7] |
| 1300 - 1200 | C-N stretch (Aromatic Amine) | [6][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural elucidation by analyzing the chemical environment of each proton and carbon atom.
Methodology: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, typically DMSO-d₆, which can solubilize the compound and has well-characterized residual peaks for referencing (δ ~2.50 ppm for ¹H, δ ~39.51 ppm for ¹³C).[3][8]
Illustrative ¹H NMR Data (in DMSO-d₆): (Note: Specific chemical shifts may vary slightly based on concentration and exact experimental conditions. The following are representative values based on the compound's structure.)
-
~13.0 ppm (broad s, 1H): Carboxylic acid proton (-COOH).
-
~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group.
-
~7.0-7.2 ppm (dd, 1H): Aromatic proton ortho to the amino and meta to the nitro group.
-
~6.8-7.0 ppm (d, 1H): Aromatic proton ortho to the amino group.
-
~5.5-6.0 ppm (broad s, 2H): Amino group protons (-NH₂).
Application in Drug Development: A Synthesis Perspective
The structural motifs present in this compound are highly relevant to the synthesis of active pharmaceutical ingredients (APIs). A prominent example is its relationship to the synthesis of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA), a widely used anti-inflammatory drug for treating inflammatory bowel disease.[9] While Mesalazine is 5-amino-2-hydroxybenzoic acid, its synthesis often starts from precursors that are structurally analogous to this compound, such as 2-chloro-5-nitrobenzoic acid.[10] The synthetic strategies employed highlight the utility of this class of compounds.
Mesalazine Synthesis Pathway
The industrial synthesis of Mesalazine often involves a pathway where a nitro-substituted benzoic acid is a key intermediate. The process demonstrates two critical transformations relevant to the chemistry of this compound: nucleophilic aromatic substitution and nitro group reduction.
Caption: A common synthetic pathway to the anti-inflammatory drug Mesalazine.
This pathway underscores the industrial relevance of the chemical transformations—nitro group reduction and functional group interconversion on a substituted benzoic acid scaffold—that are central to the chemistry of this compound.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.
-
Hazard Classification: It is classified as an oxidizing solid and can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a respirator if dust is generated.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Keep away from heat and sources of ignition.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Always consult the most current Safety Data Sheet (SDS) for the compound before use.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US8835677B2 - Methods for producing aminonitrobenzoic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic [quickcompany.in]
- 5. allindianpatents.com [allindianpatents.com]
- 6. benchchem.com [benchchem.com]
- 7. instanano.com [instanano.com]
- 8. ckgas.com [ckgas.com]
- 9. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
Introduction: A Molecule of Strategic Importance
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Amino-2-nitrobenzoic Acid
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a versatile building block in organic synthesis. With a focus on its relevance to researchers, scientists, and drug development professionals, this document delves into the nuanced reactivity and practical utility of this compound, supported by detailed experimental protocols and spectroscopic data.
This compound, with the CAS number 13280-60-9, is an aromatic compound featuring amino, nitro, and carboxylic acid functional groups.[1] This unique trifunctionality makes it a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and dye industries.[1][2] The strategic positioning of the electron-donating amino group and the electron-withdrawing nitro and carboxylic acid groups on the benzene ring dictates its chemical reactivity and provides multiple avenues for synthetic transformations.
This guide will explore the fundamental chemical and physical properties of this compound, its spectroscopic signature for unambiguous identification, and its applications as a precursor in the synthesis of pharmaceuticals and azo dyes. A comparative analysis with its isomer, 2-amino-5-nitrobenzoic acid, is also presented to highlight the impact of substituent positioning on the molecule's properties and reactivity.[3]
Physicochemical Properties: A Foundation for Application
The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical synthesis. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂O₄ | [4] |
| Molecular Weight | 182.13 g/mol | [4] |
| Appearance | Yellow powder or crystal | |
| Melting Point | 236-238 °C | [4][5] |
| Boiling Point | 481.3±35.0 °C (Predicted) | [4] |
| Density | 1.568±0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in DMSO and Methanol; Insoluble in water | |
| pKa | 2.28±0.25 (Predicted) | [4] |
The relatively high melting point indicates a stable crystalline lattice. The molecule's insolubility in water and solubility in polar aprotic solvents like DMSO are important considerations for reaction solvent selection.
Crystal Structure Insights
This compound crystallizes in the monoclinic P21/c space group.[4] The crystal structure reveals that adjacent molecules form cyclic dimers through intermolecular hydrogen bonds between their carboxyl groups (O-H···O).[4] Furthermore, the amino group (NH₂) forms a three-center hydrogen bond with the oxygen atoms of the nitro group (NO₂) of a neighboring molecule.[4] These intermolecular interactions contribute to the compound's thermal stability.
Spectroscopic Characterization: The Molecular Fingerprint
Accurate identification and purity assessment of this compound are crucial in research and development. Spectroscopic techniques provide a detailed "fingerprint" of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the protons on the aromatic ring.[6][7] The specific chemical shifts and coupling constants are indicative of the electronic effects of the amino, nitro, and carboxylic acid groups.[7]
-
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups present in this compound.[4][8]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (Amino) | ~3490, 3380 |
| O-H stretch (Carboxylic Acid) | 3200-2500 (broad) |
| C=O stretch (Carboxylic Acid) | ~1690 |
| N-O stretch (Nitro) | ~1510, 1330 |
| C=C stretch (Aromatic) | ~1625, 1590 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[8] The molecular ion peak [M]⁺ is observed at an m/z corresponding to the molecular weight of 182.13.[8]
Synthesis and Reactivity: A Versatile Synthetic Tool
The reactivity of this compound is governed by its three functional groups, allowing for a diverse range of chemical transformations.
Synthesis of this compound
While several synthetic routes exist, a common laboratory-scale synthesis is not readily detailed in the provided search results. However, the synthesis of its isomer, 2-amino-5-nitrobenzoic acid, often involves the nitration of an appropriately protected aminobenzoic acid derivative, followed by deprotection.[9] A similar retrosynthetic approach can be envisioned for this compound.
Key Reactions of this compound
The amino group can undergo diazotization, a critical step in the synthesis of azo dyes.[3] The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing a handle for further molecular elaboration.[10] The nitro group can be reduced to an amino group, opening up possibilities for the synthesis of diamino derivatives.
Applications in Drug Development and Industry
This compound is a key intermediate in the synthesis of various high-value molecules.[1]
Pharmaceutical Synthesis
This compound serves as a crucial building block in the development of pharmaceuticals, particularly those with anti-inflammatory and analgesic effects.[1] It is also a reagent used in the preparation of insulin receptor tyrosine kinase activators.[5] The presence of the three functional groups allows for the construction of complex heterocyclic scaffolds, which are common motifs in bioactive molecules.
Azo Dye Production
The primary amino group of this compound makes it an excellent precursor for the synthesis of azo dyes.[1][3] The general process involves the diazotization of the amino group, followed by coupling with an electron-rich aromatic compound.
This protocol outlines the synthesis of a simple azo dye using this compound and phenol.
Step 1: Diazotization of this compound
-
Dissolve 1.82 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water in a 100 mL beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water dropwise to the cooled solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.
Causality: The diazotization reaction requires cold conditions to prevent the unstable diazonium salt from decomposing. The use of excess nitrous acid (from sodium nitrite and HCl) ensures complete conversion of the primary amine.
Step 2: Coupling Reaction with Phenol
-
In a separate 250 mL beaker, dissolve 0.94 g (10 mmol) of phenol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the cold alkaline phenol solution with vigorous stirring.
-
A brightly colored azo dye will precipitate immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a desiccator.
Causality: The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The reaction is carried out in an alkaline medium to deprotonate phenol to the more strongly activating phenoxide ion, which enhances the rate of the coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 13280-60-9 [chemicalbook.com]
- 5. 5-アミノ-2-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound(13280-60-9) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound(Purified) [myskinrecipes.com]
5-Amino-2-nitrobenzoic acid molecular weight
An In-Depth Technical Guide to 5-Amino-2-nitrobenzoic Acid: Properties, Characterization, and Applications
Abstract
This compound is a versatile organic compound that serves as a crucial intermediate in a multitude of synthetic applications, ranging from pharmaceutical development to the manufacturing of dyes and advanced materials.[1] Its unique molecular architecture, featuring amino, nitro, and carboxylic acid functional groups, provides a rich platform for chemical modifications.[1] This technical guide offers a comprehensive examination of this compound, detailing its fundamental physicochemical properties, including its molecular weight, and exploring its structural characteristics, analytical characterization, key applications, and safety protocols. This document is intended for researchers, chemists, and professionals in drug development who utilize this compound in their work.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and synthesis. These properties dictate its reactivity, solubility, and handling requirements.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. The molecular weight, a cornerstone of stoichiometric calculations, is 182.13 g/mol .[2][3]
| Property | Value | Source(s) |
| Molecular Weight | 182.13 g/mol | [1][2][4] |
| Molecular Formula | C₇H₆N₂O₄ | [1][2] |
| CAS Number | 13280-60-9 | [1][2] |
| Appearance | Yellow powder or crystal | [1][2][5] |
| Melting Point | 236-238 °C (decomposes) | [5][6][7] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Nitro-5-aminobenzoic acid, 3-Carboxy-4-nitroaniline | [1][4] |
| Purity (Typical) | ≥ 99.8% (HPLC) | [1] |
Molecular and Crystal Structure
This compound's structure consists of a benzene ring substituted with a carboxylic acid group, a nitro group, and an amino group. The relative positions of these functional groups are critical to its chemical reactivity.
The compound crystallizes in the monoclinic P21/c space group.[5] In its solid state, adjacent molecules form cyclic dimers through intermolecular hydrogen bonds between their carboxyl groups (O-H···O).[5] Furthermore, the amino group (NH₂) forms a three-center hydrogen bond with the oxygen atoms of the nitro group (NO₂), contributing to the stability of the crystal lattice.[5]
Caption: 2D structure of this compound.
Analytical Characterization Workflow
Confirming the identity and purity of this compound is paramount for its use in sensitive applications like drug development. A multi-technique approach is typically employed.
Spectroscopic and Spectrometric Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum provides confirmation of the key functional groups. Expected characteristic peaks include N-H stretching from the amine, O-H stretching from the carboxylic acid, a C=O stretch (carboxylic acid), N-O asymmetric and symmetric stretches from the nitro group, and C-N stretching from the aromatic amine.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework. The aromatic protons will show distinct chemical shifts and coupling patterns based on their electronic environment, which is influenced by the electron-withdrawing nitro and carboxylic acid groups and the electron-donating amino group.[3]
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to 182.13.[2] Fragmentation patterns can also provide further structural information.[2]
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for determining the purity of this compound.[1] A reversed-phase column can be used with a suitable mobile phase (e.g., a mixture of acetonitrile and buffered water) and UV detection to separate and quantify the main component and any impurities.[9]
Caption: Standard workflow for analytical validation.
Synthesis and Applications
This compound is not typically an end-product but rather a valuable building block in organic synthesis.
Role in Chemical Synthesis
The compound's three functional groups offer distinct sites for reaction:
-
The amino group can be diazotized to form a highly reactive diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.[4][10]
-
The carboxylic acid group can undergo esterification or be converted to an amide or acid chloride.
-
The nitro group can be reduced to an amino group, creating a diamino-substituted benzoic acid derivative.
This trifunctional nature makes it an essential reagent for creating complex molecules with specific biological or material properties.[1]
Key Industrial and Research Applications
-
Pharmaceutical Development : It is a key intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1][3] It is also used in the preparation of insulin receptor tyrosine kinase activators.[4][10]
-
Dyes and Pigments : The compound is employed in the production of azo dyes, which are valued for their vibrant colors and stability in the textile industry.[1][3]
-
Biochemical Research : It is utilized in studies of enzyme inhibition and protein interactions, aiding in the elucidation of biological pathways.[1]
-
Material Science : Researchers are exploring its potential in developing new materials with enhanced thermal stability and conductivity.[1]
-
Dendrimer Chemistry : It has been used in two-component dendritic chain reactions and for the activation of hydrophobic dendrimers.[4][10]
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Eye Irritation : Causes serious eye irritation.[11]
-
Respiratory Irritation : May cause respiratory irritation.[6]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and chemical safety goggles or an eyeshield.[6][11] In case of dust formation, use a particle filter respirator (e.g., N95).[11]
-
Handling : Avoid contact with skin, eyes, and clothing.[11] Do not ingest or inhale.[11] Use in a well-ventilated area and avoid creating dust.[11] Keep away from heat and sources of ignition.[12]
-
Storage : Store in a dry, cool, and well-ventilated place.[10][11] Keep containers tightly closed.[11] Store away from incompatible materials.
-
First Aid :
Conclusion
This compound is a foundational chemical intermediate whose utility is defined by its molecular weight of 182.13 g/mol and its unique trifunctional structure.[2] Its application across pharmaceuticals, dye synthesis, and material science underscores its importance in both academic research and industrial manufacturing.[1][3] A comprehensive understanding of its properties, coupled with rigorous analytical characterization and adherence to strict safety protocols, is essential for leveraging its full synthetic potential.
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An In-depth Technical Guide to 5-Amino-2-nitrobenzoic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Amino-2-nitrobenzoic acid, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its structural characteristics, physicochemical properties, a validated synthesis protocol, and its significant applications in various scientific fields, with a particular focus on its role in pharmaceutical development and dye manufacturing.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 13280-60-9, is an aromatic compound featuring both an amino (-NH₂) and a nitro (-NO₂) group attached to a benzoic acid backbone.[1] Its unique molecular architecture imparts a distinct set of chemical properties that make it a valuable precursor in organic synthesis.
The IUPAC name for this compound is this compound.[2] It is also known by synonyms such as 2-Nitro-5-aminobenzoic acid, 3-Amino-6-nitrobenzoic acid, and 3-Carboxy-4-nitroaniline.[1] This compound typically appears as a yellow crystalline powder.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂O₄ | [1] |
| Molecular Weight | 182.13 g/mol | [1] |
| Melting Point | 236-238 °C | [3] |
| Appearance | Yellow crystalline powder | [1] |
| Solubility | Soluble in DMSO and Methanol | [3] |
| pKa (predicted) | 2.28 ± 0.25 | [3] |
The crystal structure of this compound has been determined to be a monoclinic P21/c space group. In its solid state, adjacent molecules form cyclic dimers through intermolecular hydrogen bonds between their carboxyl groups. The amino group also participates in a three-center hydrogen bond with the oxygen atoms of the nitro group.[4]
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be effectively achieved through the nitration of 3-aminobenzoic acid. The amino group in the starting material is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, under strongly acidic conditions used for nitration, the amino group is protonated to form the anilinium ion, which is a meta-directing deactivator. This directs the incoming nitro group to the position meta to the ammonium group and ortho to the carboxylic acid group. Subsequent deprotonation yields the desired product.
Experimental Protocol: Nitration of 3-Aminobenzoic Acid
This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-Aminobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized Water
-
Ice
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, carefully add 10.0 g of 3-aminobenzoic acid to 40 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved. Cool the flask in an ice-salt bath to maintain a temperature between 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this nitrating mixture in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-aminobenzoic acid in sulfuric acid. It is crucial to maintain the reaction temperature below 10 °C throughout the addition process to minimize the formation of byproducts.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
Isolation of Product: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude this compound will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a yellow crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the spectroscopic characterization of this compound.
Applications in Research and Development
This compound is a versatile building block in organic synthesis, with significant applications in the pharmaceutical and dye industries. [1]
Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. [1]Its derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. [1]It is also used in the preparation of insulin receptor tyrosine kinase activators. Furthermore, it has been employed in biochemical research for studies involving enzyme inhibition. [4]
Dye and Polymer Chemistry
The presence of the amino group allows for diazotization reactions, making this compound a key component in the production of azo dyes. [3]It is also utilized in the preparation of polymer-bound diazonium salts. In materials science, this chemical is explored for its potential in developing new materials with enhanced thermal stability and conductivity. [1]
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard safety precautions include wearing protective gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical intermediate of significant value, underpinned by its unique structural features. A thorough understanding of its properties, a reliable synthesis protocol, and comprehensive characterization are essential for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this versatile compound, enabling them to leverage its potential in the creation of novel pharmaceuticals, advanced materials, and vibrant dyes.
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The Synthesis of 5-Amino-2-nitrobenzoic Acid: A Senior Application Scientist's In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Amino-2-nitrobenzoic Acid
This compound is a pivotal intermediate in the landscape of synthetic organic chemistry. Its unique molecular architecture, featuring an aromatic ring substituted with a carboxylic acid, an amino group, and a nitro group, offers a versatile platform for the construction of a diverse array of complex molecules.[1] This trifunctional nature makes it a sought-after precursor in the pharmaceutical industry for the development of novel therapeutic agents, including anti-inflammatory drugs and insulin receptor tyrosine kinase activators.[2][3] Furthermore, its application extends to the synthesis of vibrant azo dyes and specialized pigments.[1][4]
This technical guide provides a comprehensive exploration of the primary and alternative synthetic pathways to this compound. As a self-validating system of protocols, this document is designed to empower researchers with the practical knowledge and theoretical understanding necessary for the successful synthesis and application of this valuable compound. We will delve into the causality behind experimental choices, offering insights that bridge the gap between procedural steps and fundamental chemical principles.
Core Synthesis Pathways: A Comparative Analysis
The synthesis of this compound can be approached from several strategic starting points. The most prevalent and well-documented routes commence from N-acetylanthranilic acid and 5-nitroisatin. A third, multi-step pathway originating from p-nitroaniline is also conceptually significant. Each pathway presents a unique set of advantages and challenges in terms of yield, purity, reaction conditions, and scalability.
| Parameter | Pathway 1: From N-Acetylanthranilic Acid | Pathway 2: From 5-Nitroisatin |
| Starting Material | N-Acetylanthranilic Acid | 5-Nitroisatin |
| Key Reagents | Nitric acid, Sulfuric acid, Acetic acid, Hydrochloric acid | Sodium hydroxide, Hydrogen peroxide, Acetic acid |
| Number of Steps | 2 (Nitration, Hydrolysis) | 1 (Oxidative Ring-Opening) |
| Overall Yield | ~56-65% | ~74-77%[5][6] |
| Reaction Conditions | Nitration: <10°C; Hydrolysis: Reflux (81°C)[6][7] | 10°C[5][6] |
| Reaction Time | Nitration: ~3.5 hours; Hydrolysis: 1.5 hours[6][7] | 3 hours[5][6] |
| Purification | Recrystallization from ethanol | Recrystallization from ethanol/water[5] |
Pathway 1: The Foundational Route from N-Acetylanthranilic Acid
This classic two-step synthesis is a cornerstone for the laboratory-scale production of this compound. The initial acetylation of the amino group in anthranilic acid serves a dual purpose: it protects the amine from oxidation by the strong nitrating agents and directs the electrophilic nitration to the desired position on the aromatic ring.[7]
Causality Behind Experimental Choices:
-
Acetylation: The use of acetic anhydride to form N-acetylanthranilic acid is a standard and efficient method for protecting the amino group. The acetyl group is a moderately activating, ortho-, para-director. However, due to steric hindrance from the adjacent carboxylic acid group, the incoming electrophile is directed to the para position relative to the acetylamino group.
-
Nitration with Mixed Acid: A mixture of concentrated nitric acid and sulfuric acid is employed to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid, protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion. This is a more potent electrophile than nitric acid alone, enabling the nitration of the deactivated aromatic ring.
-
Low-Temperature Control: The nitration reaction is highly exothermic and must be maintained at a low temperature (below 10°C) to prevent over-nitration and the formation of undesired byproducts.[2][7] Lower temperatures enhance the regioselectivity of the reaction.
Experimental Protocol:
Step 1: Synthesis of 5-Nitro-N-acetylanthranilic acid
-
In a 250 mL four-necked flask, a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid is prepared and cooled to room temperature.
-
With stirring, 9 g (0.05 mol) of powdered and dried N-acetylanthranilic acid is added.
-
The mixture is stirred for 30 minutes and then cooled to 9°C.
-
A cold mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid is added dropwise under vigorous stirring, maintaining the temperature below 10°C using a cold water bath.[6]
-
After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 3 hours.[6]
-
The reaction mixture is then poured into 200 mL of ice water to precipitate the solid product. The mixture is left to stand overnight.
-
The precipitate is collected by filtration and washed three times with ice water.
Step 2: Hydrolysis to this compound
-
7.5 g (0.0335 mol) of the 5-Nitro-N-acetylanthranilic acid obtained in the previous step is placed in a 250 mL four-necked flask with 25 mL of absolute ethanol and 100 mL of 6 mol/L hydrochloric acid.[7]
-
The mixture is heated to reflux at 81°C for 1.5 hours.[7]
-
After cooling, the solution is filtered.
-
The filtrate is neutralized to a pH of 3-4 with a 1 mol/L dilute sodium hydroxide solution to precipitate the product.
-
The precipitate is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from ethanol.
Caption: Synthesis of this compound from 5-Nitroisatin.
Alternative Pathway: Conceptual Synthesis from p-Nitroaniline
A multi-step synthesis starting from the readily available p-nitroaniline is another viable, though more complex, route. This pathway introduces the carboxylic acid functionality through a Sandmeyer-type reaction sequence. [7]
Conceptual Workflow:
-
Diazotization: The amino group of p-nitroaniline is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.
-
Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a copper(I) cyanide solution. This is a radical-nucleophilic aromatic substitution where the diazonium group is replaced by a nitrile group, forming 4-nitrobenzonitrile.
-
Hydrolysis: The nitrile group is subsequently hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 4-nitrobenzoic acid.
-
Reduction: The final step involves the reduction of the nitro group to an amino group to yield the target molecule. However, this would lead to 4-aminobenzoic acid, not the desired this compound.
To obtain the target molecule from a p-substituted starting material, a more intricate series of reactions involving protection, ortho-lithiation, and subsequent functionalization would be necessary, making this route less direct and more challenging for this specific isomer. A more plausible, though still complex, Sandmeyer-based approach would start from a differently substituted aniline.
Safety and Handling Considerations
-
Nitration Reactions: These reactions are highly exothermic and require strict temperature control to prevent runaway reactions. The use of concentrated nitric and sulfuric acids necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. [8]* Sandmeyer Reactions: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are typically prepared in situ and used immediately in solution. The use of cyanide salts requires extreme caution due to their high toxicity. All manipulations involving cyanides should be performed in a fume hood, and appropriate emergency procedures should be in place.
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. It should be handled with care, avoiding contact with skin and eyes.
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways, with the choice of route depending on the availability of starting materials, desired scale, and safety considerations. The nitration of N-acetylanthranilic acid followed by hydrolysis is a reliable and well-established method. For a more efficient and greener approach, the oxidative ring-opening of 5-nitroisatin offers a high-yield, one-step alternative. While conceptually viable, the synthesis from p-nitroaniline for this specific isomer is more complex. This guide provides the necessary technical details and underlying scientific principles to enable researchers to confidently select and execute the most suitable synthesis for their specific needs.
References
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Organic Chemistry Portal. (2016). Hydrogen Peroxide Promoted Metal-Free Oxidation/Cyclization of α-Hydroxy N-Arylamides: A Facile One-Pot Synthesis of Isatins. [Link]
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-
Organic Syntheses. p-NITROBENZOIC ACID. [Link]
-
YouTube. (2024). Nitration reaction safety. [Link]
-
ResearchGate. (2025). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
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-
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Spectroscopic Data of 5-Amino-2-nitrobenzoic Acid: A Comprehensive Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-nitrobenzoic acid (CAS No. 13280-60-9). Intended for researchers, scientists, and professionals in drug development, this document offers a centralized resource for the structural characterization of this important chemical intermediate. This compound serves as a versatile building block in the synthesis of various pharmaceuticals and dyes.[1][2] A thorough understanding of its spectroscopic properties is therefore essential for its effective application and quality control.
Molecular Structure and Key Physicochemical Properties
This compound (C₇H₆N₂O₄) is an aromatic compound with a molecular weight of 182.13 g/mol .[3][4] It typically appears as a yellow or brown powder or crystalline solid.[5][6] The molecule consists of a benzoic acid core substituted with an amino group at position 5 and a nitro group at position 2. This substitution pattern dictates its chemical reactivity and is clearly elucidated by the spectroscopic techniques detailed in this guide. The melting point of this compound is reported to be in the range of 236-238 °C.[3]
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its unique structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro and carboxylic acid groups.
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.00 | d | Aromatic H |
| ~7.20 | d | Aromatic H |
| ~6.50 | dd | Aromatic H |
| Broad | s | -NH₂ |
| Broad | s | -COOH |
| Solvent: DMSO-d₆ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.[8]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon atom.
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | C=O (Carboxylic Acid) |
| ~152.0 | C-NH₂ |
| ~140.0 | C-NO₂ |
| ~125.0 | Aromatic C-H |
| ~118.0 | Aromatic C-H |
| ~115.0 | Aromatic C-COOH |
| ~112.0 | Aromatic C-H |
| Solvent: DMSO-d₆ |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Record the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Referencing: Use the solvent peak of DMSO-d₆ (δ 39.52 ppm) as an internal reference.[8]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the amino, nitro, and carboxylic acid groups.
Table 3: Key Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3490, 3380 | N-H stretch (Amine) |
| 3200-2500 (broad) | O-H stretch (Carboxylic Acid) |
| 1690 | C=O stretch (Carboxylic Acid) |
| 1625, 1590 | C=C stretch (Aromatic) & N-H bend (Amine) |
| 1510, 1330 | N-O stretch (Nitro) |
| 1300-1200 | C-N stretch (Aromatic Amine) |
| 1250-1000 | C-O stretch (Carboxylic Acid) |
| Technique: KBr-Pellet or ATR[5] |
Experimental Protocol: FTIR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the powdered this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[9]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[9]
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and record the sample spectrum.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum.
Caption: A typical workflow for the spectroscopic analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Impact (EI) ionization is a common method.
Table 4: Mass Spectrometry Data
| m/z | Proposed Fragment |
| 182 | [M]⁺ (Molecular Ion)[5] |
| 136 | [M - NO₂]⁺ |
| 146 | [M - H₂O - O]⁺ or [M - CO₂]⁺ |
| 108 | [M - COOH - NO]⁺ |
Experimental Protocol: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent like methanol.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Impact (EI) ion source.[9]
-
Injection: Inject the sample into the GC, where it will be vaporized and separated.
-
Ionization and Analysis: The separated compound will enter the mass spectrometer, be ionized by an electron beam, and the resulting fragments will be analyzed based on their mass-to-charge ratio.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to its conjugated aromatic system.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as methanol. The concentration should be adjusted to yield an absorbance below 1.0 AU.[9]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum of the pure solvent in a quartz cuvette.[9]
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution over a wavelength range of 200-800 nm. The instrument will automatically subtract the solvent baseline.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Conclusion
The spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and Mass Spectrometry allows for an unambiguous confirmation of its structure. This information is critical for researchers working with this compound, ensuring its identity and purity in various applications, from organic synthesis to pharmaceutical development.
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Molecular Structure and Electronic Environment
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Amino-2-nitrobenzoic Acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (C₇H₆N₂O₄), a crucial intermediate in the synthesis of pharmaceuticals and dyes.[1] For researchers and professionals in drug development and organic synthesis, a precise understanding of its molecular structure is paramount. ¹H NMR spectroscopy stands as the primary analytical tool for unambiguous structural elucidation, offering detailed insights into the electronic environment of each proton within the molecule.
This document moves beyond a simple data report, delving into the causality behind the observed spectral features. We will explore the theoretical underpinnings of the spectrum, present a field-proven experimental protocol, and provide a detailed interpretation of the spectral data, grounding all claims in authoritative sources.
The spectral characteristics of this compound are a direct consequence of its unique molecular architecture. The benzene ring is substituted with three distinct functional groups: a carboxylic acid (-COOH), a nitro group (-NO₂), and an amino group (-NH₂).[2] These groups exert profound electronic effects, influencing the chemical shifts of the aromatic protons.
-
Electron-Withdrawing Groups (Deactivating): The nitro (-NO₂) and carboxylic acid (-COOH) groups are strongly electron-withdrawing. They decrease the electron density on the aromatic ring, particularly at the ortho and para positions, causing the nearby protons to be "deshielded." This deshielding effect shifts their resonance signals to a higher frequency (further downfield) in the NMR spectrum.[3]
-
Electron-Donating Group (Activating): Conversely, the amino (-NH₂) group is a strong electron-donating group. It increases the electron density on the ring, especially at the ortho and para positions, "shielding" the adjacent protons. This shielding effect moves their resonance signals to a lower frequency (further upfield).
These competing effects create a distinct chemical environment for each of the three aromatic protons (H-3, H-4, and H-6), as well as for the protons on the amino and carboxylic acid groups.
References
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Introduction: The Role of IR Spectroscopy in Structural Analysis
An In-depth Technical Guide to the Infrared Spectrum of 5-Amino-2-nitrobenzoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the interpretation and acquisition of the Fourier-Transform Infrared (FTIR) spectrum of this compound (CAS No: 13280-60-9). As a molecule incorporating three distinct functional groups on an aromatic scaffold, its IR spectrum presents a rich field for structural elucidation and chemical verification. This document provides an in-depth analysis of its key spectral features, a validated experimental protocol for data acquisition, and the scientific rationale underpinning the interpretation.
Infrared (IR) spectroscopy is an indispensable analytical technique founded on the principle that molecular bonds vibrate at specific, quantized frequencies.[1] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.[1] This absorption pattern generates a unique spectral fingerprint, providing direct evidence for the presence of specific functional groups. For a multifunctional compound like this compound, IR spectroscopy is a rapid and powerful tool for confirming its identity, assessing purity, and understanding its molecular structure.
The molecule itself, this compound, is a valuable building block in the synthesis of various pharmaceuticals and dyes.[2] Its structure features a carboxylic acid, an aromatic amine, and a nitro group, each contributing characteristic absorption bands to the IR spectrum. Understanding these contributions is paramount for its effective characterization.
Molecular Structure and Key Vibrational Modes
To properly interpret the IR spectrum, one must first consider the molecular structure of this compound. The molecule consists of a benzene ring substituted with a carboxyl group (-COOH) at position 1, a nitro group (-NO₂) at position 2, and an amino group (-NH₂) at position 5. The spatial arrangement and electronic interplay of these groups—the electron-withdrawing nitro and carboxyl groups and the electron-donating amino group—influence the precise frequencies of their vibrations.
Caption: Standard Operating Procedure for ATR-FTIR analysis.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.
-
Thoroughly clean the ATR crystal surface (e.g., diamond or ZnSe) with a suitable solvent (e.g., spectroscopy-grade isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination.
-
-
Background Acquisition (Self-Validation):
-
With the clean, empty ATR crystal in position, collect a background spectrum.
-
Rationale: This scan measures the absorbance of ambient atmosphere (CO₂ and water vapor) and the instrument itself. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample. [3]
-
-
Sample Application:
-
Spectrum Acquisition:
-
Lower the ATR anvil (pressure arm) and apply firm, consistent pressure to the sample. This ensures intimate contact between the solid sample and the ATR crystal, which is essential for a high-quality spectrum.
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Cleanup:
-
The instrument software will automatically perform the background subtraction.
-
Process the resulting spectrum as needed (e.g., peak picking, baseline correction).
-
After analysis, raise the anvil, remove the sample powder, and clean the ATR crystal meticulously as described in Step 1 to prepare the instrument for the next user.
-
Conclusion
The infrared spectrum of this compound is a composite of the distinct and characteristic absorption bands from its carboxylic acid, aromatic amine, and nitro functional groups. The very broad O-H stretch, the dual sharp N-H stretches, the strong carbonyl peak, and the two intense N-O stretches provide a definitive spectral fingerprint for this molecule. By following a validated ATR-FTIR protocol, researchers can reliably obtain high-quality spectra for unambiguous structural confirmation, a critical step in quality control and chemical synthesis within the pharmaceutical and materials science industries.
References
- Title: IR Spectroscopy Tutorial: Carboxylic Acids Source: University of Colorado Boulder URL
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- Title: 20.
- Title: 20.
- Title: IR Spectroscopy Tutorial: Nitro Groups Source: University of Colorado Boulder URL
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- Title: Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition Source: Spectroscopy Online URL
- Source: Química Organica.
- Title: Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide Source: Benchchem URL
- Title: Interpreting IR Scans Exp 11 Reduction of a Nitro Group Source: YouTube URL
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- Title: this compound Source: GoldBio URL
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An In-depth Technical Guide on the UV-Vis Spectrum of 5-Amino-2-nitrobenzoic Acid
This guide provides a comprehensive technical overview of the Ultraviolet-Visible (UV-Vis) spectroscopic profile of 5-Amino-2-nitrobenzoic acid (ANBA). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectral behavior, presents robust experimental protocols, and offers insights into the practical interpretation of its UV-Vis spectrum. This compound is a valuable intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] Its distinct chromophoric structure makes UV-Vis spectroscopy an indispensable tool for its characterization and quantification.
Section 1: Theoretical Foundations of the ANBA Chromophore
The UV-Vis spectrum of this compound is dictated by its molecular structure, which features a benzoic acid backbone substituted with both an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2). This combination of functional groups on the aromatic ring creates a sophisticated chromophore responsible for its characteristic absorption of UV and visible light.
The absorption arises from the excitation of electrons from lower energy molecular orbitals to higher energy ones. For ANBA, the key electronic transitions are:
-
π → π* Transitions: These are high-energy transitions occurring within the aromatic ring's conjugated π-system. The extended conjugation provided by the carboxyl, amino, and nitro groups influences the energy gap for these transitions.
-
n → π* Transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro and carboxyl groups, and the nitrogen of the amino group) into the anti-bonding π* orbital of the aromatic ring.
The interplay between the electron-donating amino group and the electron-withdrawing nitro group facilitates an intramolecular charge transfer (ICT) upon photoexcitation.[3][4] This ICT character significantly influences the position and intensity of the absorption bands, making the spectrum highly sensitive to the molecule's environment.
Section 2: Experimental Protocol for UV-Vis Spectral Acquisition
A reliable UV-Vis spectrum is predicated on meticulous experimental technique. The following protocol is a self-validating system designed to yield accurate and reproducible results.
Experimental Workflow Diagram
Caption: Workflow for acquiring the UV-Vis spectrum of this compound.
Step-by-Step Methodology
-
Solvent Selection and Preparation:
-
Rationale: The choice of solvent is critical as it can influence the spectral properties of the solute (a phenomenon known as solvatochromism).[5] Common solvents for this type of compound include ethanol, methanol, acetonitrile, and buffered aqueous solutions. The solvent must be transparent in the wavelength range of interest.
-
Protocol:
-
Select a UV-grade solvent.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the solid and dissolving it in a known volume of the chosen solvent. Use of a volumetric flask is required.
-
From the stock solution, prepare a series of working solutions of lower concentrations through serial dilution. This is crucial for quantitative analysis.[6]
-
-
-
Instrumentation and Calibration:
-
Rationale: Instrument stability is key to accurate measurements. A baseline correction using a solvent blank accounts for any absorbance from the solvent and the cuvette itself.[7][8]
-
Protocol:
-
Turn on the UV-Vis spectrophotometer and its lamps (deuterium and tungsten) and allow it to warm up for at least 20 minutes to ensure a stable output.[7]
-
Set the desired wavelength range (e.g., 200-500 nm).
-
Fill a clean quartz cuvette with the solvent to be used for the sample dilutions. This is the "blank."
-
Place the blank in the spectrophotometer and perform a baseline correction (zeroing the instrument).[8]
-
-
-
Data Acquisition:
-
Rationale: The concentration of the sample must be within the linear range of the instrument's detector. If the absorbance is too high (>2.0), the solution should be diluted.
-
Protocol:
-
Rinse the sample cuvette with a small amount of the working solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the scan. The instrument will measure the absorbance at each wavelength across the specified range.[9]
-
Save the resulting spectrum. Repeat the measurement for each prepared concentration.
-
-
Section 3: Analysis and Interpretation of the UV-Vis Spectrum
The UV-Vis spectrum of ANBA is characterized by distinct absorption bands. While the exact λmax (wavelength of maximum absorbance) can vary, the spectrum is generally influenced by two primary environmental factors: solvent polarity and pH.
The Influence of Solvent Polarity (Solvatochromism)
Solvatochromism describes the shift in the position of absorption bands as the polarity of the solvent changes.[3][5] This occurs because solvents of different polarities will stabilize the ground and excited states of the solute molecule to different extents.[5]
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength.
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength.[5]
For molecules like ANBA with significant intramolecular charge transfer character, increasing solvent polarity often leads to a bathochromic shift in the ICT band. This is because more polar solvents tend to stabilize the more polar excited state to a greater degree than the ground state.[10]
Table 1: Expected λmax Shifts in Different Solvents
| Solvent | Polarity (Dielectric Constant) | Expected Shift | Rationale |
|---|---|---|---|
| n-Hexane | Low (~1.9) | Hypsochromic (relative to polar) | Minimal stabilization of the polar excited state. |
| Ethanol | Moderate (~24.5) | Intermediate | Moderate stabilization of the excited state. |
| Water | High (~80.1) | Bathochromic (relative to nonpolar) | Strong stabilization of the polar excited state.[5] |
The Influence of pH
The structure of this compound contains both an acidic group (carboxylic acid, -COOH) and a basic group (amino, -NH2). The protonation state of these groups is dependent on the pH of the solution, which in turn significantly alters the electronic structure and the resulting UV-Vis spectrum.[4][11]
-
In Acidic Solution (low pH): The amino group will be protonated (-NH3+), diminishing its electron-donating ability. This typically results in a hypsochromic shift compared to the neutral form.
-
In Neutral Solution (neutral pH): The molecule exists primarily in its neutral or zwitterionic form.
-
In Basic Solution (high pH): The carboxylic acid group will be deprotonated (-COO-), enhancing the overall electron density of the system. This can lead to a bathochromic shift.
Caption: Effect of pH on the ionization state and spectral shifts of ANBA.
Section 4: Quantitative Analysis via the Beer-Lambert Law
UV-Vis spectroscopy is a powerful quantitative technique governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant unique to the molecule at a specific wavelength.[12]
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (in mol L⁻¹)
Protocol for Determining Molar Absorptivity (ε)
-
Prepare Standards: Create a series of at least five solutions of known concentrations from the stock solution.
-
Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.
-
Create Calibration Curve: Plot a graph of Absorbance (y-axis) vs. Concentration (x-axis).
-
Perform Linear Regression: The data should yield a straight line that passes through the origin. The slope of this line is equal to the molar absorptivity (ε), assuming a path length of 1 cm. The R² value should be ≥ 0.995 for the curve to be considered valid.
Table 2: Example Data for a Beer-Lambert Plot
| Concentration (mol/L) | Absorbance at λmax |
|---|---|
| 1.0 x 10⁻⁵ | 0.15 |
| 2.0 x 10⁻⁵ | 0.30 |
| 4.0 x 10⁻⁵ | 0.60 |
| 6.0 x 10⁻⁵ | 0.90 |
| 8.0 x 10⁻⁵ | 1.20 |
Conclusion
The UV-Vis spectrum of this compound is a rich source of information for its identification, characterization, and quantification. Its spectral properties are defined by the π → π* and n → π* electronic transitions, which are heavily modulated by an intramolecular charge transfer character. The spectrum's sensitivity to solvent polarity and pH underscores the necessity of controlling these parameters during analysis. By following the robust protocols outlined in this guide, researchers can obtain high-quality, reproducible UV-Vis data, enabling accurate quantitative analysis through the Beer-Lambert law and providing deeper insights into the molecular environment of this important chemical intermediate.
References
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Marini, A., Muñoz-Losa, A., Biancardi, A., & Mennucci, B. (2010). What is solvatochromism? Journal of Physical Chemistry B, 114(51), 17128-35. [Link]
-
Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-32. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 83298, this compound. [Link]
-
Khafagy, R. M., et al. (2020). The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. ResearchGate. [Link]
-
Forbes, W. F., & Sheratte, M. B. (1955). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry. [Link]
-
eCampusOntario. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). eCampusOntario Pressbooks. [Link]
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Wikipedia. (n.d.). Solvatochromism. Wikipedia. [Link]
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JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure. Journal of Visualized Experiments. [Link]
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Chemistry For Everyone. (2024). How To Perform UV Vis Spectroscopy? YouTube. [Link]
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Chem-Impex. (n.d.). This compound. Chem-Impex.com. [Link]
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European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]
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A Comprehensive Safety & Handling Guide for 5-Amino-2-nitrobenzoic Acid for Research Professionals
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is not only scientific rigor but also an uncompromising commitment to safety. The standard Safety Data Sheet (SDS) provides a regulatory-compliant overview; however, for the discerning researcher, a deeper, more mechanistic understanding of a compound's hazards is paramount for designing truly safe experimental workflows. This guide provides an in-depth analysis of 5-Amino-2-nitrobenzoic acid (CAS No. 13280-60-9), moving beyond mere compliance to foster a culture of proactive safety and informed risk assessment in the laboratory.
This compound is a valuable reagent in organic synthesis, notably used in preparing polymer-bound diazonium salts and as an activator for insulin receptor tyrosine kinase.[1][2] Its utility, however, is paired with a distinct hazard profile that necessitates careful and deliberate handling.
Section 1: Compound Identification and Physicochemical Profile
A compound's physical and chemical properties are the primary determinants of its behavior, both in a reaction vessel and in the event of an accidental release. Understanding these characteristics is the first step in a robust risk assessment.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 13280-60-9 | [3][5] |
| Molecular Formula | C₇H₆N₂O₄ | [3][4] |
| Molecular Weight | 182.13 g/mol | [3][5] |
| Synonyms | 2-Nitro-5-aminobenzoic acid, 3-Carboxy-4-nitroaniline | [5] |
| Structure | H₂NC₆H₃(NO₂)CO₂H | [5] |
Physicochemical Properties
| Property | Value | Scientific Implication & Safety Relevance |
| Appearance | Yellow to brown powder or crystals.[3][4][6] | The fine powder form presents a significant inhalation hazard. All handling of the solid must be performed in a manner that prevents dust generation and aerosolization. |
| Melting Point | 236-238 °C (lit.)[5] | High melting point indicates thermal stability under normal lab conditions. |
| Water Solubility | Low/insoluble.[7][8] | Spills are unlikely to penetrate soil quickly.[7] However, this also means that cleaning spills with water alone will be ineffective for removal; it will primarily serve to wet the powder to prevent dust. |
| Storage Class | 5.1B - Oxidizing hazardous materials / 11 - Combustible Solids. | Conflicting classifications exist. Prudence dictates storing away from flammable materials and strong reducing agents. |
Section 2: In-Depth Hazard Analysis
This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements. The causality behind these classifications stems from its chemical nature as an aromatic nitro compound and a benzoic acid derivative.
-
H315 - Causes skin irritation: The acidic nature of the carboxylic group and the reactivity of the aromatic ring can disrupt the skin's lipid barrier, leading to irritation upon contact.
-
H319 - Causes serious eye irritation: The eyes are particularly sensitive. Direct contact with the crystalline powder can cause mechanical abrasion and severe chemical irritation, potentially leading to lasting damage.
-
H335 - May cause respiratory irritation: Inhalation of the fine dust can irritate the mucous membranes of the entire respiratory tract, from the nose and throat to the lungs, causing inflammation and discomfort.
A notable ambiguity exists regarding its oxidizing properties. While some sources classify it as a potential oxidizer (H272: May intensify fire; oxidizer), this is not universally cited.[3] This discrepancy does not diminish the risk but rather elevates the need for caution. The nitro group (NO₂) in the molecule can, under certain conditions, act as an oxidizing agent. Therefore, the most trustworthy safety protocol is to assume this potential exists and segregate the compound from flammable materials, strong bases, and reducing agents.[9][10]
Crucially, comprehensive toxicological data for chronic exposure, carcinogenicity, mutagenicity, and reproductive toxicity is largely unavailable.[10] An absence of data must never be interpreted as an absence of hazard. This data gap mandates the use of stringent engineering controls and PPE to minimize exposure to the lowest reasonably achievable level.
Section 3: Engineering Controls and Personal Protective Equipment (PPE) - A Proactive Defense Strategy
The hierarchy of controls is a fundamental concept in laboratory safety. It prioritizes risk-reduction strategies from most to least effective. For a hazardous powder like this compound, this hierarchy is critical.
Caption: The Hierarchy of Controls prioritizes system-based safety.
Engineering Controls: The First Line of Defense
The primary goal is to physically separate the researcher from the hazard.
-
Chemical Fume Hood: All weighing, transferring, and solution preparation involving this compound powder must be conducted inside a certified chemical fume hood.[11] This is non-negotiable. The hood's airflow contains the fine dust, preventing it from entering the researcher's breathing zone and the general lab environment.
-
Safety Infrastructure: An eyewash station and safety shower must be readily accessible and tested regularly.[11] In the event of an exposure, immediate flushing is the most critical factor in mitigating injury.
Personal Protective Equipment (PPE): A Self-Validating System
PPE is essential but serves as the final barrier. Its effectiveness is entirely dependent on proper selection and use.
| PPE Item | Specification | Rationale and Protocol |
| Eye/Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards.[11][12] | Goggles provide a full seal around the eyes, protecting against airborne dust. Standard safety glasses do not offer adequate protection. A face shield should be worn over goggles if there is a significant splash risk. |
| Hand Protection | Chemically resistant nitrile gloves.[11] | Gloves must be inspected for tears or pinholes before each use. Use proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating hands. Dispose of gloves immediately after handling the compound and wash hands thoroughly.[12] |
| Body Protection | Standard laboratory coat. | A lab coat protects skin and personal clothing from contamination. It should be fully buttoned. |
| Respiratory Protection | NIOSH/MSHA-approved N95 dust mask.[11] | Required when handling the powder outside of a fume hood (a practice that should be avoided) or if dust generation is unavoidable. The fit must be snug to the face to be effective. |
Section 4: Standard Operating Procedures (SOPs) for Safe Handling & Storage
Adherence to a validated SOP minimizes variability and human error, the leading causes of laboratory incidents.
Protocol for Weighing and Handling Solid this compound
-
Preparation: Ensure the chemical fume hood is on and functioning correctly. Clear the workspace of all unnecessary items.
-
PPE: Don all required PPE as specified in Section 3.2.
-
Staging: Place the stock container, a weigh boat or paper, a spatula, and the receiving vessel inside the fume hood.
-
Weighing: To minimize dust, do not pour the powder from the stock bottle. Use a clean spatula to carefully transfer small amounts of the solid to the weigh boat on a tared balance inside the hood.
-
Transfer: Carefully transfer the weighed powder into the receiving vessel. If adding to a solvent, add the solid to the liquid slowly to avoid splashing.
-
Cleanup: Tightly cap the stock container. Dispose of the used weigh boat and any contaminated wipes in a designated solid waste container.
-
Decontamination: Wipe down the spatula and the work surface inside the hood with a damp cloth.
-
Doffing PPE: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[11]
Storage Protocol
-
Location: Store the container in a dry, cool, and well-ventilated place.[13][14] Room temperature is acceptable.[2]
-
Container: Keep the container tightly closed to prevent absorption of moisture and potential reaction with atmospheric components.
-
Segregation: Store apart from incompatible materials, particularly strong oxidizing agents, strong bases, and flammable compounds.[9][13] This aligns with the precautionary principle regarding its potential oxidizing properties.
Section 5: Emergency Response & First Aid Protocols
Immediate and correct action following an exposure is critical to minimizing harm. All personnel must be trained on these procedures.
Caption: Follow this flowchart for immediate emergency response.
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or if the person feels unwell, call a poison center or doctor immediately.
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes at an eyewash station. Remove contact lenses if present and easy to do so, and continue rinsing for at least 15 minutes.[7] It is imperative to seek immediate medical attention from an ophthalmologist.
-
Ingestion: Rinse the mouth with water. Immediately make the victim drink water (two glasses at most). Do not induce vomiting. Consult a physician.[15]
Spill Cleanup Protocol
For a small solid spill:
-
Secure Area: Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Don PPE: Wear, at a minimum, a lab coat, nitrile gloves, safety goggles, and an N95 respirator.
-
Contain: Gently cover the spill with a dry, inert material like sand or vermiculite to prevent dust from becoming airborne. Avoid sweeping dry powder.
-
Collect: Carefully scoop the material into a suitable, labeled container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area with a wet cloth, and place the cloth in the hazardous waste container.
-
Dispose: Dispose of the waste according to institutional and local environmental regulations.
Section 6: Toxicological & Ecological Profile - Understanding the Unknowns
As previously stated, the toxicological profile of this compound is incomplete. The known effects are acute irritation.[7] The lack of data on long-term effects from repeated exposure necessitates treating this compound with a high degree of caution. All handling procedures should be designed to minimize any potential for chronic exposure, however small.
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An In-depth Technical Guide to the Safe Handling and Storage of 5-Amino-2-nitrobenzoic Acid
This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of 5-Amino-2-nitrobenzoic acid (CAS No. 13280-60-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and maintain compound integrity.
Introduction
This compound is a vital chemical intermediate used in a range of scientific applications, from the synthesis of azo dyes and pharmaceuticals to its use as a reagent in preparing polymer-bound diazonium salts and insulin receptor tyrosine kinase activators.[1][2][3][4] Its dual functional groups, an amino and a nitro group, make it a versatile building block in organic synthesis.[4] However, its chemical properties also necessitate stringent handling and storage protocols to mitigate risks. This guide provides the technical details and rationale required for its safe management in a laboratory setting.
Section 1: Chemical Properties and Identification
Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is a yellow to brown crystalline powder.[5][6][7] Key physical and chemical data are summarized below.
| Property | Value | Source |
| CAS Number | 13280-60-9 | [5] |
| Molecular Formula | C₇H₆N₂O₄ | [5] |
| Molecular Weight | 182.13 g/mol | [3][8] |
| Appearance | Yellow to brown powder/crystals | [5][6][7] |
| Melting Point | 236-238 °C (lit.) | [3] |
| Synonyms | 3-Carboxy-4-nitroaniline | [2][3] |
Section 2: Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with specific hazard codes. A thorough risk assessment is mandatory before any handling procedures are initiated.
GHS Classification
The compound is a known skin and strong eye irritant.[5][7] Therefore, all personnel must be aware of these hazards and trained in appropriate emergency response.
Risk Assessment Workflow
A systematic risk assessment is not merely a procedural formality; it is a critical thinking process to ensure safety. The primary causality is to proactively identify potential exposure scenarios and implement controls before an incident occurs.
Caption: Risk assessment workflow for this compound.
Section 3: Safe Handling Protocols
Adherence to strict protocols is essential to minimize exposure and prevent accidents. The following procedures are based on established safety standards.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory.[9][10] This is a primary containment measure to prevent inhalation of airborne particles.
-
Safety Equipment: Ensure an eyewash station and a safety shower are readily accessible and have been recently tested.[10][11]
Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense against exposure. It must be appropriate for the identified risks.
-
Eye and Face Protection: Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required.[10]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or perforation before each use.[10]
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.[10]
-
Respiratory Protection: For situations with a high risk of dust generation where a fume hood is not feasible, a NIOSH/MSHA-approved N95 dust mask or equivalent respirator is necessary.[8][12]
Step-by-Step Handling Procedure (Weighing and Solution Preparation)
-
Preparation: Don all required PPE. Designate a specific area for handling, preferably within a fume hood.
-
Weighing: Use a weigh boat or glassine paper on an analytical balance inside a fume hood or ventilated enclosure to prevent dust dispersion.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel. Use anti-static tools if available, as fine powders can be susceptible to electrostatic discharge.[9]
-
Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, add the solvent in portions and allow the mixture to cool.
-
Cleanup: Immediately after handling, wipe down the balance and surrounding surfaces with a damp cloth. Dispose of all contaminated materials (weigh boats, gloves, wipes) as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]
Section 4: Storage and Incompatibility
Proper storage is critical for maintaining the chemical's stability and preventing hazardous reactions.
Storage Conditions
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[12][13] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[13]
-
Temperature: While some suppliers recommend room temperature storage[2], others suggest storing at 0-8 °C for optimal stability.[4] Always refer to the manufacturer's specific recommendation on the product label or SDS.
-
Environment: Store away from direct sunlight, heat, and all sources of ignition.[12][14] The storage class for this chemical is 5.1B for oxidizing hazardous materials.[8]
Chemical Incompatibility
Segregating incompatible chemicals is a fundamental principle of safe laboratory storage.[14] Failure to do so can lead to dangerous reactions.
-
Oxidizing Agents: As an oxidizer itself, it should be kept away from strong reducing agents.
-
Acids and Bases: Avoid contact with strong acids and strong alkalis.[11]
-
Flammable and Combustible Materials: Store separately from flammable and combustible materials to mitigate fire risk.[14]
Caption: Storage logic for this compound.
Section 5: Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or generates significant dust.
-
Ventilate: Ensure the area is well-ventilated.
-
Control: Prevent further spillage if it is safe to do so. Avoid generating dust.[12]
-
Contain & Clean: For small spills, gently sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[13][15] Moisten with water to reduce airborne dust if necessary.[15]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect chemical waste in its original container or a suitable, clearly labeled, and sealed waste container.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[10] Do not empty into drains.[10]
Conclusion
This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its properties and associated hazards. By implementing robust risk assessments, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can ensure a safe laboratory environment while maintaining the integrity of their work.
References
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Safe Storage of Hazardous Chemicals . University of California, Berkeley EH&S. [Link]
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The Strategic Utility of 5-Amino-2-nitrobenzoic Acid Derivatives in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
5-Amino-2-nitrobenzoic acid is a uniquely functionalized aromatic scaffold that has garnered significant interest in medicinal chemistry. Its trifunctional nature, presenting an amino group, a nitro moiety, and a carboxylic acid, offers a versatile platform for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, characterization, and therapeutic applications of this compound derivatives, with a particular focus on their development as anti-inflammatory and anticancer agents. We will delve into the causality behind experimental choices in their synthesis, provide detailed, field-proven protocols, and elucidate their mechanisms of action through a review of current scientific literature. This guide is intended to be a comprehensive resource for researchers and drug development professionals, enabling them to leverage the full potential of this valuable chemical entity.
Core Concepts: The Chemical Versatility of this compound
This compound (5,2-ANBA) is a yellow crystalline powder with the molecular formula C₇H₆N₂O₄.[1] Its chemical architecture is the foundation of its synthetic utility. The electron-withdrawing nitro group at the 2-position and the electron-donating amino group at the 5-position create a unique electronic environment on the benzene ring, influencing the reactivity of all three functional groups.
The carboxylic acid group provides a ready handle for the formation of amides and esters, two of the most common functional groups in pharmaceuticals. The amino group can be readily acylated, alkylated, or serve as a nucleophile in the construction of various heterocyclic systems.[1] Furthermore, the nitro group, while influencing the overall reactivity of the molecule, can be reduced to an amino group, opening up another avenue for derivatization and the synthesis of compounds with different electronic and steric properties. This multi-faceted reactivity makes 5,2-ANBA a valuable starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Synthetic Strategies and Methodologies
The synthesis of bioactive derivatives from this compound hinges on the selective manipulation of its functional groups. The choice of synthetic route is dictated by the desired final structure and the need to control regioselectivity.
Amide Bond Formation: A Gateway to Bioactive Amides
The carboxylic acid functionality of 5,2-ANBA is a prime site for modification. Amide bond formation is a robust and well-established reaction in organic synthesis, and it is a common strategy for creating derivatives of 5,2-ANBA with potential therapeutic activity.
Protocol 1: General Synthesis of 5-Amino-2-nitrobenzamides
This protocol outlines a general method for the synthesis of amide derivatives of this compound.
Causality Behind Experimental Choices:
-
Coupling Agents (DCC/HOBt): Dicyclohexylcarbodiimide (DCC) is a common carbodiimide-based coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial to suppress side reactions, such as the formation of N-acylurea byproducts, and to minimize racemization if chiral amines are used.
-
Solvent (DMF): Dimethylformamide (DMF) is an excellent polar aprotic solvent that can dissolve a wide range of organic molecules, including the starting materials and reagents. Its high boiling point allows for reactions to be conducted at elevated temperatures if necessary.
-
Base (Triethylamine): Triethylamine (TEA) is used to neutralize the hydrochloride salt of the amine if it is used in that form and to scavenge the acid generated during the reaction, driving the equilibrium towards product formation.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Addition of Coupling Agent: Add DCC (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Addition of Amine: To the reaction mixture, add the desired amine (1.0 eq) and triethylamine (1.2 eq).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Pour the filtrate into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[2]
-
Diagram 1: General Workflow for Amide Synthesis
Caption: Workflow for the synthesis of 5-Amino-2-nitrobenzamides.
Heterocyclic Synthesis: Construction of Quinazolinone Scaffolds
The reaction of anthranilic acid derivatives with appropriate reagents to form quinazolinones is a cornerstone of medicinal chemistry.[3] While this compound can be used to synthesize 6-amino-7-nitroquinazolinones, its isomer, 2-amino-5-nitrobenzoic acid, is more commonly employed to generate 6-nitroquinazolin-4(3H)-one, a key intermediate for various bioactive compounds, including anticancer agents.[3][4]
Protocol 2: Synthesis of 6-Nitroquinazolin-4(3H)-one from 2-Amino-5-nitrobenzoic Acid
This protocol serves as a comparative example of how aminonitrobenzoic acids are utilized in heterocyclic synthesis.
Causality Behind Experimental Choices:
-
Formic Acid: Formic acid serves as both the solvent and the source of the C2 carbon in the quinazolinone ring.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization reactions to occur at a reasonable rate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-Amino-5-nitrobenzoic acid (1.0 eq) to an excess of formic acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
The crude 6-nitroquinazolin-4(3H)-one can be purified by recrystallization from ethanol.[3]
-
Therapeutic Applications and Biological Activity
Derivatives of this compound have shown promise in a range of therapeutic areas, most notably as anti-inflammatory and anticancer agents.
Anti-inflammatory and Analgesic Potential
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and analgesic effects.[1] The structural motif of aminobenzoic acids is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The derivatization of 5,2-ANBA allows for the modulation of its physicochemical properties to enhance its interaction with biological targets involved in the inflammatory cascade.
While specific derivatives of this compound with potent anti-inflammatory activity are a subject of ongoing research, the general strategy involves the synthesis of amides and esters to mimic the structures of known NSAIDs or to discover novel chemical entities with improved efficacy and safety profiles. The evaluation of these derivatives often involves in vitro assays to determine their inhibitory activity against cyclooxygenase (COX) enzymes (COX-1 and COX-2) and in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents.[5][6]
Table 1: Cyclooxygenase (COX) Inhibition by Selected NSAIDs (for comparative purposes)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | >100 | 0.03 | >3333 |
| Indomethacin | 0.01 | 0.026 | 0.38 |
| Ibuprofen | 15 | 46 | 0.33 |
Data compiled from various sources for illustrative purposes.[7][8]
Anticancer Activity: Targeting Key Signaling Pathways
The quinazolinone scaffold, which can be synthesized from aminobenzoic acids, is a privileged structure in cancer drug discovery.[2] Derivatives of 2-amino-5-nitrobenzoic acid have been synthesized and evaluated for their anticancer activity, with some compounds showing potent inhibitory effects against various cancer cell lines.[4]
One notable example is a series of 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives, which were developed from a lead compound derived from a quinazolinone scaffold. One of these derivatives, compound 45 , exhibited an IC₅₀ of 0.44 µM against A549 lung cancer cells.[1]
Mechanism of Action:
Further investigation into the mechanism of action of compound 45 revealed that it induces G1-phase arrest in the cell cycle and promotes apoptosis. Mechanistically, it was found to inhibit the ALK/PI3K/AKT signaling pathway, a critical pathway for cell proliferation and survival that is often dysregulated in cancer.[1]
Diagram 2: Simplified ALK/PI3K/AKT Signaling Pathway and Inhibition
Caption: Inhibition of the ALK/PI3K/AKT pathway by a quinazolinone derivative.
Table 2: In Vitro Anticancer Activity of Selected Quinazolinone Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) |
| Compound 21 | HeLa | 2.81 |
| MDA-MB-231 | 2.15 | |
| Compound 22 | HeLa | 2.11 |
| MDA-MB-231 | 1.93 | |
| Compound 23 | HeLa | 1.85 |
| MDA-MB-231 | 2.04 | |
| Gefitinib (Standard) | HeLa | 4.3 |
| MDA-MB-231 | 28.3 | |
| Compound 45 | A549 | 0.44 |
Data extracted from Al-Suwaidan et al., 2017 and an additional referenced study.[1][4]
Conclusion and Future Perspectives
This compound and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The inherent chemical functionalities of this scaffold provide a robust platform for the generation of diverse compound libraries with a wide range of biological activities. The demonstrated success in synthesizing potent anticancer agents based on the related quinazolinone scaffold highlights the potential of this chemical class.
Future research should focus on the systematic exploration of the chemical space around the this compound core. The synthesis and screening of novel amide, ester, and heterocyclic derivatives against a panel of disease-relevant targets, particularly those involved in inflammation and cancer, is a promising avenue for drug discovery. A deeper understanding of the structure-activity relationships of these derivatives will be crucial for the rational design of next-generation therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The continued investigation of this versatile building block is poised to yield significant contributions to the field of medicinal chemistry and the development of new medicines.
References
- Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., & El-Azab, A. S. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047–1054.
-
MDPI. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
- Google Patents. (1965). Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
-
ResearchGate. (2002). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]
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PubMed. (2002). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]
-
IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]
-
PubMed Central. (2022). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-2-nitrobenzoate. Retrieved from [Link]
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ResearchGate. (2021). Synthetic routes of p-aminobenzoic acid derivatives having anti-inflammatory potential. Retrieved from [Link]
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MDPI. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Retrieved from [Link]
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Springer. (2022). Flavonoids as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX): molecular docking and in vitro studies. Retrieved from [Link]
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-
Semantic Scholar. (2008). Novel synthesis of biologically active nitro heterocyclic compounds. Retrieved from [Link]
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PubMed Central. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]
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PubMed Central. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]
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ResearchGate. (2020). Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. Retrieved from [Link]
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PubMed Central. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to 5-Amino-2-nitrobenzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Amino-2-nitrobenzoic acid, a key chemical intermediate. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to understand and apply this knowledge effectively in their work.
Introduction: The Significance of this compound
This compound is a versatile organic compound featuring both an amino and a nitro functional group attached to a benzoic acid backbone.[1] This unique trifunctionality makes it a valuable building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and dye industries.[1] The strategic placement of the amino and nitro groups influences the molecule's reactivity, allowing for selective chemical transformations. This guide will delve into the synthesis, detailed characterization, and diverse applications of this important chemical entity.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use and characterization.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 13280-60-9 | [2] |
| Molecular Formula | C₇H₆N₂O₄ | [2] |
| Molecular Weight | 182.13 g/mol | [2] |
| Appearance | Yellow powder or crystal | [2] |
| Melting Point | 236-238 °C | [2] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| pKa (predicted) | 2.28 ± 0.25 | [2] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. While specific peak assignments require detailed spectral analysis, the aromatic region will show characteristic splitting patterns corresponding to the protons on the substituted benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon atoms present in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is used to identify the functional groups present. Key characteristic absorption bands for this compound include:
-
N-H stretching vibrations from the amino group.
-
O-H stretching from the carboxylic acid.
-
C=O stretching of the carboxylic acid.
-
Asymmetric and symmetric N-O stretching from the nitro group.
-
C-N stretching of the aromatic amine.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound by identifying the molecular ion peak.
Synthesis of this compound: A Proposed Pathway
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step 1: Acetylation of 3-Aminobenzoic Acid
The initial step is the protection of the highly reactive amino group as an acetamide. This is crucial to prevent oxidation of the amino group during the subsequent nitration step and to direct the nitration to the desired position.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-aminobenzoic acid in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring.
-
Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the 3-acetamidobenzoic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of 3-Acetamidobenzoic Acid
The acetylated intermediate is then nitrated using a mixture of nitric acid and sulfuric acid. The acetamido group is an ortho-, para-director, and the carboxylic acid is a meta-director. The nitration is expected to occur at the position ortho to the acetamido group and meta to the carboxylic acid group.
Experimental Protocol:
-
In a flask, dissolve the dried 3-acetamidobenzoic acid in concentrated sulfuric acid, ensuring the temperature is kept low using an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 3-acetamidobenzoic acid, maintaining a low temperature throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for a period to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude 5-acetamido-2-nitrobenzoic acid.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
Step 3: Hydrolysis of 5-Acetamido-2-nitrobenzoic Acid
The final step is the deprotection of the amino group by hydrolysis of the acetamide. This can be achieved under either acidic or basic conditions.
Experimental Protocol (Acidic Hydrolysis):
-
Suspend the crude 5-acetamido-2-nitrobenzoic acid in a solution of dilute hydrochloric acid.
-
Heat the mixture under reflux until the solid dissolves, indicating the completion of hydrolysis.
-
Cool the solution and neutralize it to precipitate the final product, this compound.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry.
Quality Control: Purity Assessment by HPLC
The purity of the synthesized this compound is critical for its subsequent applications. High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for this purpose.
Diagram of the HPLC Analysis Workflow
Caption: A typical workflow for HPLC purity analysis.
HPLC Method Parameters (Illustrative):
-
Column: C18 reversed-phase column
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: A small, precise volume of the sample solution.
By comparing the peak area of the main component to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined.
Applications in Research and Development
This compound is a valuable intermediate in several key areas of chemical synthesis.
Pharmaceutical Synthesis
This compound serves as a crucial building block for the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and analgesic effects.[1] The presence of the amino and carboxylic acid groups allows for the construction of more complex heterocyclic ring systems, which are common scaffolds in many drug molecules. It is also a reagent used in the preparation of insulin receptor tyrosine kinase activators.[3]
Dye and Pigment Industry
The amino group on the aromatic ring can be readily diazotized and coupled with various aromatic compounds to form azo dyes.[1] These dyes are known for their vibrant colors and are widely used in the textile and food industries.[1]
Biochemical Research
In biochemical research, this compound and its derivatives are utilized in studies involving enzyme inhibition and protein interactions, aiding in the elucidation of biological pathways and mechanisms.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical intermediate of significant value in both academic research and industrial applications. Its unique structural features provide a versatile platform for the synthesis of a wide range of important molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for any researcher working with this compound. This guide provides a solid foundation of technical knowledge to support such endeavors.
References
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This compound. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]
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A Senior Application Scientist's Guide to High-Throughput Screening: From Assay Principles to Validated Hits
Abstract: High-Throughput Screening (HTS) is the cornerstone of modern early-stage drug discovery, enabling the rapid evaluation of millions of compounds to identify starting points for therapeutic development.[1][2] This guide provides an in-depth methodological and practical overview of the entire HTS workflow, designed for researchers, scientists, and drug development professionals. We will deconstruct the core principles of assay design, explore the critical role of automation and compound management, and detail the statistical validation required for a robust and reproducible screening campaign. By integrating field-proven insights with foundational theory, this whitepaper explains not just the "how" but the "why" behind critical experimental choices, culminating in a step-by-step case study. Our objective is to equip scientists with the knowledge to design, execute, and interpret HTS experiments with the highest degree of scientific integrity.
Introduction: The Role of HTS in the Drug Discovery Pipeline
The journey from a biological hypothesis to an approved therapeutic is a decade-long, multi-billion dollar endeavor.[3] At the forefront of this process lies hit identification—the critical stage where vast chemical libraries are interrogated to find molecules that modulate a biological target of interest.[4] High-Throughput Screening (HTS) serves as the primary engine for this discovery phase, employing robotics, miniaturized assays, and powerful data analysis to test hundreds of thousands of compounds per day.[1][5]
The power of HTS lies in its unbiased, empirical approach. Unlike rational design, which requires deep structural knowledge of a target, HTS makes no assumptions, allowing for the discovery of novel chemical scaffolds and unexpected mechanisms of action.[5] The output of an HTS campaign is a list of "hits"—compounds that exhibit the desired activity in a primary assay.[6] These hits are not drugs; rather, they are the crucial starting points for medicinal chemistry and lead optimization programs that will ultimately yield a clinical candidate.[6][7]
This guide is structured to mirror the logical flow of an HTS campaign, from initial concept to a validated hit list, emphasizing the principles of robust assay design and stringent quality control that ensure the trustworthiness of the final data.
The Pillars of a Successful HTS Campaign
A successful HTS campaign is built upon three foundational pillars: a robust and biologically relevant assay, a high-quality and diverse compound library, and a precise automation infrastructure. The synergy between these components is paramount.
The Assay: Your Biological Question in a Test Tube
The assay is the heart of the screen. Its design must translate a complex biological question into a simple, measurable signal in a microplate well.[8] Assays are broadly categorized into two types: biochemical and cell-based.[9][10]
-
Biochemical Assays: These are cell-free systems that measure the direct effect of a compound on a purified target, such as an enzyme or receptor.[11][12] They are valued for their simplicity, reproducibility, and direct measurement of target engagement.[12] Common formats include fluorescence polarization (FP), Förster Resonance Energy Transfer (FRET), and luminescence-based enzyme activity assays.[9]
-
Causality: Choose a biochemical assay when the direct modulation of a specific, purified protein is the therapeutic hypothesis. This approach provides unambiguous data on target binding or inhibition but lacks physiological context.[12]
-
Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological pathway or phenotype in a more physiologically relevant context.[11][13] They can provide insights into a compound's cell permeability, off-target effects, and cytotoxicity.[11][12] Examples include reporter gene assays, second messenger assays (e.g., cAMP, Ca2+ flux), and cell viability/cytotoxicity assays.[11][14]
-
Causality: Opt for a cell-based assay when the therapeutic goal involves modulating a complex pathway, or when compound characteristics like membrane permeability are critical. While more biologically relevant, they can be more variable and interpreting the precise mechanism of action can be challenging.[12][13]
The selection of detection technology (e.g., absorbance, fluorescence, luminescence) is dictated by the assay's dynamic range, sensitivity requirements, and susceptibility to interference from library compounds.[8]
The Compound Library: The Source of Chemical Diversity
The compound library is the collection of small molecules tested in the screen.[15] The quality and diversity of this library directly impact the probability of finding meaningful hits. A typical HTS library can contain hundreds of thousands to millions of compounds.[5][16]
-
Library Composition: Libraries are curated for structural diversity and "drug-likeness," often adhering to physicochemical parameters like Lipinski's Rule of Five. They can include diversity-oriented collections, natural products, approved drugs (for repurposing), and focused sets designed against specific target families.
-
Compound Management: The integrity of the library is maintained through rigorous compound management.[17] This involves storing compounds in DMSO at low temperatures (-40°C or lower) to ensure stability, using automated systems for accurate dispensing, and tracking every compound's history in a database.[17][18][19] The causality here is clear: poor compound management leads to false negatives (degraded compounds appear inactive) and false positives (contaminants show activity), undermining the entire screening effort.
Automation & Liquid Handling: The Engine of Throughput
Automation is what puts the "high-throughput" in HTS.[1] Robotic systems perform the repetitive tasks of liquid handling, plate transport, incubation, and detection with a precision and endurance unattainable by humans.[1][20]
-
Core Components: An integrated HTS system typically includes automated liquid handlers, plate stackers, robotic arms, incubators, and plate readers.[1][21] These components are orchestrated by sophisticated scheduling software.
-
Causality & Trustworthiness: The primary reason for automation is to eliminate human variability and error.[20][22] Automated liquid handlers can dispense nanoliter-scale volumes with exceptional accuracy, which is critical for assay miniaturization (e.g., moving from 96- to 384- or 1536-well plates) to conserve precious reagents and compounds.[1][20] Regular calibration and validation of these instruments are mandatory to ensure the reproducibility and integrity of the screening data.[20]
The HTS Workflow: A Step-by-Step Technical Guide
A well-executed HTS campaign follows a structured, multi-stage process designed to maximize data quality and efficiently identify promising hits. The entire process is a self-validating system, with quality control checkpoints at every stage.
Diagram 1: The High-Throughput Screening (HTS) Workflow.
-
Assay Development and Miniaturization: The process begins in the lab, developing a robust assay in a standard format (e.g., 96-well plate).[7] The key objective is then to miniaturize it to a 384- or 1536-well format suitable for HTS.[5][7] This step is critical for reducing reagent and compound consumption.[5]
-
Assay Validation (Pilot Screen): Before committing to a full-scale screen, the assay's performance is rigorously tested.[7] A "pilot screen" is run using a small, representative set of compounds.[7] Crucially, this stage establishes the assay's statistical robustness by repeatedly running plates containing only positive and negative controls to calculate the Z-factor (Z-prime).[7]
-
Primary Screen: The full compound library is screened at a single concentration (typically 1-10 µM).[7] This is a brute-force search for any compound that produces a signal above a predefined threshold.[6]
-
Data Analysis and Hit Identification: Raw data from the plate reader is normalized to account for plate-to-plate and well-position variability.[23] "Hits" are then identified as wells whose signal deviates significantly from the plate's neutral control mean, often defined as greater than three standard deviations.[7]
-
Hit Confirmation and Triage: This is the most critical phase for eliminating false positives.[7][16]
-
Confirmation: Primary hits are "cherry-picked" from the original library plates and re-tested in the same assay to confirm their activity.[7]
-
Dose-Response: Confirmed hits are then tested across a range of concentrations to determine their potency (EC50 or IC50).[18] This step differentiates genuinely potent compounds from weak or artifactual hits.
-
Counter & Orthogonal Screens: Compounds are tested in assays designed to identify common sources of artifacts, such as assay technology interference (e.g., autofluorescence) or non-specific activity. An orthogonal assay confirms the hit's activity through a different biological method.[24][25]
-
Data Analysis and Quality Control: From Raw Reads to Validated Hits
The massive datasets generated by HTS require specialized statistical methods for quality control and hit selection.[1] The trustworthiness of the entire campaign hinges on these calculations.
The Z-Factor: A Measure of Assay Quality
The Z-factor (or Z') is the single most important metric for validating an HTS assay's quality before starting the full screen.[26][27] It measures the statistical separation between the positive and negative controls, accounting for both the dynamic range of the signal and the data's variability.[3][26][27]
The formula is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
Causality: A high Z-factor indicates a large separation between controls with small standard deviations, meaning the assay can reliably distinguish between active and inactive compounds.[26][27]
| Z'-Factor Value | Interpretation | Action Required |
| > 0.5 | An excellent assay | Proceed with HTS |
| 0 to 0.5 | A marginal assay | Optimization needed; use with caution |
| < 0 | An unusable assay | The signal windows overlap; assay redesign is mandatory |
| Source: Adapted from Zhang et al., 1999 and other guiding documents.[3][26][28] |
Normalization and Hit Calling
During the primary screen, raw data can be affected by systematic errors like edge effects or instrument drift. Normalization corrects for this. A common method is to normalize each well's value to the median or mean of the neutral controls on the same plate, expressing activity as a percentage of inhibition or activation.
Hits are typically "called" for any compound that produces a signal exceeding a certain threshold, most commonly ±3 standard deviations from the mean of the neutral controls on the plate.[7] This statistical approach ensures that hits are identified based on their performance relative to the local plate environment.
Diagram 2: The Hit Triage Funnel.
Case Study: A Cell-Based Luciferase Reporter Assay for a GPCR Target
This section provides a practical, step-by-step protocol for a common HTS application: identifying agonists for a Gs-coupled G-Protein Coupled Receptor (GPCR) using a CRE-luciferase reporter gene assay.[14][29][30]
Objective: To identify small molecule agonists that activate the target GPCR, leading to an increase in intracellular cAMP, which in turn drives the expression of a luciferase reporter gene.[14][30]
Assay Principle:
-
A stable cell line (e.g., HEK293) is engineered to express the target GPCR.
-
The cells also contain a reporter plasmid where the firefly luciferase gene is under the control of a promoter with multiple cAMP Response Elements (CRE).[29][30]
-
GPCR activation by an agonist increases cAMP levels.
-
cAMP activates transcription factors that bind to the CRE, driving luciferase expression.[14]
-
Addition of a luciferin substrate results in a luminescent signal proportional to GPCR activation, which is measured by a plate reader.[14]
Protocol: HTS Primary Screen (384-well format)
1. Cell Plating:
- Culture HEK293 cells stably expressing the target GPCR and the CRE-luciferase reporter construct under standard conditions (37°C, 5% CO2).
- Using an automated liquid handler with a multichannel dispensing cassette, seed 5,000 cells in 20 µL of culture medium into each well of a 384-well solid white assay plate.
- Causality: Solid white plates are used to maximize the luminescent signal and prevent optical crosstalk between wells.
2. Incubation:
- Incubate the plates for 18-24 hours at 37°C, 5% CO2.
- Causality: This allows cells to adhere to the plate bottom and recover to a healthy, responsive state before compound addition.
3. Compound Addition:
- Prepare compound source plates containing the screening library prediluted in DMSO.
- Using a nanoliter-volume acoustic dispenser (e.g., Echo) or a pin tool, transfer 50 nL of compound from the source plate to the assay plate.
- Controls:
- Negative Control (0% activation): Add 50 nL of DMSO to 16 wells (e.g., column 23).
- Positive Control (100% activation): Add 50 nL of a known, potent agonist at its EC100 concentration to 16 wells (e.g., column 24).
- Final Concentration: This results in a final compound concentration of 10 µM in 0.25% DMSO.
- Causality: Keeping the final DMSO concentration below 0.5% is crucial to avoid solvent-induced cytotoxicity.
4. Compound Incubation:
- Incubate the assay plates for 6 hours at 37°C, 5% CO2.
- Causality: This duration was optimized during assay development to allow sufficient time for transcription and translation of the luciferase enzyme, leading to a maximal signal window.[31]
5. Signal Detection:
- Equilibrate the assay plates and the luciferase detection reagent (e.g., ONE-Glo™) to room temperature.[29]
- Using an automated liquid handler, add 20 µL of the detection reagent to each well.
- Incubate for 10 minutes at room temperature in the dark to allow for cell lysis and signal stabilization.
- Read luminescence on a suitable plate reader (e.g., PHERAstar, EnVision) with an integration time of 0.5 seconds per well.[6]
6. Data Analysis:
- Calculate the Z' for each plate using the control wells. Any plate with a Z' < 0.5 should be flagged for review or repeated.
- Normalize the data for all compound wells on a per-plate basis using the formula: % Activation = 100 * (Signal_well - μ_negative) / (μ_positive - μ_negative)
- Define primary hits as any compound yielding an % Activation > 3 * SD_negative_controls.
Conclusion and Future Directions
High-Throughput Screening remains an indispensable tool in the quest for novel therapeutics.[32] Its success relies not on any single component, but on the rigorous, systematic integration of biology, chemistry, engineering, and data science. The principles of designing self-validating protocols, understanding the causality behind each experimental step, and applying stringent statistical quality control are paramount to ensuring that the hits generated are meaningful starting points for drug discovery and not costly artifacts.
The future of HTS is moving towards more physiologically relevant and information-rich screening models. The integration of high-content imaging, the use of primary cells or iPSC-derived models, and the application of machine learning for predictive analysis of screening outcomes are transforming the field.[32][33] By grounding these advanced techniques in the foundational principles of robust assay design and validation outlined in this guide, the scientific community can continue to accelerate the discovery of the next generation of medicines.
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The Use of 5-Amino-2-nitrobenzoic Acid as a Chromogenic Substrate: A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical exploration of 5-Amino-2-nitrobenzoic acid (5A2NBA) and its application as a chromogenic substrate, particularly in the context of enzymatic assays. Designed for researchers, scientists, and professionals in drug development, this document will delve into the core principles of its mechanism, provide detailed experimental workflows, and offer insights grounded in scientific expertise.
Introduction: The Role of Chromogenic Substrates in Modern Research
Chromogenic substrates are indispensable tools in biochemistry and molecular biology, enabling the quantification of enzyme activity through a detectable color change. These compounds are specifically designed to be colorless until acted upon by a particular enzyme, which catalyzes a reaction that releases a colored product, or chromophore. The intensity of the resulting color, which can be measured spectrophotometrically, is directly proportional to the enzyme's activity. This principle allows for sensitive and high-throughput screening of enzyme inhibitors, making it a cornerstone of drug discovery and development.[1][2][3]
This compound is a versatile organic compound that serves as an effective chromogenic substrate for a specific class of enzymes known as nitroreductases.[4][5][6] Its utility lies in the enzymatic reduction of its nitro group, a transformation that results in a significant and measurable change in its light-absorbing properties.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of 5A2NBA is crucial for its effective application in experimental settings.
| Property | Value | Source |
| CAS Number | 13280-60-9 | [5][7] |
| Molecular Formula | C₇H₆N₂O₄ | [5][7] |
| Molecular Weight | 182.13 g/mol | [5][7] |
| Appearance | Yellow or brown powder/crystal | [7][8] |
| Melting Point | 236-238 °C (decomposes) | [5] |
| Solubility | Soluble in DMSO and Methanol | [8] |
| pKa (predicted) | 2.28 ± 0.25 | [8] |
The Chromogenic Mechanism: Enzymatic Reduction by Nitroreductases
The chromogenic properties of this compound are realized through its interaction with nitroreductase enzymes. These enzymes, often found in bacteria and certain eukaryotes, catalyze the reduction of nitroaromatic compounds.[9][10][11]
The core of this process is the two-electron reduction of the nitro group (-NO₂) on the 5A2NBA molecule to an amino group (-NH₂). This transformation yields the product 2,5-diaminobenzoic acid, which is a distinctly colored compound, while the parent molecule, this compound, is typically a pale yellow solid. The intensity of the color produced is directly proportional to the amount of 2,5-diaminobenzoic acid formed, and thus to the activity of the nitroreductase enzyme.
The following diagram illustrates the enzymatic conversion of this compound into its chromogenic product.
Experimental workflow for the nitroreductase assay.
Quantitative Data and Considerations
While specific kinetic parameters for every nitroreductase with this compound are not universally documented and will vary between enzymes, the following table provides a framework for the kind of data that should be determined experimentally.
| Parameter | Description | Experimental Consideration |
| λmax of Product | Wavelength of maximum absorbance for 2,5-diaminobenzoic acid. | Perform a wavelength scan of the reaction product. |
| Molar Extinction Coefficient (ε) | A measure of how strongly the product absorbs light at λmax. | Determined experimentally using a known concentration of the purified product. |
| Optimal pH | The pH at which the enzyme exhibits maximum activity. | Test a range of pH values in the assay buffer. |
| Optimal Temperature | The temperature at which the enzyme exhibits maximum activity. | Test a range of temperatures for the incubation step. |
| Km | The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. | Determined by measuring the initial reaction rate at varying substrate concentrations. |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Determined from the same experiment as Km. |
Conclusion and Future Perspectives
This compound is a valuable tool for researchers studying nitroreductase enzymes. Its utility as a chromogenic substrate allows for straightforward and quantifiable measurement of enzyme activity, which is essential for applications ranging from basic research to high-throughput screening in drug discovery. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of 5A2NBA in the laboratory. Future research may focus on the development of novel chromogenic substrates with improved sensitivity and specificity, further expanding the toolkit available to scientists in this field.
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A Comprehensive Technical Guide: Utilizing 5-Amino-2-nitrobenzoic Acid for Enzyme Inhibition Assays
Abstract
5-Amino-2-nitrobenzoic acid (5A2N) is a versatile chemical compound with significant utility in biochemical and pharmaceutical research.[1][2] This guide provides an in-depth technical exploration of its application in enzyme inhibition assays, designed for researchers, scientists, and drug development professionals. Beyond its role as a direct inhibitor of key enzyme classes like proteases, this document elucidates its function as a component in chromogenic substrates.[3][4] We will delve into the core principles of enzyme kinetics, provide validated, step-by-step protocols for determining inhibitory potency (IC₅₀) and mechanism of action, and present a framework for robust data analysis and interpretation. This guide is structured to empower researchers with both the foundational knowledge and the practical methodologies required to effectively integrate 5A2N into their enzyme assay workflows.
Introduction to this compound (5A2N)
Overview and Significance in Biochemical Research
This compound is an aromatic amino acid derivative whose structure, featuring amino, nitro, and carboxylic acid functional groups, makes it a valuable intermediate in organic synthesis and a potent modulator of biological activity.[1] Its utility in biochemical research is primarily centered on its demonstrated ability to inhibit various enzymes, including proteases like chymotrypsin, trypsin, and elastase, as well as the mitochondrial enzyme dihydrolipoamide dehydrogenase.[3][5] This inhibitory action makes it a valuable tool for studying enzyme mechanisms, validating new drug targets, and serving as a reference compound in screening campaigns.
Physicochemical Properties
A thorough understanding of 5A2N's physical and chemical properties is critical for designing robust and reproducible assays. Key characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Synonyms | 3-Carboxy-4-nitroaniline, 2-Nitro-5-aminobenzoic acid | [3] |
| CAS Number | 13280-60-9 | [3] |
| Molecular Formula | C₇H₆N₂O₄ | [3][6] |
| Molecular Weight | 182.13 g/mol | [3][6] |
| Appearance | Yellow crystalline powder | [1][6] |
| Melting Point | 236-238 °C | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [7] |
Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of 5A2N. The compound should be stored at room temperature (10°C - 25°C) and protected from light to prevent degradation.[3] For experimental use, it is common practice to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO, which can be stored at -20°C for extended periods.
Core Principles of Enzyme Inhibition Assays
Fundamentals of Enzyme Kinetics
Enzyme assays are designed to measure the rate of an enzyme-catalyzed reaction.[8] This rate, or velocity, is dependent on the concentration of the substrate. For many enzymes, this relationship can be described by the Michaelis-Menten equation, which yields a hyperbolic curve when plotting reaction velocity against substrate concentration.[9][10] Key parameters derived from this model, such as Vmax (maximum reaction velocity) and Km (the substrate concentration at half-maximal velocity), are fundamental to characterizing enzyme performance and the effects of inhibitors.[9]
Types of Enzyme Inhibition
Enzyme inhibitors reduce the rate of an enzymatic reaction.[11] Understanding the mechanism by which they do so is a critical aspect of drug discovery. The primary, reversible mechanisms are:
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event changes the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.
Key Parameters: IC₅₀ and Kᵢ
Two crucial metrics quantify an inhibitor's potency:
-
IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is an operational parameter that can be influenced by assay conditions (e.g., substrate concentration).
-
Kᵢ (Inhibition constant): This is the dissociation constant for the inhibitor and the enzyme. It represents the intrinsic binding affinity and is a more fundamental measure of potency than the IC₅₀.
Data Analysis and Interpretation
-
Calculate Reaction Velocity: For each well, determine the rate of reaction (velocity) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Velocity_inhibitor - Velocity_blank) / (Velocity_no_inhibitor - Velocity_blank))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve. The IC₅₀ is the concentration of 5A2N that corresponds to 50% inhibition on this curve.
Alternative Application: 5A2N in Chromogenic Substrate Design
Beyond direct inhibition, 5A2N is a valuable chromophore for creating synthetic enzyme substrates. [4]
Principle of Chromogenic Assays
In this application, a peptide sequence specific to a particular protease is covalently linked to the amino group of 5A2N. [4]The resulting amide bond is stable, and the substrate itself is colorless or has low absorbance at a specific wavelength. When the target protease recognizes and cleaves the peptide bond, it releases this compound. The free 5A2N has a distinct color and can be quantified spectrophotometrically, providing a direct measure of enzyme activity.
Example: Thrombin Substrates
Derivatives of 5A2N have been successfully coupled to tripeptide sequences to create highly specific chromogenic substrates for thrombin. [4]These substrates show decreased hydrolysis by other proteases like plasmin or factor Xa, making them useful for selectively measuring thrombin activity in complex biological samples. [4]
Troubleshooting and Best Practices
-
Solubility Issues: If 5A2N precipitates upon dilution into aqueous buffer, ensure the stock concentration in DMSO is not excessively high and that mixing is thorough. The final DMSO concentration should be optimized to maintain solubility without inhibiting the enzyme. [11]* Compound Interference: Because 5A2N is a yellow powder, it has inherent absorbance. Always run controls containing the highest concentration of the inhibitor without the enzyme to check for direct interference at the detection wavelength. This value can be subtracted from the corresponding experimental wells.
-
Assay Robustness: For high-throughput screening, assay quality should be monitored using statistical parameters like the Z'-factor. A Z'-factor > 0.5 indicates a robust and reliable assay. This requires running multiple replicates of high (no inhibitor) and low (fully inhibited or no enzyme) controls.
Conclusion
This compound is a multifaceted tool for enzyme research. Its utility as a direct inhibitor of proteases and other enzymes provides a valuable reagent for mechanistic studies and screening applications. Furthermore, its chemical properties lend themselves to the intelligent design of specific chromogenic substrates. By applying the principles and protocols outlined in this guide, researchers can confidently and effectively leverage 5A2N to advance their understanding of enzyme function and to accelerate the drug discovery process.
References
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Kolde, H. J., Eberle, R., Heber, H., & Heimburger, N. (1986). New chromogenic substrates for thrombin with increased specificity. Thrombosis and Haemostasis, 56(2), 155–159. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83298, this compound. Retrieved from [Link]
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Yamadate, S., Sekiguchi, M., & Kawano, K. (1986). This compound as a reference material for the determination of gamma-GT activity. Clinica Chimica Acta, 160(1), 63–67. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
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AppliChem. (2008). Biological Buffers. Retrieved from [Link]
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Robinson, P. K. (2015). Enzymes: principles and biotechnological applications. Essays in Biochemistry, 59, 1–41. Retrieved from [Link]
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Moof University. (2013, October 13). Enzymes (Part 2 of 5) - Enzyme Kinetics and The Michaelis Menten Model [Video]. YouTube. Retrieved from [Link]
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Krieg, B. J., et al. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Journal of Pharmaceutical Sciences, 106(10), 2845-2856. Retrieved from [Link]
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NPTEL IIT Guwahati. (2021, February 23). Lec 38: Enzyme Kinetics [Video]. YouTube. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 5-Amino-2-nitrobenzoic Acid
Foreword: The Strategic Importance of 5-Amino-2-nitrobenzoic Acid
This compound (CAS No: 13280-60-9) is a highly versatile aromatic compound whose strategic importance in chemical synthesis cannot be overstated.[1] Its bifunctional nature, featuring both an amino and a nitro group on a benzoic acid scaffold, makes it a pivotal intermediate in the development of a wide array of complex molecules.[1][2] In the pharmaceutical industry, this compound serves as a key building block for active pharmaceutical ingredients (APIs), particularly those targeting anti-inflammatory and analgesic pathways.[1][2] Beyond medicine, its unique structure is leveraged in the production of vibrant and stable azo dyes and in biochemical research for creating enzyme inhibitors and probes for protein interactions.[1][3][4]
This guide provides a detailed, field-proven protocol for the synthesis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the self-validating checks that ensure a successful and reproducible outcome. The chosen synthetic pathway is designed for control and selectivity, addressing the inherent challenges of directing functional groups to specific positions on the aromatic ring.
Physicochemical & Structural Data
A thorough understanding of the target molecule's properties is fundamental to its synthesis and handling.
| Property | Value | Reference(s) |
| CAS Number | 13280-60-9 | [1][2] |
| Molecular Formula | C₇H₆N₂O₄ | [1][5] |
| Molecular Weight | 182.13 g/mol | [1][5] |
| Appearance | Yellow crystalline powder | [1][3] |
| Melting Point | 236-238 °C | [2] |
| Synonyms | 2-Nitro-5-aminobenzoic acid, 3-Carboxy-4-nitroaniline | [1] |
Strategic Synthesis Pathway: A Tale of Two Nitro Groups
The direct synthesis of this compound presents a classic regioselectivity challenge. Standard electrophilic substitution reactions on a substituted benzene ring are governed by the directing effects of the existing groups. A carboxyl group is deactivating and meta-directing, while an amino group is strongly activating and ortho-, para-directing. A nitro group is strongly deactivating and meta-directing. A naive approach, such as nitrating 3-aminobenzoic acid, would likely yield a mixture of isomers that are difficult to separate.
Therefore, a more robust and controllable strategy is required. The pathway detailed here involves two key stages:
-
Oxidation: Synthesis of an intermediate, 2,5-dinitrobenzoic acid, via the oxidation of 2,5-dinitrotoluene.
-
Selective Reduction: Chemoselective reduction of one nitro group on the 2,5-dinitrobenzoic acid intermediate to yield the final product.
This approach is superior because it establishes the correct positioning of the nitrogen-containing groups early on and then chemically differentiates them in a highly selective manner. The Zinin reduction, using sodium sulfide, is a well-established method for selectively reducing one nitro group in a dinitro-aromatic compound, particularly when the nitro groups are in different electronic and steric environments.
Overall Synthetic Workflow
Caption: Overall workflow from starting material to final product.
Part 1: Synthesis of 2,5-Dinitrobenzoic Acid (Intermediate)
Principle of Oxidation
The first stage involves the oxidation of the methyl group of 2,5-dinitrotoluene to a carboxylic acid. This transformation requires a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid. The reaction is typically performed in an aqueous basic solution; the resulting carboxylate salt is then protonated with a strong acid to yield the carboxylic acid.
Experimental Protocol
-
Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2,5-dinitrotoluene (0.1 mol, 18.22 g) and 400 mL of deionized water.
-
Dissolution & Heating: Add sodium hydroxide (0.2 mol, 8.0 g) to the flask and heat the mixture to 80-90°C with vigorous stirring to form a fine suspension.
-
Oxidant Addition: Prepare a solution of potassium permanganate (0.3 mol, 47.4 g) in 500 mL of warm deionized water. Add this solution slowly through the dropping funnel to the heated reaction mixture over 2-3 hours. The rate of addition should be controlled to maintain the temperature below 100°C. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Completion: After the addition is complete, continue heating and stirring for an additional 2-3 hours or until the purple color persists, indicating the reaction is complete. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Quenching & Filtration: Cool the reaction mixture to room temperature. Filter the mixture by vacuum filtration to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water to recover any trapped product.
-
Precipitation: Transfer the clear, combined filtrate to a large beaker and cool it in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid (HCl) with constant stirring until the pH is approximately 1-2. A pale yellow precipitate of 2,5-dinitrobenzoic acid will form.
-
Isolation & Drying: Collect the precipitate by vacuum filtration, wash it thoroughly with cold deionized water to remove any remaining salts, and dry it in a vacuum oven at 60-70°C.
Quantitative Data: Intermediate Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Molar Ratio |
| 2,5-Dinitrotoluene | 182.13 | 0.1 | 18.22 g | 1.0 |
| Potassium Permanganate | 158.03 | 0.3 | 47.4 g | 3.0 |
| Sodium Hydroxide | 40.00 | 0.2 | 8.0 g | 2.0 |
| Deionized Water | 18.02 | - | ~900 mL | Solvent |
| Conc. HCl | 36.46 | - | As needed | For acidification |
Part 2: Selective Reduction to this compound
Principle of Selective Reduction
The Zinin reduction is a classic method for the selective reduction of an aromatic nitro group in the presence of others. The nucleophilic sulfide or polysulfide ion attacks the electron-deficient nitrogen atom of the nitro group. The nitro group at the 5-position (para to the carboxyl group) is less sterically hindered and electronically less deactivated by the adjacent carboxyl group compared to the nitro group at the 2-position (ortho). This difference in the local chemical environment allows for its selective reduction.
Logical Relationship in Selective Reduction
Caption: Logical flow of the selective Zinin reduction step.
Experimental Protocol
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dinitrobenzoic acid (0.05 mol, 10.6 g) in 150 mL of 95% ethanol.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (0.075 mol, 18.0 g) in 50 mL of deionized water.
-
Reaction: Gently heat the ethanolic solution of the dinitro acid to reflux. Add the sodium sulfide solution dropwise to the refluxing mixture over 30 minutes. The solution will darken significantly.
-
Reaction Monitoring: Continue to reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a few drops of acetic acid) to observe the disappearance of the starting material.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Precipitation: Dilute the remaining aqueous residue with 100 mL of water. Filter the solution to remove any sulfur byproducts. Cool the filtrate in an ice bath and carefully acidify it with glacial acetic acid until the pH is approximately 4-5. The product will precipitate out as a yellow solid.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. For higher purity, recrystallize the solid from an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot 95% ethanol, add hot water dropwise until the solution becomes slightly turbid, and then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization.
-
Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Quantitative Data: Final Product Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Molar Ratio |
| 2,5-Dinitrobenzoic Acid | 212.12 | 0.05 | 10.6 g | 1.0 |
| Sodium Sulfide (Na₂S·9H₂O) | 240.18 | 0.075 | 18.0 g | 1.5 |
| 95% Ethanol | - | - | 150 mL | Solvent |
| Glacial Acetic Acid | 60.05 | - | As needed | For acidification |
Product Characterization and Validation
To ensure the integrity of the synthesis, the final product must be rigorously characterized.
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 236-238 °C, consistent with literature values. A broad or depressed melting point would indicate the presence of impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the structural transformation. Key expected peaks include:
-
N-H stretching vibrations (asymmetric and symmetric) around 3300-3500 cm⁻¹ from the newly formed amino group.
-
C=O stretching of the carboxylic acid around 1700 cm⁻¹.
-
Asymmetric and symmetric N-O stretching vibrations from the remaining nitro group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
-
¹H NMR Spectroscopy: The proton NMR spectrum (in a solvent like DMSO-d₆) will provide definitive structural proof, showing characteristic shifts for the three aromatic protons in their unique electronic environments, as well as signals for the amine and carboxylic acid protons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (182.13 g/mol ).
Safety, Handling, and Hazard Management
Scientific integrity demands a commitment to safety. All procedures must be conducted with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling reagents.[6][7]
-
Fume Hood: All steps of this synthesis must be performed inside a certified chemical fume hood to avoid inhalation of volatile reagents, organic solvent vapors, or fine powders.[6][8]
-
Reagent-Specific Hazards:
-
Potassium Permanganate: A strong oxidizer. Keep away from combustible materials.
-
Acids (HCl, Acetic Acid): Corrosive. Handle with extreme care to avoid skin and eye burns. Always add acid to water, never the other way around.[8][9]
-
Nitroaromatic Compounds: These compounds are toxic and should be handled with care. Avoid creating dust.
-
Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. The acidification step must be performed slowly and in a well-ventilated fume hood.
-
-
Waste Disposal: Chemical waste must be segregated and disposed of according to institutional and local regulations. This includes separate waste streams for halogenated and non-halogenated organic solvents, as well as acidic and basic aqueous waste.
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This compound | C7H6N2O4 | CID 83298 . PubChem. [Link]
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Nitrobenzoic acid . Wikipedia. [Link]
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A new reagent for selective reduction of nitro group . Indian Journal of Chemistry. [Link]
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NITRIC ACID SAFETY . University of Washington Environmental Health & Safety. [Link]
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Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines . ACS Publications. [Link]
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What safety precautions should I take when handling nitric acid? . Quora. [Link]
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A Technical Guide to the Synthesis of Azo Dyes Using 5-Amino-2-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of azo dyes utilizing 5-Amino-2-nitrobenzoic acid as a key diazo component. Azo dyes represent the largest and most significant class of synthetic colorants, and the unique trifunctional nature of this compound—possessing amino, nitro, and carboxylic acid groups—makes it a versatile and valuable precursor.[1][2] This document delves into the fundamental chemical principles, including the critical diazotization and azo coupling reactions, while offering detailed, field-proven experimental protocols. It is designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices, safety protocols, and the structural features that influence the final properties of the synthesized dyes.
Introduction: The Strategic Role of this compound
Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[3] They are responsible for a vast spectrum of colors and are widely used in the textile, printing, and analytical chemistry sectors.[3][4] The synthesis of these dyes is a cornerstone of organic chemistry, typically following a robust two-step pathway: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[1][3][5]
This compound is a particularly effective starting reagent for this process. Its primary amino group is readily converted into a reactive diazonium salt.[6] Furthermore, the presence of the electron-withdrawing nitro group (–NO₂) and the carboxylic acid group (–COOH) on the aromatic ring can significantly influence the spectral and chemical properties of the resulting dye, often leading to deeper shades and providing a handle for further functionalization, such as creating reactive dyes that covalently bond to textile fibers.[1][3]
Physicochemical Properties of the Reagent
A thorough understanding of the starting material's properties is fundamental to its effective application. The distinct characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 13280-60-9 | [6] |
| Molecular Formula | C₇H₆N₂O₄ | [6] |
| Molecular Weight | 182.13 g/mol | [6] |
| Appearance | Yellow powder or crystal | [6] |
| Melting Point | 236-238 °C | [6] |
| Solubility | Soluble in DMSO and Methanol | [6] |
The Synthesis Mechanism: A Tale of Two Reactions
The conversion of this compound into an azo dye is a sequential process involving two distinct, temperature-sensitive reactions.
Step 1: Diazotization
The first step is the transformation of the primary aromatic amine into a potent electrophile: the diazonium salt. This is achieved by treating this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3][5]
Causality: This reaction must be performed at low temperatures (0–5 °C). This is a critical control point, as diazonium salts are notoriously unstable at higher temperatures and can explosively decompose or react with water to form undesirable phenol byproducts, drastically reducing the yield.[3][5]
Caption: The diazotization of this compound.
Step 2: Azo Coupling
The freshly prepared, cold diazonium salt solution is then immediately used in the coupling reaction. This is an electrophilic aromatic substitution where the diazonium cation acts as the electrophile and attacks an electron-rich aromatic compound, known as the coupling agent.[1][5][7] Common coupling agents include phenols, naphthols, or other aromatic amines.[1]
Causality: The pH of the reaction medium is a key variable. For coupling with phenols (like 2-naphthol), the reaction is typically carried out in a slightly alkaline solution. This deprotonates the phenol to the more strongly activating phenoxide ion, which is a more potent nucleophile, accelerating the coupling reaction.[8] The diazonium salt attacks the position para to the activating group unless it is blocked, in which case it will couple at the ortho position.[7][8]
Caption: The azo coupling reaction to form the final dye.
Detailed Experimental Protocols
The following protocols provide a robust methodology for the synthesis of a representative azo dye using this compound and 2-naphthol as the coupling agent.
Overall Experimental Workflow
Caption: Step-by-step workflow for azo dye synthesis.
Protocol 1: Diazotization of this compound
-
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
-
-
Procedure:
-
In a beaker, dissolve this compound in a mixture of concentrated hydrochloric acid and water.[6]
-
Cool the resulting solution to 0–5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical.[1][3]
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.[1]
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution. Ensure the temperature remains below 5 °C throughout the addition.[1][6]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15–20 minutes to ensure the diazotization reaction goes to completion.[6]
-
The resulting pale yellow solution contains the diazonium salt and must be used immediately in the next step.[3][6]
-
Protocol 2: Azo Coupling with 2-Naphthol
-
Materials:
-
Freshly prepared diazonium salt solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice
-
-
Procedure:
-
In a separate, larger beaker, dissolve 2-naphthol in a 10% sodium hydroxide solution.[1]
-
Cool this solution to 0–5 °C in an ice bath.[1]
-
With vigorous and constant stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cooled 2-naphthol solution.[1][6]
-
Self-Validation: A brightly colored precipitate of the azo dye should form immediately.[3]
-
Continue stirring the reaction mixture in the ice bath for 30–60 minutes to ensure the coupling reaction is complete.[3][6]
-
Protocol 3: Isolation and Purification
-
Materials:
-
Reaction mixture with precipitated dye
-
Cold distilled water
-
Ethanol (or another suitable recrystallization solvent)
-
-
Procedure:
-
Isolate the crude azo dye precipitate by vacuum filtration using a Buchner funnel.[6]
-
Wash the solid dye on the filter paper thoroughly with cold distilled water to remove any unreacted salts or acids.[1]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][6]
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 60 °C).[1]
-
Safety and Handling: A Trustworthy System
Scientific integrity demands a rigorous approach to safety. The reagents and intermediates in azo dye synthesis present several hazards that must be managed with appropriate engineering controls and personal protective equipment.
| Hazard Category | Reagent/Intermediate | Recommended Safety Precautions |
| Corrosive/Irritant | Concentrated HCl, NaOH, this compound | Always wear chemical-resistant gloves, safety goggles (or face shield), and a lab coat. Handle in a well-ventilated fume hood.[9][10][11] |
| Oxidizer & Toxic | Sodium Nitrite (NaNO₂) | Toxic if swallowed. Keep away from combustible materials. Store separately.[12] |
| Inhalation Hazard | This compound (powder) | May cause respiratory irritation. Avoid breathing dust. Handle in a fume hood or use appropriate respiratory protection.[10][11] |
| Unstable/Explosive | Diazonium Salt Intermediate | CRITICAL: Never isolate the diazonium salt in a dry state, as it can be explosive.[5] Always prepare it in a cold solution and use it immediately. |
| General Handling | All Chemicals | Ensure eyewash stations and safety showers are readily accessible.[9] Dispose of all chemical waste according to institutional and local regulations.[9][10] |
Applications and Conclusion
This compound is a highly effective and versatile reagent in the synthesis of azo dyes. The resulting dyes find application in a wide range of fields, including:
-
Textile Industry: As colorants for natural and synthetic fibers.[2][4]
-
Analytical Chemistry: As indicators or reagents for the spectrophotometric detection of metal ions.[2][3]
-
Materials Science: For the development of novel materials with specific optical properties.[13]
-
Pharmaceutical Development: The core structure serves as a building block for more complex molecules with potential therapeutic effects.[2][6]
By understanding the underlying chemical principles, adhering strictly to temperature control, and implementing robust safety protocols, researchers can successfully leverage this compound to synthesize a diverse array of functional azo dyes for scientific and industrial applications.
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- Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid - Benchchem.
- Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties.
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The Evolving Therapeutic Landscape of 5-Amino-2-nitrobenzoic Acid Derivatives: A Technical Guide for Drug Development Professionals
Abstract
5-Amino-2-nitrobenzoic acid, a versatile chemical intermediate, is progressively demonstrating its significance as a foundational scaffold in medicinal chemistry. Its unique trifunctional nature, characterized by an amino group, a nitro group, and a carboxylic acid moiety on an aromatic ring, provides a rich platform for the synthesis of a diverse array of bioactive molecules. This technical guide offers an in-depth exploration of the pharmaceutical applications of this compound derivatives, extending beyond their established roles as precursors for anti-inflammatory and analgesic agents. We will delve into their emerging potential as anticancer, antimicrobial, and enzyme-inhibiting therapeutics, providing detailed experimental protocols, mechanistic insights, and a forward-looking perspective for researchers and drug development professionals.
Introduction: The Strategic Importance of the this compound Scaffold
This compound is a yellow crystalline powder that serves as a crucial building block in organic synthesis.[1] Its distinct arrangement of functional groups allows for selective modifications, enabling the construction of complex molecular architectures with tailored pharmacological profiles.[1] While its utility in the synthesis of dyes is well-documented, its application in the pharmaceutical industry is a rapidly expanding field of investigation.[1] This guide will focus on the synthesis and therapeutic applications of its derivatives, highlighting the chemical versatility that makes it a valuable starting material for drug discovery programs.
Core Therapeutic Applications and Mechanistic Insights
The pharmaceutical potential of this compound derivatives spans a range of therapeutic areas, from inflammation and pain management to oncology and infectious diseases. The strategic manipulation of its functional groups is key to unlocking these diverse biological activities.
Anti-inflammatory and Analgesic Agents
Derivatives of aminobenzoic acids have long been investigated for their anti-inflammatory and analgesic properties. The synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and pain relievers is a primary application of this scaffold.[2] The mechanism of action for many of these derivatives is believed to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[3]
Featured Application: Synthesis of Novel Anti-inflammatory Agents
The development of potent anti-inflammatory agents with improved safety profiles remains a significant goal in medicinal chemistry. The following section details a generalizable synthetic approach and a relevant biological assay for evaluating novel anti-inflammatory derivatives of this compound.
Experimental Protocol: Synthesis of this compound Amides
This protocol outlines a general procedure for the synthesis of amide derivatives of this compound, a common strategy for generating libraries of compounds for biological screening.
Step 1: Acetylation of the Amino Group
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid.
-
Slowly add acetic anhydride (1.2 eq.) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the acetylated product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Amide Bond Formation
-
Suspend the acetylated product (1.0 eq.) in an inert solvent like dichloromethane (DCM).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.), and a catalyst, like 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes, which is a reliable method for screening potential inhibitors.
Materials:
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX-1 or COX-2 enzyme (human recombinant)
-
Heme (cofactor)
-
Fluorometric Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic Acid (substrate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer.
-
Assay Reaction: In each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
Heme
-
Fluorometric Probe
-
COX enzyme (COX-1 or COX-2)
-
Test compound or vehicle control (for determining 100% enzyme activity).
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm for ADHP).[4]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). The percent inhibition is calculated using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100 The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Anticancer Agents
The scaffold of aminobenzoic acid has been explored for the development of novel anticancer agents.[5] Derivatives of the isomeric 2-amino-5-nitrobenzoic acid have been used to synthesize Niclosamide analogs, which have shown potential in inhibiting cancer cell proliferation by modulating critical signaling pathways such as STAT3 and the Androgen Receptor (AR).[2] The synthesis of heterocyclic compounds, such as quinazolinones, from aminobenzoic acid precursors has also yielded derivatives with promising anticancer activities.[6][7]
Antimicrobial and Antifungal Agents
The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Aminobenzoic acid derivatives have demonstrated potential as antimicrobial and antifungal agents.[5][8] Their mechanism of action can involve the inhibition of essential metabolic pathways in microorganisms, such as the folic acid synthesis pathway, where they can act as competitive inhibitors of dihydropteroate synthase (DHPS).[8]
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of p-amino benzoic acid (PABA) derivatives against various microbial strains. While not directly derived from this compound, this data illustrates the potential of the broader class of aminobenzoic acids as antimicrobial agents.
| Compound | S. aureus (pMIC µM/ml) | B. subtilis (pMIC µM/ml) | E. coli (pMIC µM/ml) | C. albicans (pMIC µM/ml) | A. niger (pMIC µM/ml) |
| Derivative 2 | 1.82 | 1.52 | 1.22 | 1.52 | 1.22 |
| Derivative 5 | - | - | - | 1.81 | 1.81 |
| Derivative 11 | - | 2.11 | - | - | - |
| Derivative 14 | - | - | 1.78 | - | - |
| Norfloxacin (Std.) | - | 2.61 | - | - | - |
| Data adapted from a study on p-amino benzoic acid derivatives.[9] |
Enzyme Inhibitors
This compound and its derivatives are utilized in biochemical research for their ability to inhibit various enzymes.[1] For instance, they have been used in the preparation of insulin receptor tyrosine kinase activators. The development of selective enzyme inhibitors is a cornerstone of modern drug discovery, with applications in a wide range of diseases, including metabolic disorders, neurological conditions, and cancer.
Future Directions and Conclusion
The versatility of the this compound scaffold presents a promising avenue for the discovery of novel therapeutics. Future research should focus on the synthesis of diverse chemical libraries based on this core structure and their systematic evaluation in a broad range of biological assays. The exploration of structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of lead compounds. Furthermore, the investigation of their pharmacokinetic and toxicological properties will be essential for advancing promising candidates into preclinical and clinical development.
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RSC Publishing. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]
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Indian Journal of Pharmaceutical Education and Research. Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. [Link]
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NIH. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. [Link]
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JOCPR. Synthesis, characterization and evaluation of analgesic activity of some 5-nitro benzimidazole derivatives. [Link]
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PubMed. Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones. [Link]
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PubMed Central. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. [Link]
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PubMed Central. Metal-Based Antibacterial and Antifungal Agents: Synthesis, Characterization, and In Vitro Biological Evaluation of Co(II), Cu(II), Ni(II), and Zn(II) Complexes With Amino Acid-Derived Compounds. [Link]
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iMedPub. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. [Link]
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NIH. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. [Link]
-
ResearchGate. Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. [Link]
-
MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
-
MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
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NIH. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [Link]
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ResearchGate. Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. [Link]
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MDPI. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. [Link]
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Indian Journal of Pharmaceutical Education and Research. Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. [Link]
-
ResearchGate. Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]
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An In-Depth Technical Guide to 5-Amino-2-nitrobenzoic Acid in Solid-Phase Peptide Synthesis
Introduction: Unveiling the Versatility of 5-Amino-2-nitrobenzoic Acid in Peptide Chemistry
In the landscape of solid-phase peptide synthesis (SPPS), the repertoire of specialized chemical tools is ever-expanding to meet the challenges of synthesizing complex and modified peptides. Among these, this compound (Anba), a substituted aromatic amino acid, has carved a niche for itself. While not a conventional amino acid building block, its unique electronic and structural properties make it a valuable reagent, particularly in the synthesis of chromogenic substrates for enzyme assays. This guide provides a comprehensive overview of the chemical properties, applications, and detailed protocols for the effective utilization of this compound in SPPS, tailored for researchers and professionals in peptide chemistry and drug development.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in peptide synthesis. This yellow crystalline powder possesses a unique molecular architecture with amino, nitro, and carboxylic acid functional groups, which dictates its reactivity and handling requirements.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | [1][2][3] |
| Molecular Weight | 182.13 g/mol | [3] |
| Appearance | Yellow powder or crystal | [1][3][4] |
| Melting Point | 236-238 °C (decomposes) | [2][4] |
| Solubility | Insoluble in water | [2] |
| CAS Number | 13280-60-9 | [2][3] |
Core Application: this compound as a Chromogenic Substrate Component
The primary and most established application of this compound in SPPS is as a substitute for p-nitroaniline (pNA) in the design of chromogenic substrates for proteases.[5] The release of the yellow 5-amino-2-nitrobenzoate anion upon enzymatic cleavage of the peptide-Anba amide bond allows for a continuous and colorimetric monitoring of enzyme activity. The advantage of using Anba lies in its compatibility with standard Fmoc-based SPPS protocols, facilitating the straightforward synthesis of a wide range of custom enzyme substrates.[5]
Workflow for the Synthesis of a Peptide-Anba Chromogenic Substrate
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide C-terminally modified with this compound.
Caption: General workflow for the solid-phase synthesis of a peptide-Anba chromogenic substrate.
Detailed Experimental Protocol: Synthesis of a Peptide-Anba Amide
This protocol outlines the manual synthesis of a generic peptide-Anba amide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-5-Amino-2-nitrobenzoic acid (Fmoc-Anba-OH)
-
N,N'-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Protocol Steps:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.[5]
-
Initial Fmoc Deprotection:
-
Coupling of Fmoc-Anba-OH:
-
In a separate vial, pre-activate Fmoc-Anba-OH (2 equivalents relative to resin loading) with HBTU (2 eq.), HOBt (2 eq.), and DIPEA (4 eq.) in DMF for 2-5 minutes.[6]
-
Add the activated Fmoc-Anba-OH solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3 times) and DCM (3 times).[5]
-
-
Peptide Chain Elongation:
-
Perform subsequent Fmoc deprotection and amino acid couplings using standard Fmoc-SPPS protocols to assemble the desired peptide sequence.[7]
-
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[6][8]
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
Purify the peptide-Anba amide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the product by mass spectrometry.
-
Potential Application: this compound as a Photolabile Linker
Derivatives of nitrobenzoic acid, particularly those with an o-nitrobenzyl moiety, are well-established as photolabile linkers in SPPS.[5][6][7] This allows for the cleavage of the peptide from the solid support under mild UV irradiation, a condition orthogonal to the acid-labile cleavage methods typically used in Fmoc-SPPS.[6][7] While direct and extensive literature on the use of this compound itself as a photolabile linker is not as prevalent as for its isomers, its structural similarity to known photolabile linkers suggests its potential in this application.
The proposed mechanism involves the UV-induced intramolecular redox reaction of the nitro group, leading to the cleavage of the ester bond linking the peptide to the benzylic position.[6]
Hypothetical Workflow for SPPS using an Anba-based Photolabile Linker
The following diagram outlines a hypothetical workflow for the use of this compound as a photolabile linker.
Caption: Hypothetical workflow for SPPS using an Anba-based photolabile linker.
Hypothetical Experimental Protocol: Peptide Synthesis and Photocleavage
This protocol is a proposed methodology and would require optimization.
Materials:
-
Merrifield or other suitable hydroxymethyl resin
-
This compound
-
Standard Fmoc-amino acids and SPPS reagents
-
UV lamp (e.g., 365 nm)
-
UV-transparent reaction vessel (e.g., quartz or borosilicate glass)
Protocol Steps:
-
Immobilization of Anba on Resin:
-
Swell the hydroxymethyl resin in DMF.
-
In a separate flask, activate the carboxylic acid of this compound.
-
Couple the activated Anba to the resin. This step would require careful optimization of coupling reagents and conditions to favor esterification.
-
-
Coupling of the First Amino Acid:
-
Couple the first Fmoc-protected amino acid to the free amino group of the resin-bound Anba using standard coupling protocols.
-
-
Peptide Elongation:
-
Elongate the peptide chain using standard Fmoc-SPPS cycles.[7]
-
-
Photolytic Cleavage:
-
Suspend the dried peptide-resin in a suitable solvent (e.g., DCM, THF, or a mixture) in a UV-transparent vessel.[6]
-
Irradiate the suspension with a UV lamp at approximately 365 nm for 1-4 hours with gentle agitation.[6] The optimal irradiation time should be determined empirically.
-
Filter the resin to collect the supernatant containing the cleaved peptide.[6]
-
-
Final Deprotection and Purification:
-
If acid-labile side-chain protecting groups are present, evaporate the photocleavage solvent and treat the crude peptide with a standard TFA cleavage cocktail.[6]
-
Purify the peptide by RP-HPLC.
-
Conclusion and Future Perspectives
This compound is a valuable and versatile tool in the solid-phase synthesis of peptides. Its established role in the creation of chromogenic enzyme substrates provides a reliable method for studying enzyme kinetics. Furthermore, its potential as a photolabile linker, based on the well-documented chemistry of related nitroaromatic compounds, opens avenues for the synthesis of sensitive peptides that may not be amenable to harsh acid cleavage conditions. Further research to optimize and validate protocols for its use as a photolabile linker would be a valuable contribution to the field of peptide chemistry. This guide provides the foundational knowledge and detailed protocols for both the established and potential applications of this compound, empowering researchers to leverage its unique properties in their synthetic endeavors.
References
- This compound | 13280-60-9 - ChemicalBook. (2025-04-24).
- Application Notes and Protocols: The Role of 2-Nitrobenzoic Acid and Its Derivatives in Peptide Synthesis - Benchchem. (n.d.).
- This compound - ChemBK. (2024-04-09).
- This compound | C7H6N2O4 | CID 83298 - PubChem. (n.d.).
- This compound - Chem-Impex. (n.d.).
- This compound 97 13280-60-9 - Sigma-Aldrich. (n.d.).
- Application Notes and Protocols for the Use of 2-Amino-5-nitrobenzoic Acid as a Photolabile Linker in Peptide Synthesis - Benchchem. (n.d.).
- Application Notes and Protocols for 5-Methyl-2-nitrobenzoic Acid in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization - PubMed. (1999).
- Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - MDPI. (n.d.).
- Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC - NIH. (n.d.).
- Guide to Resins and Linkers in SPPS | Biosynth. (n.d.).
- Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety - The Raj Group. (2023-07-31).
- Recent Advances in the Synthesis of C-Terminally Modified Peptides | Request PDF. (n.d.).
- SPPS Reagents Explained: A Complete Guide | CEM Corporation - YouTube. (2025-09-24).
- Solid Phase Peptide Synthesis Linkers and Reagents | AAPPTec. (n.d.).
- Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins - PMC - NIH. (n.d.).
- This compound 97 13280-60-9 - Sigma-Aldrich. (n.d.).
- Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (2023-06-05).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Methods and protocols of modern solid phase peptide synthesis. (2014-06-13).
- Introduction to Peptide Synthesis - PMC - NIH. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).
- Rapid Flow-Based Peptide Synthesis - PMC - NIH. (n.d.).
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An In-depth Technical Guide to the HPLC Analysis of 5-Amino-2-nitrobenzoic Acid
This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 5-Amino-2-nitrobenzoic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind methodological choices, ensuring a robust and scientifically sound analytical approach.
Introduction: The Significance of this compound
This compound is a key chemical intermediate.[1][2] Its applications span the synthesis of pharmaceuticals and dyes, where its purity is a critical determinant of the final product's quality, safety, and efficacy.[1][2][3] The presence of both an amino and a carboxylic acid functional group makes it a versatile building block in organic synthesis.[4] Given its role, a reliable analytical method to assess its purity and stability is paramount. This guide focuses on developing a stability-indicating HPLC method, which can distinguish the intact active pharmaceutical ingredient (API) from its potential degradation products.[5]
Foundational Knowledge: Physicochemical Properties
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the selection of the column, mobile phase, and detection parameters.
| Property | Value | Significance for HPLC Method Development |
| Molecular Formula | C7H6N2O4 | Provides the basic chemical identity.[6] |
| Molecular Weight | 182.13 g/mol | Essential for preparing standard solutions of known concentration.[7] |
| Appearance | Yellow to brown powder or crystals | The color suggests chromophores are present, making UV detection a viable option.[1][7] |
| Melting Point | 236-238 °C (with decomposition) | A high melting point suggests good thermal stability, which informs the conditions for forced degradation studies.[6][8] |
| pKa | The molecule has two key ionizable groups: the carboxylic acid and the amino group. The pKa of the carboxylic acid is expected to be around 2-4, while the protonated amino group will have a pKa around 2-5.[9] | The pKa values are critical for selecting the mobile phase pH to control the ionization state of the analyte, thereby influencing its retention on a reversed-phase column. |
| Solubility | Insoluble in water, but soluble in basic solutions (e.g., 5% NaOH) and acidic solutions (e.g., 5% HCl).[4] | This dictates the choice of diluent for sample and standard preparation. A mobile phase-compatible diluent is preferred to ensure good peak shape. |
| UV-Vis Absorption | The nitroaromatic and amino-substituted benzene ring systems are strong chromophores. | UV detection is a highly suitable technique. A wavelength maximum (λmax) scan should be performed to determine the optimal wavelength for detection, ensuring high sensitivity. For related nitroaromatic compounds, detection wavelengths around 326 nm have been used successfully.[10] |
Strategic HPLC Method Development
The goal is to develop a stability-indicating method capable of separating this compound from its process-related impurities and degradation products.[5] A reversed-phase HPLC (RP-HPLC) approach is the most common and effective strategy for this type of small organic molecule.[11]
Rationale for Chromatographic Choices
-
Column: A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. Its nonpolar stationary phase will interact with the relatively nonpolar aromatic ring of the analyte. A standard dimension of 4.6 mm x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.[2]
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.
-
Aqueous Phase: To ensure consistent retention times and good peak shape, the pH of the aqueous phase must be controlled. Given the pKa values of the carboxylic acid and amino groups, a pH of around 3 would ensure the carboxylic acid is protonated (neutral) and the amino group is protonated (positive charge). This can be achieved with a phosphate or formate buffer. Phosphoric acid is a common choice for UV-based detection.[12]
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, is recommended to ensure that both polar and nonpolar impurities are eluted and separated effectively.[11]
-
-
Detection: Based on the UV-Vis absorption properties, a UV detector is the most appropriate choice. The detection wavelength should be set at the λmax of this compound to maximize sensitivity.
-
Temperature: A controlled column temperature, for instance, 30 °C, will ensure reproducible retention times.
Logical Workflow for Method Development
The development of a robust HPLC method follows a logical progression from initial screening to final optimization.
Caption: A logical workflow for the development of a stability-indicating HPLC method.
Experimental Protocols
Proposed HPLC Method
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC with UV Detector | Widely available and suitable for this analyte. |
| Column | C18, 4.6 x 150 mm, 5 µm | Good starting point for separation of small aromatic molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Buffers the mobile phase to a low pH (~2-3) to control analyte ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-18.1 min: 90-10% B, 18.1-25 min: 10% B | A broad gradient to ensure elution of all potential impurities and degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at λmax (to be determined) | Maximizes sensitivity for the analyte. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures compatibility with the mobile phase and good solubility of the analyte. |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the test sample.[2]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[13] The goal is to achieve 5-20% degradation of the active ingredient.[14]
-
Acid Hydrolysis: Reflux the sample solution with 0.1N HCl at 60°C for 30 minutes.[15]
-
Base Hydrolysis: Reflux the sample solution with 0.1N NaOH at 60°C for 30 minutes.[15]
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.[16] The amino group is susceptible to oxidation.[15][17]
-
Thermal Degradation: Expose the solid drug substance to 80°C for 24 hours.[13]
-
Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[16]
After exposure, dilute the stressed samples with diluent to the target concentration and analyze by HPLC.
Method Validation: Adhering to ICH Q2(R1) Guidelines
Once the method is developed, it must be validated to ensure it is suitable for its intended purpose.[18][19][20] The validation should be performed in accordance with ICH Q2(R1) guidelines.[21]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | The main peak should be free from interference from blank, placebo, and degradation products. Peak purity should pass. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To determine the closeness of the test results to the true value. | % Recovery should be between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Typically 80-120% of the test concentration for an assay. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units) are varied. |
Data Interpretation and System Suitability
-
System Suitability: Before sample analysis, a system suitability test must be performed by injecting the standard solution multiple times. Key parameters like theoretical plates, tailing factor, and %RSD for peak area and retention time must meet pre-defined criteria to ensure the system is performing adequately.
-
Purity Calculation: The purity of this compound is typically determined using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[2]
Conclusion
This guide outlines a systematic and scientifically grounded approach to developing and validating a stability-indicating RP-HPLC method for this compound. By understanding the analyte's physicochemical properties and following a logical workflow, researchers can establish a robust, reliable, and regulatory-compliant analytical method. This is crucial for ensuring the quality and consistency of this compound used in the pharmaceutical and chemical industries.
References
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chen, Z., et al. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Abraham Entertainment. (2024). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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An In-depth Technical Guide to 5-Amino-2-nitrobenzoic Acid as an Analytical Reagent for Metal Ion Detection
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The precise detection and quantification of metal ions are critical across a spectrum of scientific disciplines, from environmental monitoring to pharmaceutical development. Organic chelating agents have emerged as indispensable tools for this purpose, offering high sensitivity and selectivity. This technical guide provides a comprehensive overview of 5-Amino-2-nitrobenzoic acid (5,2-ANB), a versatile aromatic compound, and its application as a potent analytical reagent for the detection of various metal ions. We will delve into its fundamental physicochemical properties, explore the mechanisms of chelation and signal generation, present detailed experimental protocols, and discuss its advantages and limitations. This document is intended for researchers, analytical chemists, and drug development professionals seeking to leverage advanced reagents for robust and reliable metal ion analysis.
Introduction: The Imperative for Sensitive Metal Ion Detection
Metal ions are ubiquitous, playing essential roles as cofactors in biological systems, acting as catalysts in industrial processes, and unfortunately, posing significant environmental and health risks as contaminants.[1] The development of sensitive, selective, and rapid methods for their detection is therefore of paramount importance. While instrumental techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) analysis offer high accuracy, they often require substantial capital investment and complex sample preparation.
In this context, molecular sensors, particularly those based on organic ligands, provide a powerful and accessible alternative.[2] These reagents function by forming stable complexes with specific metal ions, a process known as chelation, which in turn modulates a measurable physical property, such as color (colorimetric sensing) or light emission (fluorometric sensing).[3] The ideal analytical reagent should exhibit high affinity for the target ion, demonstrate minimal interference from other ions, and produce a robust and proportional signal upon binding.[4] this compound, with its strategically positioned functional groups, serves as an excellent platform for developing such sensors.
Physicochemical Properties of this compound
This compound is an aromatic compound featuring an amino (-NH₂), a nitro (-NO₂), and a carboxylic acid (-COOH) group attached to a benzene ring.[5] This unique combination of electron-donating (amino) and electron-withdrawing (nitro, carboxyl) groups governs its chemical reactivity and suitability as a chelating agent.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13280-60-9 | [6] |
| Molecular Formula | C₇H₆N₂O₄ | [5] |
| Molecular Weight | 182.13 g/mol | |
| Appearance | Yellow to brown crystalline powder | [5] |
| Melting Point | 236-238 °C (lit.) | |
| SMILES | Nc1ccc(c(c1)C(O)=O)=O | |
| InChI Key | KZZWQCKYLNIOBT-UHFFFAOYSA-N |
Mechanism of Metal Ion Detection
The efficacy of this compound as a metal ion sensor stems from its ability to act as a bidentate or polydentate ligand. The primary coordination sites are the deprotonated carboxylic acid group (-COO⁻) and the lone pair of electrons on the amino group (-NH₂).
Chelation and Complex Formation
Upon interaction with a metal ion (Mⁿ⁺), typically a transition metal, the ligand donates electron pairs from its carboxylate oxygen and amino nitrogen atoms to form coordinate covalent bonds. This results in the formation of a stable, five- or six-membered chelate ring, a thermodynamically favorable structure.[7] The stability of this complex is crucial for sensitive detection.
The stoichiometry of the complex (ligand-to-metal ratio) can vary, but ratios of 1:1 or 2:1 are common.[8] The precise nature of the complex is dependent on factors such as the pH of the solution (which affects the protonation state of the ligand), the coordination number of the metal ion, and the solvent system used.[4]
Diagram 2: Generalized Chelation Mechanism
Caption: Chelation of a metal ion by the amino and carboxylate groups.
Signal Transduction: Colorimetric and Fluorometric Sensing
The formation of the metal-ligand complex perturbs the electronic structure of the molecule, leading to a change in its spectroscopic properties.
-
Colorimetric Detection: Chelation often causes a shift in the maximum absorption wavelength (λmax) of the molecule, resulting in a visible color change. This phenomenon, known as a chromogenic shift, is due to the alteration of the energy levels of the π-electron system. The intensity of the color is typically proportional to the concentration of the metal ion, forming the basis for quantitative analysis via UV-Vis spectrophotometry.[9]
-
Fluorometric Detection: this compound and, more significantly, its derivatives can be designed as fluorescent sensors. The binding of a metal ion can lead to:
-
Chelation-Enhanced Fluorescence (CHEF): The metal ion binds to the ligand, increasing its structural rigidity and reducing non-radiative decay pathways, which enhances fluorescence intensity.[10]
-
Photoinduced Electron Transfer (PET) Modulation: In some sensor designs, a fluorophore is linked to the chelating unit. In the absence of the metal ion, fluorescence is quenched via PET. Metal binding inhibits the PET process, "turning on" the fluorescence.[11]
-
The choice between colorimetric and fluorometric detection depends on the required sensitivity, with fluorescence methods generally offering lower detection limits.[12]
Applications in Metal Ion Detection
While this compound itself can be used for detection, its true power lies in its role as a versatile building block for more complex and selective ligands, particularly Schiff bases.[13][14] Schiff bases are formed by the condensation of the primary amino group of 5,2-ANB with an aldehyde or ketone.[3] This reaction allows for the straightforward introduction of additional coordinating atoms and the tuning of the electronic properties of the sensor.
Table 2: Potential Metal Ion Detection Applications
| Target Ion | Method | Principle | Key Considerations |
| Iron (Fe²⁺/Fe³⁺) | Spectrophotometry | Formation of a colored Fe(II)-ligand complex after reduction of Fe(III). The high affinity of nitrogen- and oxygen-donor ligands for iron makes this a primary application.[8][15] | Requires a reducing agent (e.g., hydroxylamine) for total iron determination. pH control is critical to ensure complete complexation and prevent precipitation of iron hydroxides.[4] |
| Zinc (Zn²⁺) | Fluorometry | Formation of a Schiff base derivative that exhibits a "turn-on" fluorescent response upon Zn²⁺ binding, often via a CHEF mechanism.[11][12] | High selectivity over other divalent ions like Ca²⁺ and Mg²⁺ is essential. Interference from transition metals like Cu²⁺ or Ni²⁺ must be evaluated.[1] |
| Copper (Cu²⁺) | Spectrophotometry / Fluorometry | Formation of a stable Cu(II) complex. Fluorescence quenching is also a common mechanism due to the paramagnetic nature of Cu²⁺.[12] | High sensitivity is achievable. Selectivity against other transition metals like Ni(II) and Co(II) needs to be optimized through ligand design. |
| Cobalt (Co²⁺) & Nickel (Ni²⁺) | Spectrophotometry | Formation of distinct colored complexes. | These ions often interfere with each other and with copper and iron detection. Masking agents or derivative-based sensors with high selectivity are required.[15] |
Experimental Protocols
The following protocols provide a framework for the synthesis and application of this compound-based reagents. Note: All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol: Synthesis of a Schiff Base Derivative for Metal Sensing
This protocol describes the synthesis of a generic Schiff base from this compound and salicylaldehyde, a common precursor for sensor development.[14]
Materials:
-
This compound (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In the round-bottom flask, dissolve this compound in a minimal amount of hot ethanol with stirring.
-
Addition of Aldehyde: To this solution, add salicylaldehyde (1.0 equivalent) followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate. If not, the volume can be reduced under vacuum.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Confirm the identity and purity of the synthesized Schiff base using techniques such as FT-IR (look for C=N stretch), ¹H-NMR, and mass spectrometry.
Protocol: Spectrophotometric Determination of Iron (II)
This protocol is a self-validating system for the determination of Fe(II) using a Schiff base derivative of 5,2-ANB (denoted as 'L').
Materials & Reagents:
-
Synthesized Schiff base ligand (L)
-
Standard Fe(II) stock solution (e.g., 1000 ppm)
-
Hydroxylamine hydrochloride solution (reducing agent)
-
Buffer solution (e.g., acetate buffer, pH 4.5)
-
Solvent (e.g., Ethanol or DMSO, depending on ligand solubility)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagent Solution: Prepare a stock solution of the ligand (L) of known concentration in the chosen solvent.
-
Preparation of Calibration Standards: a. Prepare a series of 5-6 calibration standards by diluting the Fe(II) stock solution into volumetric flasks. Concentrations should span the expected range of the unknown sample (e.g., 0.1 to 5.0 ppm). b. To each flask, add the hydroxylamine hydrochloride solution to ensure all iron is in the Fe(II) state. c. Add the buffer solution to maintain a constant pH. d. Add a fixed, excess amount of the ligand solution (L) to each flask. The excess ensures all Fe(II) is complexed. e. Dilute to the mark with deionized water and mix thoroughly.
-
Preparation of Sample and Blank: a. Prepare the unknown sample in the same manner as the standards. b. Prepare a reagent blank containing all components except the iron standard.
-
Incubation & Measurement: a. Allow all solutions to stand for a predetermined time (e.g., 15-20 minutes) to ensure complete complex formation.[15] b. Set the spectrophotometer to scan a wavelength range (e.g., 400-700 nm) to determine the λmax of the colored complex using one of the mid-range standards. c. Set the spectrophotometer to the determined λmax. Autozero the instrument using the reagent blank. d. Measure the absorbance of each calibration standard and the unknown sample.
-
Data Analysis: a. Plot a calibration curve of Absorbance vs. Fe(II) Concentration (ppm). b. Perform a linear regression on the data. The R² value should be ≥ 0.995 for a valid calibration. c. Use the equation of the line to calculate the concentration of Fe(II) in the unknown sample.
Diagram 3: Workflow for Spectrophotometric Analysis
Caption: Standard workflow for quantitative metal ion analysis.
Advantages and Limitations
Advantages:
-
Versatility: this compound is a readily available and modifiable precursor for a wide range of analytical reagents.[2][16]
-
Cost-Effectiveness: Spectrophotometric and fluorometric methods are generally less expensive than atomic spectroscopy techniques.
-
High Sensitivity: Especially when developed into fluorescent probes, derivatives can achieve very low detection limits.[12]
-
Operational Simplicity: The methods do not require extensive instrumentation or complex operational procedures.
Limitations:
-
Selectivity and Interference: The parent molecule may lack selectivity. While derivatives can be highly selective, they must be carefully tested against a panel of potentially interfering ions commonly found in the sample matrix.[15]
-
pH Dependence: The complexation reaction is highly pH-dependent, requiring careful buffering of solutions.
-
Solubility: The reagent and its metal complexes may have limited solubility in aqueous solutions, sometimes requiring the use of organic co-solvents.
Future Perspectives
The field of molecular sensing is rapidly advancing. Future work involving this compound could focus on:
-
Ratiometric Sensors: Designing probes that exhibit a shift in emission wavelength upon metal binding, rather than just a change in intensity. This provides a built-in correction for environmental and concentration effects.
-
Multi-Analyte Detection: Developing sensor arrays based on a library of 5,2-ANB derivatives to simultaneously detect multiple metal ions.
-
Solid-Phase Sensors: Immobilizing the ligand onto solid supports like polymers or nanoparticles to create reusable and portable sensor devices for on-site analysis.
By continuing to explore the rich coordination chemistry of this versatile building block, researchers can develop even more powerful tools for the precise and reliable detection of metal ions in complex systems.
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Demirhan, N., & Elmalı, F. T. (2025). Spectrophotometric determination of iron(II) with 5-nitro-6-amino-1,10-phenanthroline. ResearchGate. Retrieved from [Link]
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Kim, S. Y., et al. (2012). Fluorescent zinc sensor with minimized proton-induced interferences: photophysical mechanism for fluorescence turn-on response and detection of endogenous free zinc ions. PubMed. Retrieved from [Link]
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Demirhan, N., & Elmalı, F. T. (n.d.). Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10-phenanthroline. TÜBİTAK Academic Journals. Retrieved from [Link]
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Nareman, A., et al. (2025). Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2022). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. MDPI. Retrieved from [Link]
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Goud, S., et al. (2022). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. NIH. Retrieved from [Link]
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Demirhan, N., & Elmalı, F. T. (2003). Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10-phenanthroline. Turkish Journal of Chemistry. Retrieved from [Link]
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Kumar, S., et al. (2020). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PubMed Central. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Heterocyclic Compounds from 5-Amino-2-nitrobenzoic Acid
Introduction
5-Amino-2-nitrobenzoic acid is a highly versatile and valuable building block in the field of organic synthesis.[1][2][3] Its trifunctional nature, featuring an amino group, a carboxylic acid group, and a nitro group on an aromatic ring, provides multiple reactive sites for constructing complex molecular architectures.[4] This unique arrangement allows it to participate in a wide array of chemical transformations, including amidation, esterification, and, most notably, cyclization reactions to form a diverse range of heterocyclic systems.[4] Many of these resulting heterocyclic compounds are scaffolds for molecules of significant biological and industrial importance, finding applications in pharmaceuticals and the development of dyes.[1][2]
This technical guide provides an in-depth exploration of synthetic routes to key heterocyclic frameworks starting from this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles that guide these transformations.
Core Synthetic Strategies and Key Heterocyclic Targets
The strategic positioning of the amino, nitro, and carboxylic acid functionalities on the benzene ring makes this compound a precursor to several important classes of heterocyclic compounds. The primary synthetic transformations often involve:
-
Intramolecular cyclization reactions: Leveraging the existing functional groups to form fused ring systems.
-
Intermolecular condensations followed by cyclization: Reacting this compound with other molecules to build the heterocyclic core.
-
Modification of functional groups: For instance, the reduction of the nitro group to an amine, which opens up further synthetic possibilities.
This guide will focus on the synthesis of three prominent and medicinally relevant heterocyclic systems:
-
Quinazolinediones and Related Fused Systems
-
Benzodiazepines
-
Acridones
Synthesis of Quinazolinediones and Fused Heterocycles
Quinazolinediones and their derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active molecules.[4][5] These compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] this compound is an excellent precursor for 7-nitro-substituted quinazolinones, where the nitro group can be further functionalized.[4]
1.1. General Approach: Condensation and Cyclization
The most robust method for synthesizing 4(3H)-quinazolinones involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, followed by cyclization.[4]
Caption: General workflow for quinazolinone synthesis.
1.2. Experimental Protocol: Synthesis of 7-Nitro-4(3H)-quinazolinone
This protocol details a two-step procedure for the synthesis of 7-nitro-4(3H)-quinazolinone from this compound.[4]
Step 1: Synthesis of 2-Formamido-5-nitrobenzoic acid
-
In a round-bottom flask equipped with a magnetic stirrer, add 1.82 g (10 mmol) of this compound.[4]
-
Add 20 mL of formic acid to the flask.[4]
-
Heat the reaction mixture to reflux for 4 hours.[4] Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.[4]
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring.[4]
-
Collect the solid precipitate of 2-formamido-5-nitrobenzoic acid by vacuum filtration.[4]
-
Wash the solid with cold water and dry under vacuum.[4]
Step 2: Cyclization to 7-Nitro-4(3H)-quinazolinone
-
Place the dried 2-formamido-5-nitrobenzoic acid (2.10 g, 10 mmol) in a round-bottom flask.[4]
-
Add 15 mL of acetic anhydride.[4]
-
Heat the mixture to reflux for 2 hours.[4]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.[4]
-
Collect the solid product by vacuum filtration.[4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| This compound | C₇H₆N₂O₄ | 182.13 | - |
| 2-Formamido-5-nitrobenzoic acid | C₈H₆N₂O₅ | 210.14 | High |
| 7-Nitro-4(3H)-quinazolinone | C₈H₅N₃O₃ | 191.14 | Good |
Synthesis of Benzodiazepines
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of the benzodiazepine ring system often involves the cyclization of appropriately substituted precursors. While 2-amino-5-nitrobenzophenone is a more direct precursor for many classical benzodiazepines, derivatives of this compound can be strategically employed in the synthesis of certain benzodiazepine analogues. A common strategy involves the condensation of an o-phenylenediamine derivative with a ketone.[6]
2.1. General Approach: Condensation of o-Phenylenediamines with Ketones
A practical and novel procedure for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepine derivatives utilizes p-nitrobenzoic acid as a promoter for the reaction between substituted o-phenylenediamines and ketones.[6] This reaction proceeds under mild conditions and gives good isolated yields.[6]
Caption: Synthesis of 1,5-benzodiazepine derivatives.
2.2. Experimental Protocol: p-Amino Benzoic Acid Catalyzed Synthesis of 1,5-Benzodiazepines
This eco-friendly method uses p-amino benzoic acid as a catalyst under solvent-free conditions.[7]
-
Take o-phenylenediamine (1 mmol), p-amino benzoic acid (10 mol% or 0.1 mmol), and a various ketone (2.5 mmol) in a round-bottom flask.[7]
-
Stir the mixture for 24 hours at room temperature.[7]
-
Monitor the reaction completion via TLC using a mixture of chloroform and methanol (9.5:0.5) as the eluent.[7]
-
After completion, pour the reaction mass into crushed ice and basify with ammonia solution if required.[7]
-
Separate the precipitated solid, wash it thoroughly with water, and dry it.[7]
-
Purify the residue using column chromatography to obtain the desired product.[7]
| Reactants | Catalyst | Conditions | Product | Yield |
| o-Phenylenediamine, Ketone | p-Amino benzoic acid | Room temp, 24h, solvent-free | 2,3-dihydro-1H-1,5-benzodiazepine | 85-92%[7] |
Synthesis of Acridones
Acridone and its derivatives are another important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer and antibacterial properties.[8][9] A common and effective method for synthesizing the acridone skeleton is the Ullmann condensation reaction.[8]
3.1. General Approach: Ullmann Condensation and Cyclization
The synthesis of acridones via the Ullmann condensation involves the reaction of an o-halobenzoic acid with an aniline derivative, followed by cyclization of the resulting N-phenylanthranilic acid intermediate.[8]
Caption: Ullmann synthesis of acridone derivatives.
3.2. Experimental Protocol: Synthesis of a Substituted Acridone
This protocol describes the synthesis of a substituted acridone from 4'-chloro diphenylamine-2-carboxylic acid.
Step 1: Synthesis of 4'-Chloro Diphenylamine-2-carboxylic acid (Ullmann Condensation)
-
The synthesis of the N-arylanthranilic acid intermediate is achieved through an Ullmann condensation of an appropriately substituted aniline and 2-chlorobenzoic acid.[10]
Step 2: Cyclization to 2-Chloro Acridone
-
Take 5 grams of 4'-chloro diphenylamine-2-carboxylic acid into a round-bottom flask.
-
Add 50 grams of polyphosphoric acid to the flask.
-
Heat the reaction mixture on a water bath at 100°C for 3 hours. The appearance of a yellow color indicates the completion of the reaction.
-
Pour the reaction mixture into one liter of hot water and make it alkaline with liquor ammonia.
-
Filter the yellow precipitate that forms and collect it.
-
Recrystallize the crude 2-chloro acridone from acetic acid.
| Intermediate | Cyclizing Agent | Product | Yield |
| 4'-Chloro diphenylamine-2-carboxylic acid | Polyphosphoric acid | 2-Chloro acridone | 88% |
Conclusion
This compound stands out as a versatile and strategic starting material in heterocyclic synthesis. Its unique substitution pattern allows for the efficient construction of diverse and medicinally relevant scaffolds such as quinazolinediones, benzodiazepines, and acridones. The protocols and strategies outlined in this guide demonstrate the utility of this compound and provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel bioactive molecules. The ability to further modify the nitro group offers an additional layer of synthetic flexibility, making this compound a cornerstone in the design and synthesis of complex heterocyclic systems.
References
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Organic Chemistry Portal. (n.d.). Acridone synthesis. Retrieved from [Link]
-
Tejano, C. (n.d.). The Science Behind Benzodiazepine Synthesis: The Role of 2-Amino-5-nitrobenzophenone. Phalanx Labs. Retrieved from [Link]
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Varala, R., Enugala, R., Nuvula, S., & Adapa, S. R. (2007). p-Nitrobenzoic acid promoted synthesis of 1,5-benzodiazepine derivatives. Journal of the Brazilian Chemical Society, 18(2), 291-296. Retrieved from [Link]
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Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
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Bertozzi, F., et al. (2012). Catalytic Enantioselective Pictet–Spengler Reaction of α‐Ketoamides Catalyzed by a Single H‐Bond Donor Organocatalyst. Angewandte Chemie International Edition, 51(30), 7532-7536. Retrieved from [Link]
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Massaro, A., et al. (2019). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis, 9(12), 11348-11354. Retrieved from [Link]
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Introduction: The Strategic Advantage of a Trifunctional Building Block
An In-depth Technical Guide: 5-Amino-2-nitrobenzoic Acid in Materials Science Research
In the landscape of advanced materials, the thoughtful selection of molecular building blocks is paramount to achieving desired functionality. This compound (5A2NBA) emerges as a uniquely versatile precursor, distinguished by its trifunctional aromatic scaffold. The strategic placement of an amino (-NH₂), a nitro (-NO₂), and a carboxylic acid (-COOH) group on a single benzene ring provides a powerful toolkit for rational material design.
The carboxylic acid offers a primary coordination site for constructing metal-organic frameworks (MOFs) or a reactive handle for polymer backbone integration. The amino group provides a secondary nucleophilic site, a point for diazotization, or a basic center to modulate electronic properties and catalytic activity.[1][2] Concurrently, the strongly electron-withdrawing nitro group significantly influences the molecule's electronic structure, enhances thermal stability, and serves as a latent functional group that can be chemically reduced post-synthesis to introduce further complexity.
This guide provides an in-depth exploration of 5A2NBA's role in contemporary materials science. We will move beyond a simple recitation of facts to explain the causal relationships between its molecular structure and the functional properties of the resulting materials, offering field-proven insights and detailed experimental frameworks for its application.
Core Properties and Specifications
A comprehensive understanding of a precursor's fundamental properties is the bedrock of successful and reproducible materials synthesis. The data below has been consolidated from authoritative sources to guide experimental design.
| Property | Value | Citation(s) |
| CAS Number | 13280-60-9 | [1][3][4] |
| Molecular Formula | C₇H₆N₂O₄ | [1][4][5] |
| Molecular Weight | 182.13 g/mol | [1][3][4] |
| Appearance | Yellow to brown crystalline powder | [1][4][5] |
| Melting Point | 236-238 °C (lit.), may decompose around 240°C | [3][6] |
| IUPAC Name | This compound | [4][5] |
| Synonyms | 2-Nitro-5-aminobenzoic acid, 3-Carboxy-4-nitroaniline | [1][3] |
| Purity | Typically ≥95-99% (HPLC, Titration) | [1][5] |
| Storage Conditions | Store at room temperature or 0-8 °C, airtight, protected from light | [1][2][7] |
Application Focus 1: Functional Linkers in Metal-Organic Frameworks (MOFs)
The bifunctional nature of 5A2NBA, with its carboxylate and amino groups, makes it an exemplary candidate for use as an organic linker in the synthesis of functional MOFs. The carboxylate group readily coordinates with metal ions or clusters to form the framework's backbone, while the pendant amino group projects into the pores. This strategic placement of the amino functionality is not merely decorative; it is a critical design element.
Causality in MOF Design:
-
Enhanced Gas Sorption: The free amino groups can act as specific binding sites for CO₂, SO₂, and other polar molecules, significantly increasing the material's selectivity and uptake capacity compared to unfunctionalized analogues.
-
Catalytic Activity: The basicity of the amino group allows the MOF to serve as a solid-state base catalyst for reactions like Knoevenagel condensation, a principle demonstrated in related amino-functionalized MOFs.[8][9]
-
Post-Synthetic Modification (PSM): The reactive amine provides a handle for further chemical transformations after the MOF has been synthesized, allowing for the covalent attachment of more complex functional groups, drugs, or signaling molecules without disrupting the parent framework.
Logical Workflow: From Precursor to Functional MOF
The following diagram illustrates the rational workflow for synthesizing and validating an amino-functionalized MOF using a linker like 5A2NBA.
Caption: Rational workflow for MOF synthesis and validation.
Experimental Protocol: Synthesis of a Hypothetical In(III)-5A2NBA MOF
This protocol describes a representative hydrothermal synthesis. The self-validating system includes characterization steps to confirm successful synthesis.
1. Reagent Preparation:
-
In a 20 mL scintillation vial, dissolve 36.4 mg (0.2 mmol) of this compound (5A2NBA) in 10 mL of N,N-Dimethylformamide (DMF). Sonicate for 5 minutes to ensure complete dissolution.
-
In a separate vial, dissolve 44.2 mg (0.1 mmol) of Indium(III) nitrate pentahydrate (In(NO₃)₃·5H₂O) in 5 mL of DMF.
2. Reaction Assembly:
-
Combine the two solutions in a 25 mL Teflon-lined stainless-steel autoclave.
-
Add 0.5 mL of formic acid as a modulator. Scientist's Note: The modulator competes with the linker for coordination to the metal center, slowing down crystallization and often leading to larger, more well-defined crystals.
-
Seal the autoclave tightly.
3. Hydrothermal Synthesis:
-
Place the sealed autoclave in a preheated convection oven at 120 °C.
-
Maintain the temperature for 48 hours.
-
Allow the oven to cool naturally to room temperature over 8-12 hours. Do not quench.
4. Product Isolation and Purification:
-
Decant the mother liquor. Yellowish crystals should be visible at the bottom of the liner.
-
Wash the crystals by adding 10 mL of fresh DMF, sonicating for 15 minutes, and then centrifuging to collect the solid. Repeat this step three times to remove unreacted precursors.
-
Perform a solvent exchange by immersing the collected crystals in 15 mL of acetone for 24 hours, replacing the acetone twice during this period. This is crucial for removing high-boiling DMF from the pores.
5. Activation:
-
Decant the acetone and transfer the crystalline powder to a vacuum oven.
-
Heat the sample to 150 °C under dynamic vacuum for 12 hours to fully evacuate the pores.
-
The resulting activated MOF powder is now ready for characterization.
6. Validation (Characterization):
-
Powder X-Ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the material by comparing the experimental pattern to a reference or simulated pattern.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Verify the incorporation of the linker. Expect to see the disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹) and the appearance of asymmetric (~1580 cm⁻¹) and symmetric (~1400 cm⁻¹) carboxylate stretches. The N-H stretches (~3300-3500 cm⁻¹) and asymmetric NO₂ stretch (~1530 cm⁻¹) should be present.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the framework. A stable framework is expected before decomposition, which for many MOFs occurs above 300-400 °C.
Application Focus 2: Precursor for Azo Dyes and Pigments
The presence of a primary aromatic amine group makes 5A2NBA a classic starting material for the synthesis of azo dyes.[1][10][11] This chemistry relies on a two-step process: diazotization followed by azo coupling. The resulting dyes incorporate the 5A2NBA scaffold, where the nitro and carboxylic acid groups can be used to tune the final color (acting as auxochromes) and improve properties like solubility or fiber affinity.[10]
Reaction Pathway: Azo Dye Synthesis
This diagram outlines the fundamental chemical transformations involved in converting 5A2NBA into a representative azo dye.
Caption: Two-step reaction pathway for synthesizing an azo dye from 5A2NBA.
Experimental Protocol: Synthesis of an Azo Dye from 5A2NBA and Phenol
This protocol provides a robust method for synthesizing a simple azo dye, demonstrating the utility of 5A2NBA.
1. Diazotization of 5A2NBA:
-
In a 100 mL beaker, dissolve 1.82 g (10 mmol) of 5A2NBA in 25 mL of 2M hydrochloric acid. Some heating may be required to fully dissolve the starting material.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite (NaNO₂) in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold 5A2NBA solution. Maintain the temperature below 5 °C throughout the addition. Scientist's Note: This exothermic reaction forms the unstable diazonium salt. Low temperature is critical to prevent its decomposition.
-
Stir the resulting pale-yellow solution for 15 minutes in the ice bath. This is your diazonium salt solution.
2. Azo Coupling Reaction:
-
In a separate 250 mL beaker, dissolve 0.94 g (10 mmol) of phenol in 20 mL of 1M sodium hydroxide solution.
-
Cool this coupling solution to 5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution to the alkaline phenol solution.
-
A brightly colored precipitate (typically red or orange) should form immediately.
3. Product Isolation and Purification:
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the solid dye by vacuum filtration using a Büchner funnel.
-
Wash the crude product on the filter paper with two 20 mL portions of cold water to remove inorganic salts.
-
Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to improve purity.
-
Dry the purified dye in a desiccator.
4. Validation (Characterization):
-
UV-Visible Spectroscopy: Dissolve a small amount of the purified dye in a suitable solvent and record the absorption spectrum. The λ_max value is a key characteristic of the dye's color.
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is an indicator of high purity.
Further Applications and Future Outlook
The utility of 5A2NBA is not confined to MOFs and dyes. It is also explored as a reagent for:
-
Polymer Synthesis: Used in the preparation of polymer-bound diazonium salts and in the synthesis of dendritic polymers.[2][3]
-
Pharmaceutical Intermediates: Serves as a building block for more complex molecules with potential biological activity.[1]
-
Nonlinear Optical (NLO) Materials: The push-pull electronic nature (amino group as donor, nitro as acceptor) on the aromatic ring makes 5A2NBA and its derivatives interesting candidates for NLO materials.
The future of 5A2NBA in materials science lies in its continued use as a multifunctional building block. Research into its incorporation into mixed-linker MOFs, covalent organic frameworks (COFs), and advanced polymers will undoubtedly yield novel materials with tailored properties for applications in carbon capture, catalysis, chemical sensing, and optoelectronics.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: May cause skin, eye, and respiratory irritation.[6] It is also classified as an oxidizing solid.[3][4]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[3]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area away from incompatible materials and sources of ignition.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
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An In-Depth Technical Guide to Utilizing 5-Amino-2-nitrobenzoic Acid for the Elucidation of Protein Interactions
Introduction: Unveiling Protein Proximity with a Versatile Chemical Tool
In the intricate landscape of cellular function, the interactions between proteins govern nearly every biological process. The study of these interactions, the "interactome," is paramount to understanding health and disease, and to the development of novel therapeutics. Chemical cross-linking, a powerful technique to capture transient or weak protein-protein interactions, provides a spatial snapshot of these dynamic events. This guide provides an in-depth exploration of 5-Amino-2-nitrobenzoic acid (5A2N) as a precursor to a versatile tool for covalently modifying and cross-linking proteins to investigate their interactions.
This compound, a readily available and versatile chemical, serves as a stable precursor to a highly reactive diazonium salt.[1][2][3] This in situ-generated reagent can then be employed to covalently modify electron-rich amino acid residues, primarily tyrosine, on the surface of proteins.[2][4] By leveraging this reactivity, researchers can effectively "label" proteins or, when using appropriate derivatives, "cross-link" interacting partners, thereby providing invaluable insights into protein complex architecture and function. This guide will provide the foundational chemical principles, detailed experimental protocols, and analytical strategies for employing 5A2N in the study of protein interactions, tailored for researchers, scientists, and drug development professionals.
The Chemistry of 5A2N-Mediated Protein Modification: From Amine to Azo Coupling
The utility of this compound in protein science is centered on the transformation of its primary aromatic amine into a reactive diazonium salt. This process, known as diazotization, is a cornerstone of organic synthesis and can be readily adapted for biochemical applications.
Diazotization: Activating 5A2N for Protein Targeting
The diazotization of 5A2N is typically achieved by treating it with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[5][6] The reaction is highly temperature-sensitive and must be conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.[7][8]
The overall reaction is as follows:
H₂NC₆H₃(NO₂)COOH + NaNO₂ + 2HCl → [N₂]⁺C₆H₃(NO₂)COOH + NaCl + 2H₂O
The resulting diazonium salt of 5A2N is a potent electrophile, poised to react with nucleophilic residues on the protein surface.
Azo Coupling: The Covalent Link to Proteins
Once formed, the 5A2N-diazonium salt readily undergoes an electrophilic aromatic substitution reaction, known as azo coupling, with electron-rich amino acid side chains.[2][4] The primary targets for this reaction are the phenolic side chain of tyrosine and the imidazole ring of histidine.[4] The reaction with tyrosine is particularly efficient and forms a stable azobenzene linkage, effectively tethering the 5A2N-derived moiety to the protein.[1][2]
The reaction is highly pH-dependent, with optimal coupling to tyrosine residues occurring under slightly alkaline conditions (pH 8-9), which facilitates the deprotonation of the tyrosine hydroxyl group to the more nucleophilic phenoxide ion.[9]
Experimental Protocols: A Step-by-Step Guide to 5A2N-Mediated Protein Labeling
This section provides a detailed, self-validating protocol for the labeling of a target protein with 5A2N. This protocol is designed to be a starting point, and optimization of reagent concentrations and reaction times may be necessary for specific protein systems.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Purity |
| This compound | Sigma-Aldrich | 564613 | ≥97% |
| Sodium Nitrite (NaNO₂) | Fisher Scientific | S347-500 | ACS Grade |
| Hydrochloric Acid (HCl), concentrated | VWR | VW3355-4 | ACS Grade |
| Sodium Phosphate, monobasic | Sigma-Aldrich | S0751 | ≥99% |
| Sodium Phosphate, dibasic | Sigma-Aldrich | S0876 | ≥99% |
| Target Protein | - | - | >95% |
| Desalting Columns | Thermo Fisher Scientific | 89882 | - |
| Starch-iodide paper | Whatman | 10360001 | - |
Protocol 1: Preparation of the 5A2N-Diazonium Salt Solution (to be performed immediately before use)
-
Prepare a 10 mM solution of this compound: Dissolve 1.82 mg of 5A2N in 1 mL of a 1:1 mixture of 0.2 M HCl and water. Vortex briefly to dissolve.
-
Cool the 5A2N solution: Place the vial containing the 5A2N solution in an ice bath and allow it to cool to 0-5 °C.
-
Prepare a 10 mM solution of sodium nitrite: Dissolve 0.69 mg of NaNO₂ in 1 mL of cold, deionized water.
-
Generate the diazonium salt: While gently vortexing the cooled 5A2N solution, add the sodium nitrite solution dropwise.
-
Incubate: Continue to incubate the reaction mixture on ice for 15-20 minutes.
-
Verify diazotization (optional but recommended): Test for the presence of excess nitrous acid by spotting a small amount of the reaction mixture onto starch-iodide paper. A blue-black color indicates the completion of the diazotization reaction.[5] The diazonium salt solution is now ready for immediate use in the protein labeling reaction.
Diagram: Workflow for 5A2N-Diazonium Salt Preparation
Caption: A streamlined workflow for the in situ generation of the 5A2N-diazonium salt.
Protocol 2: Protein Labeling with the 5A2N-Diazonium Salt
-
Prepare the protein solution: Dissolve the target protein in a suitable buffer at a concentration of 1-10 mg/mL. A phosphate buffer (50 mM, pH 7.5-8.5) is a good starting point.
-
Initiate the labeling reaction: Add the freshly prepared 5A2N-diazonium salt solution to the protein solution. A molar excess of the diazonium salt to the protein (e.g., 10:1, 50:1, 100:1) should be tested to optimize the labeling efficiency.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 4 °C, with gentle mixing. The optimal time and temperature should be determined empirically.
-
Quench the reaction: Stop the reaction by adding a quenching reagent that will react with the excess diazonium salt. A common quenching agent is a solution of lysine or Tris buffer at a final concentration of 50-100 mM.
-
Remove excess reagents: Separate the labeled protein from unreacted 5A2N-diazonium salt and quenching reagents using a desalting column or dialysis.
-
Analyze the labeled protein: The extent of labeling can be assessed by UV-Vis spectroscopy (the azo bond introduces a characteristic absorbance), SDS-PAGE (to check for protein integrity and potential cross-linking), and mass spectrometry (to identify modified residues).
Diagram: Experimental Workflow for Protein Labeling with 5A2N
Caption: A comprehensive workflow for the covalent labeling of proteins using 5A2N.
Analysis of 5A2N-Modified Proteins by Mass Spectrometry
Mass spectrometry is an indispensable tool for characterizing proteins modified with 5A2N. Both "top-down" and "bottom-up" proteomics approaches can provide valuable information.[10][11]
Top-Down Mass Spectrometry
In top-down mass spectrometry, the intact labeled protein is introduced into the mass spectrometer.[10] This approach allows for the determination of the overall mass shift due to the 5A2N modification, providing a direct measure of the number of labels incorporated per protein molecule.
Bottom-Up Mass Spectrometry
Bottom-up proteomics involves the enzymatic digestion of the labeled protein (e.g., with trypsin) into smaller peptides, which are then analyzed by mass spectrometry.[10] This method is crucial for identifying the specific amino acid residues that have been modified by 5A2N. The mass of the 5A2N-derived moiety (C₇H₄N₂O₄) is 180.02 Da. Therefore, peptides containing a modified tyrosine or histidine will exhibit a mass increase of 180.02 Da. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact site of modification within the peptide sequence.[12][13]
| Analytical Technique | Information Gained |
| SDS-PAGE | Protein integrity, formation of cross-links (higher molecular weight bands) |
| UV-Vis Spectroscopy | Confirmation of azo bond formation (characteristic absorbance) |
| Top-Down MS | Stoichiometry of labeling (number of 5A2N moieties per protein) |
| Bottom-Up MS/MS | Identification of specific modified amino acid residues |
Application to Protein Interaction Studies: The Cross-Linking Approach
To study protein-protein interactions, a bifunctional cross-linker derived from 5A2N is required. This can be achieved by synthesizing a derivative of 5A2N that contains a second reactive group. For instance, a dual-diazonium reagent can be synthesized to cross-link two interacting proteins via their tyrosine residues.[1][14] The general workflow for a cross-linking experiment would be similar to the labeling protocol, with the key difference being the use of a bifunctional cross-linker.
Diagram: Logical Relationship in 5A2N-based Protein Studies
Caption: The logical progression from 5A2N to the identification of protein interaction sites.
Conclusion and Future Perspectives
This compound provides a robust and accessible platform for the chemical modification and cross-linking of proteins. The straightforward generation of its highly reactive diazonium salt, coupled with its specific reactivity towards tyrosine residues, makes it a valuable tool for probing protein structure and interactions. The protocols and analytical strategies outlined in this guide offer a comprehensive framework for researchers to employ 5A2N in their investigations of the intricate world of protein interactions. Future advancements may focus on the development of novel, bench-stable diazonium reagents derived from 5A2N with varied spacer arms and photo-activatable groups, further expanding the toolkit for mapping the cellular interactome.
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Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation: Cardiovascular Genetics, 5(4), 483-492. [Link]
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Davies, M. J. (2014). Determination of oxidative protein modifications using mass spectrometry. Free Radical Biology and Medicine, 71, 410-423. [Link]
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Yuan, Q., et al. (2006). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Chemical Research in Toxicology, 19(6), 832-843. [Link]
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Zhang, H., et al. (2004). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research, 3(4), 845-850. [Link]
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MIT OpenCourseWare. (2022, August 22). 8A. Protein 2: Mass Spectrometry, Post-synthetic Modifications, Quantitation of Protein... [Video]. YouTube. [Link]
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Suen, C. S., et al. (2022). Identification of putative reader proteins of 5-methylcytosine and its derivatives in Caenorhabditis elegans RNA. Wellcome Open Research, 7, 218. [Link]
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Chalkley, R. (2020, November 10). 5 Principles of Intact Mass Analysis [Video]. YouTube. [Link]
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5-Amino-2-nitrobenzoic Acid: A Strategic Intermediate in Modern Drug Discovery
An In-depth Technical Guide:
Abstract: 5-Amino-2-nitrobenzoic acid is a highly versatile aromatic compound that has emerged as a crucial intermediate in the landscape of drug discovery and development. Its unique trifunctional structure, featuring a carboxylic acid, an aromatic amine, and a nitro group, offers a confluence of reactive sites that medicinal chemists can strategically exploit. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its pivotal role in constructing complex pharmacologically active molecules. We will delve into its specific applications as a precursor to bioactive agents, including insulin receptor tyrosine kinase activators and protease inhibitors, and provide detailed experimental protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.
Introduction: The Strategic Advantage of a Trifunctional Scaffold
In the intricate process of drug design, the selection of starting materials and intermediates is paramount. An ideal chemical building block offers a blend of stability, predictable reactivity, and multiple points for diversification. This compound (ANB) exemplifies these characteristics, making it a molecule of significant interest.[1] Its aromatic core is decorated with three distinct functional groups, each with a unique reactivity profile that can be addressed with high selectivity.
-
The carboxylic acid group provides a handle for forming esters, amides, and other acyl derivatives, crucial for prodrug strategies or for interacting with biological targets.
-
The aromatic amine is a versatile functional group that can be acylated, alkylated, or, most notably, converted into a highly reactive diazonium salt.[2] This opens pathways to a vast array of transformations, including the synthesis of azo compounds and the introduction of various substituents via Sandmeyer-type reactions.[3]
-
The nitro group serves a dual purpose. As a strong electron-withdrawing group, it modulates the reactivity of the entire aromatic system. Critically, it can be selectively reduced to an amine, providing a secondary site for late-stage functionalization, a key strategy for building structure-activity relationships (SAR).
This trifecta of functionality makes this compound a cornerstone intermediate for synthesizing diverse molecular architectures, particularly heterocyclic systems and other scaffolds relevant to anti-inflammatory, analgesic, and enzyme-inhibitory drug candidates.[1][4]
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of chemical synthesis. The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.
Key Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 13280-60-9 | [2] |
| Molecular Formula | C₇H₆N₂O₄ | [2] |
| Molecular Weight | 182.13 g/mol | [2] |
| Appearance | Yellow powder or crystal | [2] |
| Melting Point | 236-238 °C (lit.) | [2] |
| IUPAC Name | This compound |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous fingerprint for the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, with chemical shifts and coupling constants dictated by the electronic effects of the three different substituents. This allows for clear differentiation from its isomers, such as 2-Amino-5-nitrobenzoic acid.[2]
-
¹³C NMR: The carbon spectrum complements the ¹H NMR, providing evidence for the seven unique carbon environments within the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands corresponding to the key functional groups: N-H stretching for the amine, O-H and C=O stretching for the carboxylic acid, and asymmetric and symmetric stretching for the N-O bonds of the nitro group.
Synthesis and Chemical Reactivity
Synthetic Strategy
While various synthetic routes exist, a common and logical approach to this compound involves the selective functionalization of a substituted benzene ring. One such pathway begins with the nitration of a protected aminobenzoic acid or, alternatively, the amination of a halogenated nitrobenzoic acid, such as 5-chloro-2-nitrobenzoic acid.[5][6] The latter is often advantageous as it avoids the harsh conditions of nitrating a sensitive amino-substituted ring. The reduction of the nitro group in a precursor like 5-chloro-2-nitrobenzoic acid followed by amination is another viable, though less direct, strategy.[7]
A Hub of Chemical Reactivity
The utility of this compound stems from the orthogonal reactivity of its functional groups. A chemist can selectively target one group while leaving the others intact for subsequent transformations. This principle is visualized below.
Core Applications in Drug Discovery
The true value of this compound is demonstrated in its application as a precursor to molecules with significant biological activity.
Intermediate for Bioactive Agents
Research has identified this compound as a key reagent in the synthesis of compounds with promising therapeutic potential.
-
Insulin Receptor Tyrosine Kinase (IRTK) Activators: It is used in the preparation of activators for the insulin receptor tyrosine kinase.[8] Small molecules that can activate this receptor mimic the effects of insulin and represent a potential new class of antidiabetic agents for managing hyperglycemia.[4][9]
-
Protease Inhibitors: The compound itself has been shown to inhibit proteases such as chymotrypsin, trypsin, and elastase.[10] This inherent activity, coupled with its synthetic versatility, makes it an attractive scaffold for developing more potent and selective protease inhibitors, a class of drugs with applications in treating viral infections, cancer, and inflammatory diseases.
Synthesis of Heterocyclic Scaffolds
While its isomer, 2-Amino-5-nitrobenzoic acid, is a well-documented precursor for quinazolinone synthesis, a privileged scaffold in medicinal chemistry, this compound provides access to alternative isomeric heterocyclic systems.[11][12] By condensing it with one-carbon sources (like formamide or orthoesters) and then reducing the nitro group, chemists can construct a diamino-based scaffold ready for further annulation and derivatization, leading to novel compound libraries for screening.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for key transformations, ensuring reproducibility.
Protocol: Diazotization of this compound
This protocol details the conversion of the primary amine to a diazonium salt, a highly reactive intermediate used for subsequent coupling reactions.[2] The low temperature is critical as diazonium salts are unstable and can decompose violently at higher temperatures.[13]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Distilled Water
-
Starch-iodide paper
Procedure:
-
In a beaker, create a fine suspension of this compound in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is essential for the stability of the product.
-
In a separate flask, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the cold sodium nitrite solution dropwise to the amine suspension. Ensure the temperature is strictly maintained between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes to ensure the reaction proceeds to completion.
-
Confirm the completion of diazotization by testing for the presence of excess nitrous acid. Place a drop of the reaction mixture on starch-iodide paper; an immediate blue-black color indicates a slight excess and a complete reaction.
-
The resulting diazonium salt solution is highly reactive and should be used immediately in the next synthetic step (e.g., azo coupling).
Experimental Workflow: Synthesis of an Azo Dye
This workflow illustrates the use of the freshly prepared diazonium salt in a coupling reaction with an activated aromatic compound like β-naphthol to produce a stable azo dye.[2]
Analytical Quality Control
Ensuring the purity and identity of this compound, as well as its synthetic derivatives, is critical for reliable and reproducible results in drug discovery.
| Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Peak purity, retention time, area percent of impurities |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and identification | Chemical shifts, integration, coupling constants |
| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak (M+ or M-H) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Presence of characteristic C=O, N-H, O-H, N-O stretches |
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.
-
Hazards: The compound is classified as an oxidizer and may intensify fire. It is also an irritant, causing skin, eye, and respiratory system irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. A dust mask (type N95) is recommended when handling the powder.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Keep away from heat and combustible materials.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[8]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its trifunctional nature allows for the creation of complex and diverse molecular libraries through controlled, sequential reactions. Its demonstrated role as a precursor to enzyme inhibitors and receptor activators solidifies its importance in the drug discovery pipeline.[10] Future research will likely focus on expanding its use in combinatorial chemistry and fragment-based drug design, leveraging its distinct reactive sites to rapidly generate novel candidates against a wide range of therapeutic targets. The continued exploration of this versatile building block promises to unlock new avenues for the development of next-generation therapeutics.
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Design, synthesis, and structure-activity relationships of novel insulin receptor tyrosine kinase activators. (2008). PubMed. [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2024). MDPI. [Link]
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Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
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5 Amino 2 Chloro Benzoic Acid. (n.d.). Shree Chemopharma Ankleshwar Pvt. Ltd. [Link]
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Discovery of a Small Molecule Insulin Receptor Activator. (1999). Science. [Link]
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Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). PMC - NIH. [Link]
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2-Amino-5-nitrobenzoic acid. (2008). PMC - NIH. [Link]
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Harnessing the Power of 5-Amino-2-nitrobenzoic Acid for High-Specificity Protease Activity Assays
An In-Depth Technical Guide
Abstract
The precise quantification of protease activity is a cornerstone of biochemical research and drug development. Chromogenic assays, valued for their simplicity and high-throughput compatibility, are central to this endeavor. This guide delves into the experimental protocol for protease activity assays utilizing substrates derived from 5-Amino-2-nitrobenzoic acid (ANBA). We will explore the fundamental principles that grant ANBA-based substrates superior specificity compared to traditional reagents like p-nitroanilide (pNA), provide a detailed and robust experimental workflow, and discuss the critical parameters for assay validation and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and specific protease assay system.
Introduction: The Quest for Specificity in Protease Detection
Proteases, enzymes that catalyze the hydrolysis of peptide bonds, are integral to countless physiological processes and are implicated in numerous pathologies, making them prime therapeutic targets[1][2]. Consequently, robust methods for measuring their activity are indispensable. Chromogenic assays are a foundational tool, operating on a straightforward principle: a protease-specific peptide is conjugated to a chromophore. Enzymatic cleavage releases the chromophore, producing a color change whose rate is directly proportional to the enzyme's activity[3][4].
For years, para-nitroanilide (pNA) has been the workhorse chromophore. However, the search for improved assay performance has led to the development of alternative chromogenic leaving groups. This compound (ANBA) has emerged as a compelling alternative, particularly when developing substrates with high enzyme specificity. Coupling specific tripeptide sequences to ANBA derivatives can significantly decrease hydrolysis rates by off-target enzymes, a notable advantage over equivalent pNA-peptides[5]. This guide provides the technical framework for leveraging ANBA-based substrates to achieve highly selective and reliable protease activity measurements.
The Core Principle: Why ANBA Excels
The fundamental mechanism involves the enzymatic hydrolysis of an amide bond between a protease-specific peptide sequence and the ANBA molecule. Upon cleavage, the free this compound is released, which imparts a distinct yellow color that can be quantified spectrophotometrically.
The enhanced specificity of ANBA-peptide substrates stems from the chemical nature of the chromophore itself. Modifications to the ANBA molecule, particularly substitutions on its side chain with amines or amino acids, can sterically or electrostatically hinder the approach of non-target proteases. This makes it more difficult for promiscuous enzymes to cleave the substrate, thereby reducing background signal and improving the assay's fidelity, as demonstrated in studies developing specific substrates for thrombin[5].
Visualizing the Mechanism of Action
The diagram below illustrates the enzymatic reaction at the heart of the ANBA-based assay.
Caption: Enzymatic cleavage of a peptide-ANBA conjugate releases a quantifiable chromophore.
Experimental Protocol: A Self-Validating Workflow
This section details a generalized, robust protocol for a colorimetric protease assay using an ANBA-derived substrate. From our experience, establishing a self-validating system requires meticulous attention to reagent preparation, control wells, and kinetic monitoring.
Essential Materials and Reagents
| Reagent/Material | Specifications | Preparation & Storage Notes |
| ANBA-Peptide Substrate | Specific to the target protease | Dissolve in an appropriate solvent like DMSO to create a 10-20 mM stock. Store at -20°C, protected from light[6]. |
| Target Protease | Purified, of known concentration | Dilute fresh in assay buffer before use. Store according to manufacturer's specifications, typically at -80°C in aliquots. |
| Assay Buffer | e.g., 50 mM Tris-HCl, pH 7.5-8.5 | Buffer composition, pH, and ionic strength must be optimized for the specific protease. Prepare fresh and store at 4°C. |
| Protease Inhibitor | Specific for the target protease | Used for negative control wells to confirm that the observed activity is from the target enzyme. |
| 96-well Microplate | Clear, flat-bottom | Essential for accurate spectrophotometric readings. |
| Microplate Spectrophotometer | Capable of reading absorbance at 405-410 nm | Wavelength should be confirmed by scanning the absorbance spectrum of free ANBA in the assay buffer. |
Step-by-Step Assay Procedure
The workflow below is designed for execution in a 96-well plate format, which is ideal for including all necessary controls and replicates for a statistically sound experiment.
Caption: A generalized workflow for performing the ANBA-based protease activity assay.
Detailed Steps:
-
Plate Configuration : Design the plate map to include:
-
Blank Wells : Assay buffer + substrate solvent (e.g., DMSO). Used for instrument background correction.
-
Substrate Auto-hydrolysis Control : Assay buffer + ANBA-peptide substrate. This is critical to measure non-enzymatic breakdown of the substrate.
-
Negative Control : Assay buffer + protease + specific inhibitor + ANBA-peptide substrate. This validates that the measured activity is from the target of interest.
-
Test Wells : Assay buffer + protease + ANBA-peptide substrate. Run in triplicate at minimum.
-
-
Assay Execution : For a total reaction volume of 200 µL: a. Add 170 µL of assay buffer to all wells. b. Add 10 µL of the appropriate component to each well: protease solution, inhibited protease solution, or buffer/solvent for controls. c. Place the plate in a microplate reader pre-heated to the optimal temperature for your enzyme (e.g., 37°C). Allow it to equilibrate for 5-10 minutes. This step is crucial for thermal stability and reproducible kinetics. d. Initiate the reaction by adding 20 µL of the ANBA-peptide substrate solution to all wells. The final substrate concentration should be optimized, often starting at a concentration close to its Michaelis constant (Km)[3]. e. Immediately begin monitoring the change in absorbance at 405-410 nm over time. Collect readings at regular intervals (e.g., every 60 seconds) for a period sufficient to establish a linear rate (e.g., 15-30 minutes)[3].
Data Analysis and Interpretation
The primary output of this assay is the initial reaction velocity (V₀), which is directly proportional to the protease activity under the specified conditions.
-
Correct for Background : Subtract the average absorbance of the blank wells from all other readings at each time point.
-
Plot the Data : For each well, plot the corrected absorbance versus time (in minutes).
-
Determine Initial Velocity (V₀) : Identify the linear portion of each curve (typically the first 5-15 minutes). The slope of this line, calculated by linear regression, represents the rate of reaction in units of change in absorbance per minute (ΔA/min).
-
Calculate Protease Activity : Convert the V₀ (ΔA/min) into moles of product per minute using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance.
-
ε is the molar extinction coefficient of free ANBA at the measurement wavelength in the assay buffer (this must be determined experimentally).
-
c is the concentration of the product.
-
l is the path length of the light through the sample in the microplate well (cm).
Activity (mol/min) = (Slope (ΔA/min) * Reaction Volume (L)) / (ε (M⁻¹cm⁻¹) * l (cm))
-
Assay Validation and Optimization: The Hallmarks of Trustworthiness
A protocol is only as reliable as its validation. As a self-validating system, every experimental choice must be justified and tested.
-
Enzyme Concentration : The reaction rate should be directly proportional to the enzyme concentration. Run the assay with a serial dilution of your protease to confirm this linearity. If the rate plateaus at high enzyme concentrations, it may indicate substrate depletion or detector saturation.
-
Substrate Concentration (Michaelis-Menten Kinetics) : To fully characterize the enzyme-substrate interaction, perform the assay with a fixed amount of enzyme and varying substrate concentrations. Plotting the initial velocity (V₀) against substrate concentration allows for the determination of the Michaelis constant (Km) and maximum velocity (Vmax)[3]. A lower Km value for an ANBA-substrate compared to a pNA-substrate indicates a higher affinity of the enzyme for the ANBA-substrate[3][5].
-
Buffer pH and Temperature : Protease activity is highly dependent on pH and temperature. These parameters must be optimized for your specific enzyme to ensure maximal and stable activity throughout the assay.
-
Assessing Specificity : The true power of ANBA-substrates is revealed in their specificity. To validate this, test your substrate against a panel of related or potentially contaminating proteases (e.g., testing a thrombin substrate against plasmin, factor Xa, or kallikrein)[5]. The ideal substrate will be robustly cleaved by the target enzyme but show minimal to no hydrolysis by off-target proteases.
Comparative Kinetic Data (Illustrative Example)
| Substrate | Target Enzyme | Off-Target Enzyme | Km (µM) for Target | Relative Hydrolysis Rate by Off-Target |
| Peptide-pNA | Thrombin | Kallikrein | ~150 | 100% |
| Peptide-ANBA | Thrombin | Kallikrein | ~140 | < 20% |
| This table is an illustrative example based on findings that ANBA derivatives can significantly decrease hydrolysis rates by other enzymes like kallikrein compared to corresponding p-nitroanilides[5]. |
Limitations and Troubleshooting
Potential Issues:
-
Compound Interference : Like other nitroaromatic compounds, free ANBA or test inhibitors can absorb light at the measurement wavelength, causing interference[7]. Always run proper controls.
-
Substrate Solubility : ANBA-peptide substrates may have limited solubility in aqueous buffers. Using a small percentage of an organic solvent like DMSO is common, but its final concentration should be kept low (<1-2%) and consistent across all wells to avoid affecting enzyme activity.
-
Inner Filter Effect : At high substrate or product concentrations, the chromophore can absorb the excitation light, leading to non-linear kinetics. Working within the linear range of the spectrophotometer is critical.
| Problem | Potential Cause(s) | Solution(s) |
| High background in substrate control wells | Substrate is unstable in the assay buffer (auto-hydrolysis). | Prepare substrate stock fresh. Test different buffer pH values. |
| No or very low activity in test wells | Enzyme is inactive. Substrate is incorrect for the enzyme. Assay conditions (pH, temp) are suboptimal. | Verify enzyme activity with a known positive control substrate. Confirm substrate sequence. Optimize assay conditions. |
| Reaction curve is non-linear from the start | Enzyme concentration is too high, leading to rapid substrate depletion. | Reduce the enzyme concentration to ensure the reaction rate is linear for at least 10-15 minutes. |
| Inhibitor control shows significant activity | Inhibitor is not effective or used at too low a concentration. Non-specific protease contamination. | Verify inhibitor IC50. Increase inhibitor concentration. Use a protease inhibitor cocktail in purification. |
Conclusion
The use of this compound as a chromogenic leaving group represents a significant advancement in the design of specific protease substrates. By understanding the core principles of the assay, implementing a meticulously controlled experimental workflow, and performing rigorous validation, researchers can develop highly reliable and specific assays. This technical guide provides the foundational knowledge and practical steps necessary to integrate ANBA-based substrates into research and drug discovery pipelines, enabling a more precise interrogation of protease function.
References
- 1. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 6. This compound | 13280-60-9 | FA17470 [biosynth.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Troubleshooting & Optimization in Drug Development
For researchers, scientists, and drug development professionals, the path from a promising compound to a marketable therapeutic is fraught with challenges. This guide provides a framework for navigating the complexities of troubleshooting and optimization, drawing upon field-proven insights and established scientific principles to enhance the efficiency and success rate of your drug development pipeline.
Section 1: Proactive Troubleshooting - A Quality by Design (QbD) Approach
Reactive troubleshooting, while necessary, is often a symptom of deeper issues in the development process. A proactive approach, rooted in the principles of Quality by Design (QbD), can mitigate many common pitfalls before they arise. QbD is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management.[1] By prospectively identifying and controlling sources of variability, you can build quality into your product from the outset.[1][2][3]
Core Principles of a QbD-Centric Workflow:
-
Define a Quality Target Product Profile (QTPP): This prospective summary of the quality characteristics of a drug product is essential to ensuring the desired quality, taking into account safety and efficacy.[1]
-
Identify Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs): CQAs are measurable product characteristics that must be controlled to ensure the desired performance, while CPPs are process variables that significantly influence them.[3] Understanding the relationship between CPPs and CQAs is fundamental to process control.[2]
-
Establish a Design Space: This is the range of acceptable combinations of input materials and process parameters that have been demonstrated to provide assurance of quality.[4] Operating within this design space allows for flexibility and continuous improvement without the need for further regulatory submission.[2]
-
Implement a Control Strategy: This includes the use of Process Analytical Technology (PAT) for real-time monitoring of critical parameters, ensuring the process remains within the established design space.[1]
By embracing a QbD framework, formulators can optimize a formulation in the early development stages, preventing tablet defects and drastically reducing time during the scale-up phase.[5] This "Right First Time Approach" secures a smoother transition to production with maximum safety from the beginning.[5]
Section 2: Navigating Preclinical Pitfalls
The preclinical stage is a critical and often costly phase where many promising candidates falter.[6][7] Common missteps can lead to significant delays, increased costs, and a loss of investor confidence.[6]
Common Preclinical Challenges and Mitigation Strategies:
| Challenge | Impact | Mitigation Strategy |
| Lack of a Clear Preclinical Strategy | Redundant studies, wasted resources, and data gaps for regulatory filings.[6] | Develop a comprehensive preclinical plan aligned with long-term clinical and regulatory goals.[6] |
| Inadequate Toxicology Planning | Unexpected toxicity findings during IND submission, leading to delays.[6] | Engage toxicologists early, select relevant animal models, and ensure studies adhere to Good Laboratory Practice (GLP) standards.[6] |
| Overlooking Chemistry, Manufacturing, and Controls (CMC) | Formulation issues, batch inconsistencies, and delays in producing clinical-grade material.[6] | Initiate CMC strategy planning concurrently with preclinical studies and engage with Contract Development and Manufacturing Organizations (CDMOs) early.[6] |
| Poor Experimental Design and Execution | Irreproducible data, biased results, and failure to reject flawed hypotheses.[8] | Implement rigorous experimental design, including blinding, appropriate controls, and validated reagents.[8] |
| Translational Challenges | Preclinical results that do not translate to human outcomes, leading to clinical trial failures.[9] | Utilize human-relevant models like patient-derived organoids and tissues to improve the predictive value of preclinical findings.[9] |
A significant portion of clinical drug development failures, estimated at 90%, can be attributed to a lack of clinical efficacy, which often stems from issues in the preclinical phase.[7] A key, and often overlooked, aspect is ensuring adequate drug exposure in disease-targeted organs without excessive exposure in healthy tissues.[7]
Section 3: Optimization Strategies for Enhanced Efficacy and Bioavailability
Optimizing a drug candidate's therapeutic efficacy and bioavailability is a paramount challenge in pharmaceutical development.[10] Bioavailability, the rate and extent to which an active pharmaceutical ingredient reaches systemic circulation, directly influences a drug's effectiveness, dosage, and safety profile.[11]
Key Factors Influencing Bioavailability:
-
Aqueous solubility
-
Membrane permeability
-
Resistance to enzymatic degradation
-
Stability across different pH ranges[10]
Innovative Formulation Strategies to Enhance Bioavailability:
A multitude of advanced techniques are employed to overcome the limitations of poorly soluble or permeable compounds.[11]
| Strategy | Mechanism of Action | Primary Application |
| Lipid-Based Delivery Systems | Dissolves the drug in lipid carriers to enhance solubility.[11] | Poorly water-soluble drugs. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, non-crystalline form to increase apparent solubility and dissolution rate.[11] | BCS Class II drugs (low solubility, high permeability). |
| Nanoparticle Engineering | Reduces particle size to dramatically increase surface area, accelerating dissolution and enhancing cellular uptake.[11][12] | Drugs with poor solubility or permeability. |
| Prodrug Strategies | Chemically modifies the drug to temporarily mask problematic properties like poor solubility or permeability, with in-vivo conversion to the active form.[12] | Enhancing the pharmacokinetic profile of a drug. |
Furthermore, the use of natural bioenhancers, such as curcumin and hesperidin, presents an innovative approach to improving bioavailability while potentially reducing costs and toxicity.[13]
Section 4: The Role of Advanced Analytical Techniques in Troubleshooting
The integration of advanced analytical techniques with traditional methods is revolutionizing drug discovery, formulation, and quality control.[14] These technologies provide deeper insights and more accurate data, enabling faster and more effective troubleshooting.
Key Analytical Techniques and Their Applications:
| Technique | Principle | Application in Troubleshooting & Optimization |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[14] | High-sensitivity identification and quantification of compounds, impurities, and metabolites.[14][15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and composition of drug compounds.[15] | Structural elucidation of drug-target complexes to guide rational drug design. |
| Thermal Analysis (e.g., DSC) | Measures the physical and chemical properties of a substance as a function of temperature. | Supports drug stability and compatibility studies.[16] |
| X-ray Diffraction (XRD) | Provides information on the crystalline structure of a material. | Identification of polymorphs, which can impact solubility and bioavailability. |
These advanced tools not only facilitate the efficient development of new therapeutics but also ensure the safety and efficacy of pharmaceutical products on the market.[15]
Section 5: Leveraging Artificial Intelligence and Machine Learning for Optimization
Applications of AI and ML in Drug Development Optimization:
-
Target Identification and Validation: AI can analyze large volumes of biological data to identify novel therapeutic targets and biomarkers.[20]
-
Lead Optimization: Machine learning algorithms can predict the biological activity and drug-like properties of novel compounds with greater precision, accelerating the optimization process.[18]
-
Clinical Trial Design: AI can optimize clinical trial design, predict patient outcomes, and even conduct virtual trials through in silico simulations.[19]
The integration of AI and ML has the potential to significantly reduce the time and cost of drug development while increasing the success rate of bringing new therapies to market.[18][20]
Section 6: Experimental Protocols
Protocol 1: In Vitro Drug Metabolism Assay using Liver S9 Fractions
This protocol provides a general framework for assessing the metabolic stability of a compound using liver S9 fractions, which contain a wide range of drug-metabolizing enzymes.[22]
Materials:
-
Test compound
-
Liver S9 fractions (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver S9 fractions, and the test compound at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiate the Reaction: Add the NADPH regenerating system to the mixture to start the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately add the aliquot to a tube containing cold acetonitrile to stop the enzymatic reaction and precipitate proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the metabolic clearance rate.
Troubleshooting:
-
No Metabolism Observed: Verify the activity of the S9 fractions and the NADPH regenerating system. Ensure the test compound concentration is not inhibitory.
-
High Variability: Ensure accurate pipetting and consistent incubation times. Check for any issues with the LC-MS/MS analysis.
Section 7: Visualizations
Diagram 1: The Quality by Design (QbD) Workflow
Caption: A schematic representation of the systematic Quality by Design (QbD) approach in pharmaceutical development.
Diagram 2: Troubleshooting Funnel for Preclinical Development
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Purification of crude 5-Amino-2-nitrobenzoic acid
An In-depth Technical Guide to the Purification of Crude 5-Amino-2-nitrobenzoic Acid
Abstract
This compound is a pivotal intermediate in the synthesis of pharmaceuticals and dyes.[1][2] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised quality in downstream applications. This guide provides a comprehensive exploration of the principles and methodologies for the purification of crude this compound. We delve into the causality behind experimental choices for two primary purification techniques: Recrystallization and Acid-Base Extraction. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed step-by-step protocols, and troubleshooting advice to achieve high-purity this compound.
Introduction: The Imperative for Purity
This compound (5A2NBA) is a bifunctional molecule, possessing a carboxylic acid group, an amino group, and a nitro group. This unique combination of functional groups makes it a versatile building block for complex organic synthesis.[1] It is a key reactant in the preparation of polymer-bound diazonium salts, insulin receptor tyrosine kinase activators, and various heterocyclic compounds.[3][4]
However, synthetic routes to 5A2NBA are often accompanied by the formation of impurities. These can include unreacted starting materials, regioisomers (such as 2-amino-3-nitrobenzoic acid), and various side-products.[5] The presence of these impurities can significantly hinder subsequent synthetic steps. Therefore, an effective purification strategy is not merely a recommendation but a critical requirement for ensuring the reliability and reproducibility of the research and development process.
Physicochemical Properties of this compound
A foundational understanding of the physical properties of 5A2NBA is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | [6][7] |
| Molecular Weight | 182.13 g/mol | [2][7] |
| Appearance | Yellow to brown crystalline powder | [2][7][8][9] |
| Melting Point | 236-238 °C (lit.) | |
| pKa | 2.28 ± 0.25 (Predicted) | [10] |
| Solubility | Soluble in DMSO, Methanol; Insoluble in water | [9][10] |
Core Purification Strategies: Principles and Rationale
The choice of purification method is dictated by the nature of the impurities and the physicochemical properties of 5A2NBA. The two most effective and widely applicable methods are Recrystallization and Acid-Base Extraction.
Recrystallization: Exploiting Differential Solubility
Principle: Recrystallization is a technique that leverages the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures.[11] An ideal solvent will dissolve a large amount of the crude product at an elevated temperature but only a small amount at room or cold temperatures.[11] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while the impurities remain dissolved in the surrounding solution (the mother liquor).[12]
Causality in Solvent Selection: For 5A2NBA, ethanol or an ethanol/water mixture is a highly effective solvent system.[5][11][13] The rationale is based on the "like dissolves like" principle. The polar protic nature of ethanol effectively solvates the polar functional groups (amino, nitro, carboxylic acid) of 5A2NBA at high temperatures. The addition of water, a poor solvent (anti-solvent), reduces the overall solubility, allowing for controlled precipitation upon cooling, which is key to forming well-defined, pure crystals.[5]
Acid-Base Extraction: A Game of Chemical Reactivity
Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[14] The process involves changing the charge state of a molecule to manipulate its solubility between an aqueous phase and an immiscible organic phase.[14] 5A2NBA is amphoteric; its carboxylic acid group (-COOH) is acidic, and its amino group (-NH₂) is basic.
Expert Rationale: This dual nature allows for a highly selective purification.
-
Reaction with Base: By treating an organic solution of the crude product with a weak aqueous base (e.g., sodium bicarbonate), the acidic -COOH group is deprotonated to form a water-soluble carboxylate salt (-COO⁻Na⁺). Basic and neutral impurities remain in the organic layer.
-
Reaction with Acid: Conversely, treatment with an aqueous acid (e.g., hydrochloric acid) protonates the basic -NH₂ group to form a water-soluble ammonium salt (-NH₃⁺Cl⁻). Acidic and neutral impurities stay behind in the organic layer.[14][15]
By sequentially extracting with acid and base, or by choosing one based on the primary impurities, 5A2NBA can be effectively isolated. The pure compound is then recovered by neutralizing the aqueous phase to precipitate the neutral zwitterionic molecule.[16][17]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating. Each step has a clear purpose aimed at maximizing purity and yield.
Method A: Purification by Recrystallization
This protocol is the standard and often most effective method for purifying crude 5A2NBA, particularly for removing isomeric impurities and colored byproducts.[13]
Workflow Diagram: Recrystallization
Caption: Workflow for the purification of 5A2NBA via recrystallization.
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat 95% ethanol on a hot plate. Add the hot ethanol to the crude solid portion-wise while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary to ensure a good recovery yield.[11]
-
Decolorization (Optional): If the solution is dark or highly colored, remove it from the heat and add a small amount (1-2% by weight of the crude product) of activated charcoal.[5] Swirl the flask and gently reheat to boiling for 2-5 minutes. The charcoal will adsorb colored impurities.[5]
-
Hot Filtration: If charcoal was used or if insoluble particulate matter is visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step is critical to remove insoluble impurities that would otherwise contaminate the final product.[11]
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor.[11]
-
Drying: Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a low temperature (e.g., 50-60 °C).
Method B: Purification by Acid-Base Extraction
This protocol is ideal when the crude material is contaminated with significant amounts of neutral or acidic/basic impurities that are difficult to remove by recrystallization alone.
Logical Relationship Diagram: Acid-Base Extraction
Caption: Two alternative pathways for purifying 5A2NBA using acid-base extraction.
Step-by-Step Protocol (Using Base Extraction):
-
Dissolution: Dissolve approximately 1 gram of the crude 5A2NBA in 20-30 mL of a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Base Extraction: Add 15 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[15]
-
Separation: Allow the layers to separate completely. The 5A2NBA will react with the bicarbonate to form its sodium salt, which is soluble in the bottom aqueous layer. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete transfer, repeat the extraction of the organic layer with a fresh 10 mL portion of 5% NaHCO₃ solution. Combine this second aqueous extract with the first one. The organic layer, containing neutral and basic impurities, can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the solution is distinctly acidic (test with pH paper, target pH ≈ 3-4).[17] The this compound will precipitate out as a solid.
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash it with a small amount of cold deionized water, and dry it thoroughly as described in the recrystallization protocol.
Purity Assessment: Validation of Success
After purification, it is crucial to verify the purity of the 5A2NBA.
-
Melting Point Determination: A pure compound will have a sharp melting point that matches the literature value (236-238 °C).[18] A broad or depressed melting range indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing purity. A single sharp peak on the chromatogram indicates a high-purity sample.
Table 2: Exemplar HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 280 nm) |
| Expected Result | Purity ≥99% for a successfully purified sample |
| (Method based on typical conditions for similar compounds)[2][5][19][20] |
Conclusion
The effective purification of crude this compound is a critical step that underpins the success of its numerous applications in research and industry. By understanding the fundamental principles of recrystallization and acid-base extraction, and by meticulously following robust protocols, researchers can consistently obtain high-purity material. The choice between these methods should be guided by a careful analysis of the likely impurities present in the crude product. The validation of purity through techniques like melting point determination and HPLC provides the necessary confidence to proceed to subsequent synthetic transformations.
References
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Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate . Studylib. Available at: [Link]
-
Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone . ResearchGate. Available at: [Link]
-
This compound - Hazardous Agents . Haz-Map. Available at: [Link]
-
ACID/BASE SEPARATION OF A MIXTURE . Harper College. Available at: [Link]
-
Acid-Base Extraction . Unknown Source. Available at: [Link]
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Acid–base extraction . Wikipedia. Available at: [Link]
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Separation of this compound on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]
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This compound | C7H6N2O4 | CID 83298 . PubChem. Available at: [Link]
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Navigating the Labyrinth: A Technical Guide to Overcoming 5-Amino-2-nitrobenzoic Acid Solubility Challenges in Organic Solvents
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name], Senior Application Scientist
Abstract
5-Amino-2-nitrobenzoic acid is a pivotal building block in the synthesis of a diverse array of pharmaceuticals and functional materials. However, its unique molecular architecture presents significant solubility challenges in common organic solvents, often creating bottlenecks in process development, purification, and formulation. This in-depth technical guide provides a comprehensive exploration of the factors governing the solubility of this compound, offering both theoretical understanding and practical, field-proven strategies to overcome these limitations. We will delve into the intricate interplay of its functional groups, crystal lattice forces, and solvent interactions. Furthermore, this guide furnishes detailed experimental protocols for solubility determination and enhancement, empowering researchers to systematically address and resolve solubility-related hurdles.
The Molecular Conundrum: Understanding the Poor Solubility of this compound
The solubility behavior of this compound is a direct consequence of its molecular structure, which features a complex interplay of polar, non-polar, acidic, and basic functionalities.
Key Structural Features Influencing Solubility:
-
Amphoteric Nature: The presence of a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2) imparts amphoteric character. This allows the molecule to exist in various ionization states depending on the pH of the medium, though this is more relevant in aqueous systems, the potential for zwitterion formation can influence its interaction with polar organic solvents.
-
Intra- and Intermolecular Hydrogen Bonding: The nitro (-NO2), amino (-NH2), and carboxylic acid (-COOH) groups are all capable of forming strong hydrogen bonds. As revealed by its crystal structure, adjacent molecules form cyclic dimers via intermolecular hydrogen bonds between their carboxyl groups.[1] Additionally, the amino group can form a three-center hydrogen bond with the oxygen atoms of the nitro group.[1] These strong, directional intermolecular forces contribute to a stable crystal lattice that requires significant energy to disrupt, leading to low solubility.
-
Aromatic Ring: The benzene ring constitutes a significant non-polar region, which generally favors solubility in non-polar solvents. However, the strong polar functional groups dominate the molecule's overall character, leading to poor solubility in purely non-polar solvents.
The combination of a rigid aromatic core and strong, directional hydrogen bonding results in high crystal lattice energy. For dissolution to occur, the energy released from the interaction of the solute molecules with the solvent (solvation energy) must be sufficient to overcome this lattice energy. For this compound, this balance is often unfavorable in many common organic solvents.
Quantitative Solubility Profile: A Comparative Approach
Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, data from structurally related nitrobenzoic acids can provide valuable insights and a predictive framework. The following table presents the mole fraction solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in several common organic solvents at various temperatures.[2] This data serves as a useful proxy to estimate the behavior of this compound, which is known to be soluble in polar solvents like DMSO and Methanol.[3]
Table 1: Mole Fraction Solubility (x) of Structurally Related Nitrobenzoic Acids [2]
| Temperature (K) | Solvent | 3-Nitrobenzoic Acid (x) | 3,5-Dinitrobenzoic Acid (x) |
| 273.15 | Methanol | 0.133 | 0.052 |
| 293.15 | Methanol | 0.235 | 0.081 |
| 313.15 | Methanol | 0.392 | 0.134 |
| 273.15 | Ethanol | 0.088 | 0.034 |
| 293.15 | Ethanol | 0.163 | 0.055 |
| 313.15 | Ethanol | 0.287 | 0.091 |
| 273.15 | Ethyl Acetate | 0.065 | 0.025 |
| 293.15 | Ethyl Acetate | 0.125 | 0.045 |
| 313.15 | Ethyl Acetate | 0.226 | 0.078 |
| 273.15 | Acetone | Not Available | Not Available |
| 293.15 | Acetone | Not Available | Not Available |
| 313.15 | Acetone | Not Available | Not Available |
| 273.15 | Dichloromethane | 0.012 | 0.005 |
| 293.15 | Dichloromethane | 0.026 | 0.008 |
| 313.15 | Dichloromethane | 0.054 | 0.015 |
Interpretation and Estimation for this compound:
-
Trend with Polarity: The solubility of the reference compounds is highest in polar protic solvents (methanol, ethanol) and decreases in less polar solvents. This trend is expected to hold for this compound.
-
Effect of the Amino Group: The presence of the amino group in this compound can increase polarity and the potential for hydrogen bonding with protic solvents, potentially leading to higher solubility in alcohols compared to 3-nitrobenzoic acid.
-
Temperature Dependence: As with most solid solutes, the solubility of this compound is expected to increase with temperature.
Strategies for Solubility Enhancement: A Practical Guide
When faced with solubility challenges, several strategies can be employed. The choice of method depends on the specific application, such as the requirements of a chemical reaction, purification process, or final formulation.
pH Adjustment and Salt Formation
Leveraging the amphoteric nature of this compound is a powerful strategy, particularly in systems containing a protic component.
-
In Basic Media: The carboxylic acid group can be deprotonated by a base (e.g., sodium hydroxide, sodium bicarbonate) to form a highly polar and water-soluble carboxylate salt. This is a common technique for dissolving acidic compounds in aqueous or alcoholic solutions.
-
In Acidic Media: The amino group can be protonated by an acid (e.g., hydrochloric acid) to form a soluble ammonium salt.
Co-solvency
The use of a mixture of solvents, known as co-solvency, is a widely used technique to enhance the solubility of poorly soluble compounds. A "good" solvent, in which the compound is highly soluble (e.g., DMSO, DMF), is mixed with a "poor" solvent (e.g., water, hexane) in which the compound is needed for a specific process. The co-solvent system modifies the overall polarity and hydrogen bonding characteristics of the solvent medium to be more favorable for the solute.
For this compound, a mixture of a polar aprotic solvent like DMSO or DMF with a protic solvent like methanol or ethanol could be an effective co-solvent system.
Other Advanced Techniques
For more challenging applications, particularly in drug formulation, other techniques can be considered:
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior can enhance aqueous solubility.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the solid, which can improve the dissolution rate.
Experimental Protocols
Accurate and reproducible solubility data is the cornerstone of rational process development. The following section provides a detailed protocol for determining the equilibrium solubility of this compound.
Equilibrium Solubility Determination: The Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks, pipettes, and syringes
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, chemically compatible with the solvent)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed for 24-48 hours. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for accurate quantification.
Conclusion and Future Perspectives
The solubility of this compound in organic solvents is a complex issue governed by its unique molecular structure. While its inherent properties can pose challenges, a systematic approach grounded in a solid understanding of its physicochemical characteristics can lead to effective solutions. By leveraging strategies such as pH adjustment, co-solvency, and by performing careful experimental determination of solubility, researchers can overcome these hurdles. The data on related nitrobenzoic acids provides a valuable starting point for solvent selection and optimization. As the applications of this compound continue to expand, the development of novel solubilization techniques and a more comprehensive public database of its solubility in various solvent systems will be of significant value to the scientific community.
References
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BenchChem. (2025). A Comparative Guide to 2-Amino-5-nitrobenzoic Acid and this compound for Researchers and Drug Development Professionals.
-
BenchChem. (2025). A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-nitrobenzoic acid.
-
Zhang, X., & Chen, J. (Year of Publication). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
-
GoldBio. (n.d.). This compound.
-
ChemicalBook. (2023). This compound.
-
Sigma-Aldrich. (n.d.). This compound.
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An In-depth Technical Guide to Optimizing Reaction Conditions for 5-Amino-2-nitrobenzoic Acid Derivatization
Abstract
5-Amino-2-nitrobenzoic acid is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and dyes.[1] Its unique molecular architecture, featuring an amino group, a nitro group, and a carboxylic acid moiety, offers a versatile platform for a multitude of chemical transformations.[2] This guide provides an in-depth exploration of the derivatization of this compound, with a focus on optimizing reaction conditions to achieve high yields and purity. We will delve into the core principles governing its reactivity and present detailed, field-proven protocols for key derivatization strategies, including esterification, amidation, and diazotization. This document is intended for researchers, scientists, and professionals in drug development seeking to harness the synthetic potential of this valuable compound.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 13280-60-9) is a yellow crystalline powder with a molecular weight of 182.13 g/mol .[3] Its significance in organic synthesis stems from the presence of three distinct functional groups, each offering a handle for further chemical modification. The aromatic amine can undergo diazotization, acylation, and alkylation; the carboxylic acid is readily converted to esters, amides, and acid chlorides; and the nitro group can be reduced to an amine, opening pathways to further functionalization. This trifecta of reactivity makes it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry for developing anti-inflammatory and analgesic agents, as well as in the manufacturing of azo dyes.[1][3]
Core Principles of Derivatization: A Tale of Three Functional Groups
The successful derivatization of this compound hinges on understanding the interplay and selective reactivity of its functional groups.
-
The Carboxylic Acid Group (-COOH): This group is the primary site for esterification and amidation reactions. The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive species, such as an acyl chloride or by using coupling agents.
-
The Amino Group (-NH₂): The amino group is a potent nucleophile and is the key to diazotization reactions, which are foundational for the synthesis of azo dyes.[3] It can also be acylated to form amides. The presence of the electron-withdrawing nitro group deactivates the aromatic ring, influencing the reactivity of the amino group.
-
The Nitro Group (-NO₂): While often retained in the final product for its chromophoric properties in dyes, the nitro group can be selectively reduced to an amino group, creating a diamino benzoic acid derivative. This opens up possibilities for the synthesis of heterocyclic compounds and other complex structures.
The choice of reaction conditions—solvent, temperature, catalyst, and pH—is paramount in directing the transformation to the desired functional group while minimizing side reactions.
Key Derivatization Strategies and Optimized Protocols
This section provides detailed, step-by-step protocols for the most common and impactful derivatizations of this compound. The causality behind each experimental choice is explained to ensure a deep understanding of the underlying chemistry.
Esterification: Synthesizing 5-Amino-2-nitrobenzoate Esters
Esterification of the carboxylic acid group is a common first step in modifying this compound, often to protect the carboxylic acid or to modulate the solubility and electronic properties of the molecule.
This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and the removal of water drives it towards the product side, in accordance with Le Chatelier's Principle.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 equivalent of this compound in an excess of the desired alcohol (e.g., 10-20 equivalents of ethanol or methanol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension. The mixture may warm up slightly.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.
Logical Relationship Diagram: Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
Amidation: Formation of 5-Amino-2-nitrobenzamides
Amidation of the carboxylic acid group introduces a nitrogen-containing functionality, which is a common feature in many bioactive molecules. Direct amidation can be challenging and often requires high temperatures. A more efficient approach involves the use of coupling agents.
Carbonyldiimidazole (CDI) is a mild and effective coupling agent that activates the carboxylic acid for nucleophilic attack by an amine.
Causality: CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate. This intermediate then readily reacts with the amine to form the amide, with the imidazole acting as a good leaving group.
Experimental Protocol:
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., THF or DMF). Add 1.1 equivalents of CDI in one portion and stir the mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases.
-
Amine Addition: To the activated carboxylic acid solution, add 1.2 equivalents of the desired amine.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water.
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Quantitative Data Summary: Amidation
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| CDI | THF/DMF | Room Temp. | 12-24 | 70-90 |
| HBTU/DIPEA | DMF | Room Temp. | 2-4 | 80-95 |
Diazotization and Azo Coupling: Synthesis of Azo Dyes
The diazotization of the amino group followed by coupling with an electron-rich aromatic compound is a cornerstone of azo dye synthesis.[3]
This two-step, one-pot procedure requires careful temperature control due to the instability of the diazonium salt.
Causality: The amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[5] This diazonium salt is a potent electrophile that readily undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component (e.g., a phenol or an aniline) to form the azo compound.[5]
Experimental Protocol:
-
Diazotization:
-
Dissolve 1.0 equivalent of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be used immediately.[3]
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., 1.0 equivalent of β-naphthol) in an aqueous solution of sodium hydroxide and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification.
-
Sources
Degradation of 5-Amino-2-nitrobenzoic acid in solution
An In-depth Technical Guide to the Degradation of 5-Amino-2-nitrobenzoic Acid in Solution
Authored by a Senior Application Scientist
Foreword: Understanding the Stability Imperative
In the landscape of pharmaceutical development and organic synthesis, this compound (5,2-ANBA) serves as a critical intermediate.[1] Its unique molecular architecture, featuring an aromatic ring substituted with amino, nitro, and carboxylic acid groups, makes it a versatile building block for a range of molecules, including anti-inflammatory agents and azo dyes.[1][2] However, this same structural complexity introduces potential chemical liabilities. A comprehensive understanding of the degradation behavior of 5,2-ANBA is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and shelf-life of any resulting drug product. This guide provides a framework for systematically investigating the chemical stability of this compound, moving from theoretical degradation pathways to the practical execution of forced degradation studies and the development of robust analytical methods.
Physicochemical Properties and Intrinsic Stability
Before delving into degradation pathways, it is essential to understand the fundamental properties of the molecule.
| Property | Value | Source |
| CAS Number | 13280-60-9 | [1][2] |
| Molecular Formula | C₇H₆N₂O₄ | [1] |
| Molecular Weight | 182.13 g/mol | [1][2] |
| Appearance | Yellow crystalline powder | [1][2] |
| Melting Point | 236-238 °C | [2][3] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Storage | Store at 0-8 °C, protect from light | [1][4] |
The structure of 5,2-ANBA contains three key functional groups that represent potential sites for degradation: the carboxylic acid, the aromatic amino group, and the aromatic nitro group. Their electronic interplay governs the molecule's reactivity and susceptibility to various stress factors.
Postulated Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can postulate the most probable degradation pathways based on the known chemistry of its functional groups and data from analogous compounds like its isomer, 2-Amino-5-nitrobenzoic acid.[5] The primary degradation routes are expected to be hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Under acidic or basic conditions, the molecule can be susceptible to hydrolysis. The most likely pathway, especially under harsh thermal and acidic conditions, is decarboxylation , leading to the formation of 4-nitroaniline.
Oxidative Degradation
The aromatic amine is a prime target for oxidation. In the presence of oxidizing agents like hydrogen peroxide (H₂O₂), the amino group can be oxidized. Furthermore, the electron-rich aromatic ring can undergo hydroxylation.[5]
Photodegradation
Nitroaromatic compounds are often light-sensitive.[5] UV or visible light exposure can induce complex reactions, potentially leading to the reduction of the nitro group to a nitroso or amino group, or polymerization.[5]
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
The Core of Stability Investigation: Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of understanding a molecule's stability profile.[6] By subjecting the compound to conditions more severe than those it would experience during storage, we can rapidly identify likely degradation products and establish degradation pathways.[7] This information is crucial for developing and validating a stability-indicating analytical method.[7]
The goal of a forced degradation study is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[7] This level of degradation is generally sufficient to produce and detect the primary degradation products without generating secondary or tertiary degradants that would not be relevant under normal storage conditions.
The following diagram outlines the logical workflow for conducting a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study of 5,2-ANBA.
Experimental Protocol: Forced Degradation Study
This protocol provides a robust starting point for investigating the stability of this compound.
Objective: To identify the potential degradation products of 5,2-ANBA under various stress conditions.
Materials:
-
This compound (≥99% purity)[1]
-
HPLC-grade Methanol or Acetonitrile
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Volumetric flasks and pipettes
-
HPLC vials
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of approximately 1 mg/mL.[5]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl in a sealed container. Place the container in a water bath set to 60°C.[5]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH in a sealed container. Place the container in a water bath set to 60°C.[5]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂ in a sealed container. Keep at room temperature, protected from light.[5]
-
Thermal Degradation: Place 10 mL of the stock solution in a sealed container and heat at 60°C, protected from light.[5]
-
Photolytic Degradation: Expose 10 mL of the stock solution in a photochemically transparent container (e.g., quartz) to a light source compliant with ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt-hours/m²).[5][8] Wrap a control sample in aluminum foil and place it alongside the exposed sample to act as a thermal control.
-
Control Sample: Keep 10 mL of the stock solution at room temperature in the dark.
-
Sampling and Analysis: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a stability-indicating HPLC method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure used to quantify the drug substance in the presence of its degradation products, impurities, and excipients.[8] For 5,2-ANBA, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.[9]
The key to a successful SIM is achieving adequate chromatographic resolution between the parent compound and all process impurities and degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol: HPLC Method Development
Objective: To develop a reverse-phase HPLC method capable of separating 5,2-ANBA from its forced degradation products.
Starting Conditions:
-
Instrument: HPLC with a Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Program: Start with a shallow gradient to ensure separation of all potential products:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 10% B
-
26-30 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA detector, monitor at the λmax of 5,2-ANBA and also scan across a range (e.g., 200-400 nm) to detect degradants with different chromophores.
-
Injection Volume: 10 µL
Procedure:
-
Initial Analysis: Inject the undegraded control sample to determine the retention time and purity of the parent peak.
-
Analysis of Stressed Samples: Inject the prepared samples from the forced degradation study.
-
Method Optimization:
-
Evaluate the chromatograms for resolution between the parent peak and any new peaks that appear in the stressed samples.
-
If co-elution is observed, systematically adjust method parameters. Modifying the mobile phase pH can significantly alter the retention of ionizable compounds like 5,2-ANBA. Changing the column chemistry (e.g., to a Phenyl-Hexyl or polar-embedded phase) can provide alternative selectivity.[10]
-
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the 5,2-ANBA peak in all stressed samples. The peak should be spectrally pure, confirming that no degradation products are co-eluting.
-
Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5]
Data Interpretation and Summary
The results of the forced degradation study should be summarized in a clear and concise table. This allows for a direct comparison of the compound's stability under different stress conditions.
Table 1: Illustrative Forced Degradation Data Summary for this compound
| Stress Condition | Time (hours) | % Assay of 5,2-ANBA | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| Control (RT, Dark) | 24 | 99.8 | 0.2 | 0 | N/A |
| 0.1 M HCl @ 60°C | 24 | 88.5 | 11.5 | 2 | 4.5 |
| 0.1 M NaOH @ 60°C | 24 | 85.2 | 14.8 | 3 | 3.8, 7.1 |
| 3% H₂O₂ @ RT | 24 | 92.1 | 7.9 | 2 | 9.2 |
| Thermal @ 60°C | 24 | 98.5 | 1.5 | 1 | 10.1 |
| Photolytic (ICH) | 24 | 90.3 | 9.7 | >3 | 8.1 |
Note: Data are hypothetical and for illustrative purposes.
Conclusion
A thorough investigation into the degradation of this compound is a critical, non-negotiable step in its application within drug development. By combining a theoretical understanding of its chemical liabilities with systematic forced degradation studies and the development of a validated, stability-indicating analytical method, researchers can build a comprehensive stability profile. This knowledge not only satisfies regulatory requirements but also provides invaluable insights that inform formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life, ultimately ensuring the quality and safety of the final product.
References
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SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Landino, L. M., et al. (2008). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. PMC - NIH. Retrieved from [Link]
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Liu, H., et al. (2012). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]
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Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Retrieved from [Link]
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Prakash, D., et al. (2013). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. NIH. Retrieved from [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
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Salama, S., et al. (2022). N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the.... ResearchGate. Retrieved from [Link]
-
Cartwright, N. J., & Cain, R. B. (1959). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. PMC - NIH. Retrieved from [Link]
-
Deshpande, A. A., et al. (2021). DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. ijrbat. Retrieved from [Link]
-
Deshpande, A. A., et al. (2019). KINETIC STUDIES OF DEGRADATION OF P-AMINO BENZOIC ACID BY THE UV/ H2O2/TiO2 PROCESS. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-2-nitrobenzoate. Retrieved from [Link]
-
Landino, L. M., et al. (2008). (PDF) Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. ResearchGate. Retrieved from [Link]
-
Gonzalez-Velez, Y., & Gonzalez, R. (2014). Catalytic Photodegradation of p-aminobenzoic Acid on TiO2 Nanowires with High Surface Area. OSTI.GOV. Retrieved from [Link]
-
Chen, H. Y., et al. (2021). Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41. MDPI. Retrieved from [Link]
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Meena, R., & Sharma, S. (2013). Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent. Retrieved from [Link]
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Navigating the Chromatographic Maze: A Technical Guide to Troubleshooting the HPLC Separation of 5-Amino-2-nitrobenzoic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, the accurate separation and quantification of isomeric compounds are paramount. Positional isomers, such as the isomers of 5-amino-2-nitrobenzoic acid, often exhibit subtle differences in their physicochemical properties, presenting a significant challenge for analytical separation. This in-depth technical guide provides a comprehensive framework for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the successful separation of these critical analytes. We will delve into the underlying principles of separation, offer practical starting points for method development, and provide a systematic approach to overcoming common chromatographic hurdles.
The Analytical Challenge: Understanding the Isomers
This compound and its isomers are characterized by the presence of three key functional groups on a benzene ring: a carboxylic acid, an amino group, and a nitro group. The relative positions of these groups dictate the molecule's polarity, acidity (pKa), and potential for intermolecular interactions, all of which are critical determinants of its chromatographic behavior.
The subtle shifts in electron density and steric hindrance between isomers, such as 3-amino-2-nitrobenzoic acid or 4-amino-3-nitrobenzoic acid, can lead to co-elution or poor resolution in HPLC. A successful separation hinges on exploiting these minor differences through careful selection of the stationary phase, mobile phase composition, and other chromatographic parameters.
Foundational Knowledge: Physicochemical Properties of Aminonitrobenzoic Acid Isomers
A thorough understanding of the analyte's properties is the bedrock of effective method development. The position of the amino and nitro groups on the benzoic acid ring significantly impacts properties like melting point, solubility, and acidity (pKa).[1] These characteristics influence how the isomers will interact with both the stationary and mobile phases in a liquid chromatography system.
| Property | This compound | 2-Amino-5-nitrobenzoic acid |
| Molecular Formula | C₇H₆N₂O₄ | C₇H₆N₂O₄ |
| Molecular Weight | 182.13 g/mol [2] | 182.13 g/mol |
| Melting Point | 236-238 °C | 270 °C (decomposes) |
| Appearance | Yellow or brown powder[2] | Bright yellow powder |
| Solubility | Soluble in DMSO and Methanol | Insoluble in water |
Note: Comprehensive experimental data for all possible isomers can be limited. The provided data illustrates the significant impact of substituent position.
Strategic Method Development for Isomer Separation
Achieving baseline separation of positional isomers often requires a systematic approach to method development. Reversed-phase HPLC is the most common and often the most effective starting point.
Initial Methodological Approach
A logical starting point for separating the isomers of this compound would be a reversed-phase method. Based on successful separations of similar compounds like nitrobenzoic and aminobenzoic acid isomers, the following conditions can be considered as a robust initial experiment.[5][6]
Experimental Protocol: Initial Screening Method
-
Column: C18 bonded silica, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic elution with 30% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the mixed isomer standard in the initial mobile phase composition.
This starting method utilizes a common C18 stationary phase for hydrophobic interactions and an acidic mobile phase to suppress the ionization of the carboxylic acid group, thereby promoting retention. Acetonitrile is chosen as the organic modifier due to its UV transparency and efficiency in eluting a wide range of compounds.
The Critical Role of Mobile Phase pH
For ionizable compounds like the aminonitrobenzoic acid isomers, the pH of the mobile phase is the most powerful tool for manipulating retention and selectivity.[7] As illustrated in the diagram below, adjusting the pH relative to the pKa of the acidic and basic functional groups will alter the overall charge and polarity of the analytes.
To gain control over the separation, it is essential to use a buffer in the mobile phase, especially when operating in the pH range of 2 to 7. A buffer concentration of 10-25 mM is typically sufficient to maintain a stable pH and improve peak shape.
Systematic Troubleshooting of Separation Issues
Even with a well-designed initial method, chromatographic challenges are common. A logical, step-by-step approach to troubleshooting is crucial for efficient problem-solving.
Common Problem 1: Poor Resolution or Co-elution
When isomers are not adequately separated, a systematic adjustment of chromatographic parameters is necessary.
Detailed Steps for Improving Resolution:
-
Optimize Mobile Phase pH: Systematically adjust the pH of the aqueous portion of the mobile phase in small increments (e.g., 0.2 pH units). This is often the most effective way to alter the selectivity between ionizable isomers.
-
Change the Organic Modifier: If acetonitrile does not provide adequate separation, switching to methanol can alter the selectivity due to different solvent-analyte interactions.
-
Introduce a Gradient: A shallow gradient can help to separate closely eluting peaks and sharpen peak shapes.
-
Evaluate Different Stationary Phases: If mobile phase optimization is insufficient, consider a column with a different selectivity. A phenyl-hexyl column can provide alternative π-π interactions with the aromatic rings of the analytes. For compounds with both hydrophobic and ionic character, a mixed-mode column (e.g., reversed-phase/cation-exchange) can offer unique selectivity.[6]
Common Problem 2: Peak Tailing
Peak tailing is a frequent issue when analyzing polar, aromatic, or ionizable compounds. It can compromise resolution and integration accuracy.
Causality and Solutions for Peak Tailing:
-
Secondary Silanol Interactions: The free silanol groups on the silica surface of the stationary phase can interact with the basic amino group of the analytes, causing peak tailing.
-
Solution: Operate at a lower pH (e.g., below 3) to protonate the silanol groups and minimize these interactions. Using a modern, end-capped column with low silanol activity is also highly recommended.[8]
-
-
Insufficient Buffering: An inadequate buffer concentration can lead to pH shifts on the column, causing peak distortion.
-
Solution: Ensure the buffer concentration is sufficient (typically 10-25 mM) and that the mobile phase pH is within the buffering range of the chosen buffer.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Use a guard column and filter all samples and mobile phases. If the column is old or has been used with aggressive mobile phases, it may need to be replaced.[9]
-
Conclusion
The successful HPLC separation of this compound isomers is an achievable, albeit challenging, task. A methodical approach grounded in the physicochemical properties of the analytes is essential. By starting with a robust reversed-phase method, systematically optimizing the mobile phase pH, and employing a logical troubleshooting strategy, researchers can overcome the hurdles of poor resolution and peak tailing. This guide provides the foundational knowledge and practical workflows to empower scientists to develop reliable and reproducible HPLC methods for these important isomeric compounds, ultimately ensuring the integrity and accuracy of their analytical results.
References
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SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ling, C. F., & Xu, Z. D. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 808(1-2), 167-171. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]
-
Lu, J., & Lunte, S. M. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of pharmaceutical and biomedical analysis, 49(2), 418-424. Retrieved from [Link]
- Jin, Y., & Gu, S. (1999). Reversed-phase high-performance liquid chromatography of unsubstituted aminobenzoic acids. U.S.
-
Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 34(8), 552-557. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Rodgers, A. H., & Khaledi, M. G. (1994). Influence of pH on retention and selectivity in micellar liquid chromatography: consequences of micellar-induced shifts of ionization constants. Analytical chemistry, 66(3), 327-334. Retrieved from [Link]
- Gil-Av, E., Tishbee, A., & Hare, P. E. (1983). Retention behavior of amino acid enantiomers in reversed-phase liquid chromatography. Journal of the American Chemical Society, 105(1), 139-143.
- NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
- Wang, Y., et al. (2009). Retention factors and resolutions of amino benzoic acid isomers with some lonic liquids. Bioprocess and Biosystems Engineering, 32(6), 793-799.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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A Technical Guide to Mitigating Byproduct Formation in the Synthesis of 5-Amino-2-nitrobenzoic Acid
Abstract
5-Amino-2-nitrobenzoic acid is a pivotal intermediate in the synthesis of pharmaceuticals and specialized dyes.[1][2] Its utility is predicated on high purity, which is often compromised by the formation of closely related byproducts during synthesis. This guide provides an in-depth analysis of the common synthetic routes to this compound, identifies the primary sources of byproduct formation, and outlines robust, field-proven strategies for their prevention and minimization. We will delve into the mechanistic underpinnings of these side reactions and present detailed protocols to enhance regioselectivity and chemoselectivity, thereby improving yield and final product purity. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of fine chemicals and active pharmaceutical ingredients.
Introduction: The Challenge of Isomeric Purity
The synthesis of monosubstituted and disubstituted benzene derivatives is a cornerstone of organic chemistry. However, achieving high regioselectivity remains a significant challenge, particularly when dealing with aromatic rings bearing multiple functional groups with competing directing effects. The synthesis of this compound (also known as 3-Carboxy-4-nitroaniline) is a prime example of this challenge.[3] The presence of an amino group (a strong ortho-, para-director), a nitro group (a meta-director), and a carboxylic acid group (a meta-director) necessitates precise control over reaction conditions to favor the formation of the desired isomer and prevent the generation of a complex mixture of byproducts.
This guide will focus on two primary synthetic pathways to this compound and the critical control points within each to ensure high product purity.
Synthetic Pathways and Byproduct Analysis
Pathway A: Selective Reduction of 2,5-Dinitrobenzoic Acid
This is a widely employed method due to the commercial availability of the starting material, 2,5-dinitrobenzoic acid.[4] The core of this pathway is the selective reduction of one nitro group while leaving the other intact.
The desired transformation is the reduction of the nitro group at the 5-position to an amino group.
Caption: Selective reduction of 2,5-Dinitrobenzoic acid.
The primary byproducts in this pathway arise from a lack of selectivity in the reduction process:
-
Isomeric Byproduct: 2-Amino-5-nitrobenzoic Acid: This isomer is formed if the nitro group at the 2-position is preferentially reduced. The electronic environment of the two nitro groups is different, but achieving perfect selectivity can be challenging.
-
Over-reduction Product: 2,5-Diaminobenzoic Acid: If the reducing conditions are too harsh or the reaction time is extended, both nitro groups will be reduced, leading to the formation of the diamino product.
Caption: Byproduct formation during the reduction of 2,5-Dinitrobenzoic acid.
The key to minimizing byproduct formation in this pathway is the careful selection of the reducing agent and strict control of reaction parameters.
| Strategy | Rationale | Recommended Conditions |
| Choice of Reducing Agent | Different reducing agents exhibit varying degrees of selectivity. Mild reducing agents are preferred to avoid over-reduction. | - Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH): These are often used for selective reduction of one nitro group in dinitro compounds. The stoichiometry of the reagent is critical. - Catalytic Hydrogenation (H₂/Pd-C): This can be selective under carefully controlled conditions of temperature, pressure, and catalyst loading. |
| Stoichiometry Control | Using a stoichiometric or slightly sub-stoichiometric amount of the reducing agent can prevent the reduction of both nitro groups. | Titrate the reducing agent slowly and monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Temperature and pH Control | Lower temperatures generally favor selectivity. The pH of the reaction medium can also influence the reactivity of the nitro groups. | Maintain the reaction temperature between 0-10°C. The reaction is often carried out under basic conditions. |
Pathway B: Nitration of a Protected 5-Aminobenzoic Acid Derivative
This pathway involves the introduction of a nitro group onto a pre-existing aminobenzoic acid backbone. To control the regioselectivity and prevent oxidation of the amino group, it must first be protected.
-
Protection: The amino group of 5-aminobenzoic acid is protected, most commonly as an acetamide.
-
Nitration: The protected compound is then nitrated. The acetylamino group is an ortho-, para-director, and the carboxylic acid is a meta-director. In this case, their directing effects are synergistic, favoring nitration at the 2-position.
-
Deprotection: The protecting group is removed to yield the final product.
Sources
5-Amino-2-nitrobenzoic acid stability and storage long-term
An In-depth Technical Guide to the Long-Term Stability and Storage of 5-Amino-2-nitrobenzoic Acid
Introduction
This compound (CAS No. 13280-60-9) is a pivotal molecular building block in the landscape of modern chemistry.[1] Its unique trifunctional structure, featuring amino, nitro, and carboxylic acid moieties, makes it an indispensable intermediate in the synthesis of a wide array of high-value compounds, including pharmaceuticals and azo dyes.[2][3] For researchers and drug development professionals, the integrity of this starting material is paramount; its degradation can compromise reaction yields, introduce impurities, and ultimately impact the safety and efficacy of the final product.
This guide provides a comprehensive, field-proven framework for understanding and managing the long-term stability of this compound. Moving beyond simple storage instructions, we will delve into the underlying chemical principles that govern its stability, explore potential degradation pathways, and present validated analytical methods for monitoring its purity over time. Our objective is to equip scientists with the necessary expertise to ensure the chemical integrity of this vital reagent throughout its lifecycle.
Section 1: Core Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is the first step in developing a robust storage strategy. These characteristics dictate its inherent stability and its interactions with the environment. This compound is typically supplied as a yellow or brown crystalline powder.[1][4]
Table 1: Physicochemical Characteristics of this compound
| Property | Value | Source(s) |
| CAS Number | 13280-60-9 | [1][5] |
| Molecular Formula | C₇H₆N₂O₄ | [1][5] |
| Molecular Weight | 182.13 g/mol | [1][5] |
| Appearance | Yellow to brown powder/crystals | [1][4] |
| Melting Point | 236-238 °C (with decomposition) | [4][5][6] |
| Solubility | Limited solubility in water; Soluble in DMSO and Methanol | [7] |
| pKa (predicted) | 2.28 ± 0.25 | [7] |
Section 2: Chemical Stability and Degradation Profile
The stability of this compound is intrinsically linked to its three functional groups. The electron-withdrawing nature of the nitro group, combined with the aromatic ring, confers a degree of stability, but also creates vulnerabilities to specific degradation mechanisms.[8] The primary degradation concerns are photolysis, thermal decomposition, and reactions involving the amino and carboxylic acid groups.[9]
Key Degradation Pathways
Based on its chemical structure, several degradation pathways can be anticipated:
-
Photodegradation: Aromatic compounds containing both nitro and amino groups are often sensitive to light.[9] UV radiation can excite the molecule, leading to complex reactions such as oxidation of the amino group or polymerization. This is a critical consideration, as photodegradation can generate a cascade of impurities.
-
Thermal Decomposition: While the compound has a high melting point of approximately 236-238 °C, decomposition begins at this temperature.[4] Thermal stress, even at temperatures well below the melting point, can promote slow degradation over time. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9]
-
Oxidation/Reduction: The amino group is susceptible to oxidation, while the nitro group can be reduced to nitroso or amino functionalities.[9] Such reactions can be catalyzed by incompatible storage materials or contaminants.
-
Hydrolysis & pH Effects: While specific data is limited, aminobenzoic acids can undergo hydrolysis under strongly acidic or basic conditions.[9] The ionization state of the carboxylic acid and amino groups is pH-dependent, which can influence the molecule's overall stability in aqueous solutions.[9]
Caption: Potential degradation pathways for this compound.
Section 3: Recommended Long-Term Storage and Handling
A proactive and scientifically-grounded storage protocol is essential to preserve the purity and reactivity of this compound. The recommendations below synthesize data from safety data sheets and general principles for handling aromatic nitro compounds.[10]
Optimal Storage Conditions (Solid Form)
The primary goal for storing the solid material is to mitigate exposure to light, heat, moisture, and incompatible chemicals.
Table 2: Recommended Long-Term Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale & Explanation |
| Temperature | Room temperature or refrigerated (4°C).[11][12] | Prevents thermal degradation. Refrigeration can further slow kinetic processes, but the container must be brought to room temperature before opening to prevent water condensation. |
| Atmosphere | Tightly sealed container, inert atmosphere (e.g., Argon, Nitrogen) is ideal. | Minimizes exposure to atmospheric moisture and oxygen, preventing potential hydrolysis and oxidation. |
| Light | Store in a dark place, using amber glass or opaque containers.[12][13] | Prevents light-induced degradation (photolysis), a significant risk for this class of compound.[9] |
| Container | Tightly sealed, chemically inert glass bottles. Avoid metal-lined caps.[10] | Prevents contamination and reaction with container materials. Polynitrated aromatics can form explosive salts with certain metals.[10] |
Storage of Solutions
When dissolved in a solvent, the stability of this compound can change dramatically.
-
Recommended Conditions: For long-term storage, solutions should be kept at -20°C for up to one month or -80°C for up to six months.[12]
-
Protection from Light: All solutions must be stored in amber vials or wrapped in foil to protect them from light.[12]
-
Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO, Methanol) where appropriate. The presence of water or impurities in the solvent can accelerate degradation.
Handling Precautions and Incompatibilities
Safe and effective handling preserves both the compound's integrity and the researcher's safety.
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses (eyeshields), and a lab coat.[5][14] When handling the powder, a dust mask (e.g., N95) is recommended to prevent respiratory irritation.[15][16]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][14]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[12] Aromatic nitro compounds must be segregated from these materials during both storage and use to prevent highly exothermic or explosive reactions.[17]
Section 4: Stability-Indicating Analytical Methods
Trust in a stored chemical is not passive; it must be actively verified. A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. For this compound, High-Performance Liquid Chromatography (HPLC) is the gold standard.[18]
Protocol 1: HPLC Method for Purity and Degradation Analysis
This reverse-phase HPLC method is designed to separate the parent compound from potential, more polar or less polar degradation products.
Caption: Experimental workflow for HPLC-based stability testing.
Detailed Methodology:
-
Materials & Reagents:
-
This compound (reference standard and test sample)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid (for mobile phase modification)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[18]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of high-purity this compound reference standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).[18]
-
Sample Solution: Prepare the sample solution using the stored material in the same manner and at the same concentration as the standard solution.[18]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[18]
-
Injection Volume: 10 µL[18]
-
Detection: UV detector at 254 nm[18]
-
Column Temperature: Ambient
-
Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. This ensures the elution of a wide range of potential degradation products.
-
-
Data Interpretation:
-
Purity Assessment: Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.
-
Stability Indication: Compare the chromatogram of the stored sample to that of the fresh reference standard. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
Protocol 2: Acid-Base Titration for Purity Assessment
For a quick, orthogonal confirmation of purity based on the carboxylic acid functionality, a simple acid-base titration can be employed. This method quantifies the amount of acidic substance present.
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the this compound sample.[18] Dissolve it in a suitable solvent, such as a mixture of ethanol and water, to ensure complete dissolution.[18]
-
Titrant: Use a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).[18]
-
Indicator: Add a few drops of a suitable indicator, such as phenolphthalein.
-
Procedure: Titrate the sample solution with the standardized NaOH solution until the endpoint is reached (indicated by a persistent color change).
-
Calculation: Calculate the purity based on the stoichiometry of the acid-base reaction. This method is effective for quantifying the parent compound but will not detect neutral degradation products.
Conclusion
The long-term stability of this compound is not a matter of chance, but a function of deliberate and informed storage and handling practices. By understanding its inherent chemical vulnerabilities—particularly to light and incompatible reagents—and by implementing the recommended storage protocols, researchers can significantly extend its shelf life and ensure its reliability. Routine verification of purity using a stability-indicating method like HPLC is the final, critical step in a comprehensive quality control strategy. Adherence to these principles will safeguard the integrity of this crucial chemical intermediate, thereby ensuring the reproducibility and success of the vital research and development that depends upon it.
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Kamat Lab. STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. [Link]
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Al-Otaibi, J. S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]
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Chen, Y.-C., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. RSC Publishing. [Link]
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Dai, Z., et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI. [Link]
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A Senior Application Scientist's Guide to the Purification of Commercial 5-Amino-2-nitrobenzoic Acid
Abstract
Commercial-grade 5-Amino-2-nitrobenzoic acid (5A2NBA) is a pivotal intermediate in the synthesis of pharmaceuticals and specialized dyes.[1][2] However, residual impurities from its synthesis can impede downstream applications, necessitating robust purification strategies. This technical guide provides an in-depth analysis of common impurities found in commercial 5A2NBA and presents validated protocols for their removal. We will explore purification methodologies including recrystallization and acid-base extraction, underpinned by a discussion of the physicochemical principles governing these techniques. Furthermore, this guide details analytical methods for the rigorous assessment of 5A2NBA purity, ensuring the final product meets the stringent quality requirements of research and drug development professionals.
Introduction: The Importance of Purity in this compound Applications
This compound (CAS 13280-60-9) is a yellow crystalline powder with a melting point of 236-238 °C.[3] Its molecular structure, featuring an aromatic ring substituted with amino, nitro, and carboxylic acid functional groups, makes it a versatile building block in organic synthesis.[1] In pharmaceutical development, it serves as a key precursor for various active pharmaceutical ingredients (APIs), while in the dye industry, it is utilized in the production of azo dyes.[1]
The purity of 5A2NBA is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that may be difficult to remove in later stages of a synthesis. For pharmaceutical applications, even trace impurities can have significant implications for the safety and efficacy of the final drug product. Therefore, a thorough understanding of the impurity profile and effective purification methods is essential.
Understanding the Impurity Profile of Commercial this compound
The impurities present in commercial 5A2NBA are typically byproducts of its synthesis. While the exact synthetic route used by a commercial supplier may be proprietary, common methods for the synthesis of related aminonitrobenzoic acids can provide insight into potential impurities. One common synthetic pathway to a related isomer, 2-amino-5-nitrobenzoic acid, involves the nitration of an acetylated aminobenzoic acid precursor.[4]
From this, we can infer that potential impurities in commercial 5A2NBA may include:
-
Isomeric Impurities: During the nitration of a substituted benzene ring, the formation of regioisomers is a common side reaction.[5] Therefore, isomers such as 3-amino-2-nitrobenzoic acid or dinitro-substituted benzoic acids could be present.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual starting materials in the final product.
-
Byproducts of Side Reactions: Other side reactions can introduce a variety of structurally related impurities.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and initial work-up may also be present in the commercial product.
A discolored appearance, such as a brownish or dark yellow hue instead of the expected light yellow, often indicates the presence of colored impurities or oxidation of the amino group.[6]
Purification Methodologies: From Crude to High-Purity this compound
The selection of a purification method depends on the nature and quantity of the impurities, as well as the desired scale of the purification. For 5A2NBA, recrystallization and acid-base extraction are two highly effective techniques.
Recrystallization: The Gold Standard for Purifying Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[7] The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[8] This differential solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the mother liquor.[7]
While specific solubility data for 5A2NBA is not extensively published, data for structurally similar compounds like 3-nitrobenzoic acid can serve as a useful guide. The solubility of nitrobenzoic acids generally increases with temperature in polar protic solvents like ethanol and methanol.[9][10] Ethanol is often a good starting point for the recrystallization of aminonitrobenzoic acids.[8] For compounds like 5A2NBA, a mixed solvent system, such as ethanol and water, can be particularly effective. Ethanol acts as the primary solvent, while water is the anti-solvent that is added to induce crystallization.[6]
Table 1: Solubility of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (Mole Fraction, x) [9]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |
| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |
| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |
| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |
| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |
| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |
This protocol is adapted from established methods for the recrystallization of the isomeric 2-amino-5-nitrobenzoic acid.[6][8]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude 5A2NBA in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.[6] Swirl the mixture and gently reheat to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid.[11] Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.
Acid-Base Extraction: Exploiting Amphoteric Properties
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic and basic properties.[12] this compound is an amphoteric molecule, meaning it has both an acidic functional group (carboxylic acid) and a basic functional group (amino group). This property can be exploited to purify it from neutral, acidic, or basic impurities.
The principle of acid-base extraction relies on the differential solubility of the neutral compound and its corresponding salt in organic and aqueous phases. The neutral form of an organic compound is generally soluble in an organic solvent, while its ionic salt form is soluble in water.[12]
-
Reaction with a Base: The carboxylic acid group of 5A2NBA will react with a weak base, such as sodium bicarbonate (NaHCO₃), to form a water-soluble sodium carboxylate salt. This will separate it from neutral and basic impurities, which will remain in the organic phase.
-
Reaction with an Acid: The amino group of 5A2NBA will react with an acid, such as hydrochloric acid (HCl), to form a water-soluble ammonium salt. This will separate it from neutral and acidic impurities.
This protocol is a general procedure that can be adapted based on the suspected nature of the impurities.[13]
Materials:
-
Crude this compound
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
5% aqueous hydrochloric acid (HCl) solution
-
6M aqueous hydrochloric acid (HCl) solution
-
6M aqueous sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude 5A2NBA in an appropriate organic solvent like diethyl ether or ethyl acetate.
-
Extraction with Base: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ solution. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium salt of 5A2NBA) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete extraction.
-
Regeneration of the Acid: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl with stirring until the solution is acidic (pH ~2-3), as indicated by pH paper. The purified 5A2NBA will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Analytical Techniques for Purity Assessment
After purification, it is crucial to assess the purity of the 5A2NBA. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for determining the purity of organic compounds.[14] A reverse-phase HPLC method is suitable for analyzing 5A2NBA.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., a 30:70 v/v ratio) containing a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[14]
-
Standard and Sample Preparation: Prepare a standard solution of high-purity 5A2NBA and a solution of the purified sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for 5A2NBA)[6]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for assessing the purity of a compound and for monitoring the progress of a purification process.[15]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)[15]
-
UV lamp (254 nm)
Procedure:
-
Spotting: Dissolve a small amount of the purified 5A2NBA in a suitable solvent and spot it onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.[15] A single spot indicates a high degree of purity.
Spectroscopic Methods
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for confirming the identity and structural integrity of the purified 5A2NBA.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For the isomeric 2-amino-5-nitrobenzoic acid, characteristic peaks are observed in a DMSO-d6 solvent.[16] Similar characteristic peaks would be expected for 5A2NBA.
-
FTIR Spectroscopy: The FTIR spectrum reveals the presence of key functional groups. For an aminonitrobenzoic acid, characteristic vibrational bands would be observed for the N-H stretch of the amine, the O-H and C=O stretches of the carboxylic acid, and the N-O stretches of the nitro group.[17]
Table 2: Characteristic FTIR Absorption Bands for Aminonitrobenzoic Acids [17]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretch (Amine) |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) |
| 1720 - 1680 | C=O stretch (Carboxylic Acid) |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) |
Melting Point Determination
A sharp melting point range close to the literature value (236-238 °C) is a good indicator of high purity.[3] Impurities tend to depress and broaden the melting point range.
Conclusion
The purification of commercial this compound is a critical step in ensuring the quality and consistency of downstream products in the pharmaceutical and dye industries. This guide has outlined the likely impurity profile of commercial 5A2NBA and has provided detailed, field-proven protocols for its purification by recrystallization and acid-base extraction. The importance of proper solvent selection for recrystallization and the principles of exploiting the amphoteric nature of 5A2NBA in acid-base extraction have been emphasized. Furthermore, a suite of analytical techniques, including HPLC, TLC, spectroscopic methods, and melting point determination, have been detailed to provide a robust framework for assessing the purity of the final product. By following the methodologies presented in this guide, researchers, scientists, and drug development professionals can confidently produce high-purity this compound for their specific applications.
References
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-
SpectraBase. (n.d.). 2-Amino-5-nitrobenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
iChemical. (n.d.). This compound, CAS No. 13280-60-9. Retrieved from [Link]
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PubChem. (n.d.). This compound | C7H6N2O4 | CID 83298. Retrieved from [Link]
- Unknown University Source. (n.d.).
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-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
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-
PrepChem.com. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Retrieved from [Link]
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-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
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-
SpectraBase. (n.d.). 5-Amino-2-hydroxy-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
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-
PubChem. (n.d.). 5-Amino-2-nitrobenzoate | C7H5N2O4- | CID 7157258. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]
- Journal of Applicable Chemistry. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
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Optimizing the Coupling Efficiency of 5-Amino-2-nitrobenzoic Acid in Peptide Synthesis: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Unique Challenge of 5-Amino-2-nitrobenzoic Acid (5,2-ANB)
This compound (5,2-ANB) is a valuable building block in biochemical and pharmaceutical research. It is frequently employed as a key component in the synthesis of chromogenic substrates for protease activity assays, where it serves as an effective substitute for p-nitroaniline (pNA) due to its compatibility with solid-phase peptide synthesis (SPPS) protocols.[1] Its structure, featuring an aromatic ring substituted with amino, nitro, and carboxylic acid groups, also makes it a versatile intermediate for pharmaceuticals and dyes.[2][3]
However, the very features that make 5,2-ANB useful also present a significant challenge during peptide bond formation. Successful incorporation of this moiety requires a departure from standard coupling protocols, as its unique molecular architecture creates a dual challenge of electronic deactivation and steric hindrance.
The Dual-Challenge Molecular Architecture
The difficulty in achieving high coupling efficiency with 5,2-ANB stems from the powerful influence of the nitro group (—NO₂) positioned ortho to the carboxylic acid.
-
Electronic Deactivation: The nitro group is one of the strongest electron-withdrawing groups in organic chemistry.[4] Through inductive and resonance effects, it pulls electron density away from the benzene ring. This withdrawal significantly reduces the nucleophilicity of the 5-amino group, making it a much weaker partner in the amide bond-forming reaction compared to a standard alkyl or benzylamine.
-
Steric Hindrance: The bulky nitro group is located directly adjacent to the carboxylic acid, the site of activation for peptide coupling. This physically obstructs the approach of both the activating reagent and the incoming nucleophile (the N-terminal amine of the peptide chain), slowing down the reaction kinetics.[5]
These two factors work in concert to render 5,2-ANB a "difficult" building block, often leading to incomplete reactions, low yields, and the need for aggressive reaction conditions that can risk side reactions like racemization.
Caption: The dual challenge posed by the ortho-nitro group in 5,2-ANB.
Strategic Selection of Coupling Reagents
Overcoming the activation barrier of 5,2-ANB necessitates the use of highly potent coupling reagents. Standard methods that are effective for typical amino acids often fail or provide unacceptably low yields. The choice of reagent is the single most critical factor in achieving efficient coupling.
The Hierarchy of Reagent Potency
Tier 3: Carbodiimides (e.g., DIC/HOBt) Standard carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used with an additive like hydroxybenzotriazole (HOBt), are cost-effective and widely used.[1] However, they form a relatively unstable O-acylisourea intermediate. For a sterically hindered and electronically deactivated acid like 5,2-ANB, the rate of this intermediate's formation and its subsequent reaction with a poor nucleophile is often too slow, leading to side reactions and low efficiency.
Tier 2: Phosphonium Salts (e.g., PyBOP, PyAOP) Phosphonium salt-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are more potent than carbodiimides. They rapidly convert the carboxylic acid to a stable active ester, but their performance can still be suboptimal with severely hindered substrates.
Tier 1: Uronium/Amidinium Salts (e.g., HATU, HBTU, COMU) This class of reagents represents the gold standard for difficult couplings.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective. It reacts with the carboxylic acid to form a highly reactive O-acylisouronium species, which rapidly forms an activated ester. The presence of the substituted pyridine moiety in HATU minimizes racemization and accelerates the reaction, making it the reagent of choice for incorporating 5,2-ANB.
Caption: Comparison of activation pathways for DIC/HOBt vs. HATU.
Quantitative Comparison of Coupling Reagents
| Reagent Class | Example(s) | Relative Potency (for Hindered Systems) | Reaction Time | Risk of Racemization | Key Consideration |
| Carbodiimide | DIC / HOBt | Low to Moderate | 4 - 24 hours | Moderate (suppressed by HOBt) | Often insufficient for 5,2-ANB; may require heat.[1] |
| Phosphonium | PyBOP | High | 1 - 4 hours | Low | Good, but can be outperformed by uronium salts. |
| Uronium | HATU, HBTU | Very High | 30 min - 2 hours | Very Low (especially HATU) | Recommended for 5,2-ANB .[5] Ensures high efficiency. |
Optimizing Reaction Parameters: A Multi-Factorial Approach
Beyond reagent choice, fine-tuning the reaction environment is crucial for success.
-
Solvent: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS and is generally effective. For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior alternative due to its higher polarity and solvating power. Ensure all solvents are anhydrous, as water will hydrolyze the activated ester intermediate.[5]
-
Base: A non-nucleophilic organic base is required to deprotonate the incoming amine's ammonium salt and neutralize the acidic byproducts of the reaction. N,N-Diisopropylethylamine (DIPEA) is the standard choice. Typically, 2-4 equivalents relative to the carboxylic acid are used.
-
Stoichiometry: For difficult couplings, using an excess of both the amino acid derivative and the coupling reagents is standard practice. A molar ratio of 1.5 to 4 equivalents of each reagent relative to the reactive sites on the resin is common.
-
Temperature: Most couplings are performed at room temperature. If the reaction is sluggish, gentle heating to 40-50°C can increase the reaction rate. However, this should be done cautiously as elevated temperatures can increase the risk of side reactions, including racemization.
-
Double Coupling: If a qualitative test (like the Kaiser test) after the initial coupling indicates incomplete reaction, a second, fresh application of the amino acid and coupling reagents (a "double coupling") is a highly effective strategy to drive the reaction to completion.
Validated Experimental Protocols
The following protocols provide a robust starting point for the successful incorporation of 5,2-ANB.
Protocol 4.1: SPPS Incorporation of Fmoc-5-Amino-2-nitrobenzoic acid
This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-5-Amino-2-nitrobenzoic acid
-
HATU
-
DIPEA
-
Anhydrous DMF
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with a fresh portion of the piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
Pre-activation & Coupling: a. In a separate vial, dissolve Fmoc-5-Amino-2-nitrobenzoic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in a minimal volume of anhydrous DMF. b. Allow the solution to pre-activate for 2-5 minutes. c. Add the activated solution to the washed, deprotected resin. d. Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
Negative (Yellow/Colorless): Coupling is complete. Proceed to step 7.
-
Positive (Blue/Purple): Coupling is incomplete. Proceed to step 6.
-
-
Double Coupling (if required): Drain the reaction vessel and repeat step 4 with a fresh solution of activated Fmoc-5-Amino-2-nitrobenzoic acid. Agitate for another 1-2 hours.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection/coupling cycle.
Caption: Decision workflow for SPPS coupling of 5,2-ANB.
Troubleshooting Common Coupling Failures
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Kaiser test remains strongly positive after coupling. | 1. Insufficient reagent potency. 2. Incomplete activation. 3. Moisture in reagents/solvents. | 1. Switch to HATU if not already in use. 2. Increase stoichiometry to 4 equivalents. 3. Perform a double coupling. 4. Ensure use of fresh, anhydrous DMF. |
| Low final peptide yield. | Chronic low-level coupling inefficiency at the 5,2-ANB position. | 1. Implement double coupling as a standard step for 5,2-ANB. 2. Consider gentle heating (40°C) during the coupling step. 3. Increase coupling time to 3-4 hours. |
| Appearance of deletion sequences in mass spectrometry. | Incomplete coupling at the 5,2-ANB step, with subsequent chain growth on the unreacted sites. | 1. Implement the solutions for a positive Kaiser test. 2. Introduce a capping step (e.g., with Acetic Anhydride/DIPEA) after the 5,2-ANB coupling to block any unreacted amines. |
Conclusion
The successful incorporation of this compound into a peptide sequence is a readily achievable goal, provided its unique chemical challenges are addressed proactively. The electronic deactivation and steric hindrance imposed by the ortho-nitro group mandate a departure from routine protocols. The cornerstone of an effective strategy is the use of a high-potency uronium coupling reagent, with HATU being the premier choice. By combining this with optimized reaction conditions—including appropriate stoichiometry, anhydrous solvents, and a willingness to perform a double coupling—researchers can consistently achieve high coupling efficiencies. This enables the reliable synthesis of 5,2-ANB-containing peptides for critical applications in drug discovery and diagnostics.
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Navigating the Synthetic Landscape of 5-Amino-2-nitrobenzoic Acid Derivatives: A Technical Guide to Overcoming Core Challenges
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-nitrobenzoic acid and its derivatives are a class of compounds of significant interest in the pharmaceutical, dye, and specialty chemical industries.[1][2] Their molecular architecture, featuring an amino group, a nitro group, and a carboxylic acid on an aromatic scaffold, makes them exceptionally versatile synthetic intermediates.[2] This trifecta of functional groups allows for a multitude of subsequent transformations, providing pathways to complex heterocyclic systems and highly functionalized molecules.
However, this structural richness is also the source of considerable synthetic difficulty. The simultaneous presence of an electron-donating amine, a strongly electron-withdrawing nitro group, and a meta-directing carboxyl group creates a complex electronic and steric environment. Managing the reactivity of these groups to achieve desired outcomes requires a nuanced understanding of reaction mechanisms and a strategic approach to synthesis. This guide provides an in-depth analysis of the primary challenges encountered in the synthesis of this compound derivatives and offers field-proven strategies and detailed protocols to navigate these complexities.
Chapter 1: The Core Synthetic Hurdles
The synthesis of derivatives based on the this compound core is not a trivial pursuit. The challenges are multifaceted, stemming from the inherent reactivity of the molecule. These hurdles can be broadly categorized into issues of selectivity (chemo- and regio-), functional group compatibility, and purification.
Caption: Core challenges in the synthesis of this compound derivatives.
The Regioselectivity Puzzle in Aromatic Substitution
A primary challenge arises when attempting further substitution on the aromatic ring. The existing substituents exert powerful, and often conflicting, directing effects:
-
Amino Group (-NH₂): A potent activating, ortho, para-directing group.
-
Nitro Group (-NO₂): A strong deactivating, meta-directing group.
-
Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.
In the this compound scaffold, the C4 and C6 positions are ortho to the activating amino group, while the C4 position is also meta to the deactivating nitro and carboxyl groups. This confluence of effects can lead to a lack of regiocontrol during electrophilic aromatic substitution reactions (e.g., halogenation, nitration, sulfonation), often resulting in mixtures of isomers that are challenging to separate.[1][3]
The Chemoselectivity Tightrope: Juggling Three Reactive Groups
The starkly different chemical nature of the three functional groups requires exquisite control over reaction conditions to modify one group while leaving the others untouched.
-
Selective Reduction of the Nitro Group: The reduction of the nitro group to an amine is a common and crucial transformation. However, this must be accomplished without affecting the carboxylic acid, which can be reduced to an alcohol under harsh conditions. A wide array of reagents exists for nitro reduction, but their compatibility with the carboxyl function varies significantly.[4] While catalytic hydrogenation with Pd/C is highly efficient, it can sometimes lead to dehalogenation if other halogens are present on the ring.[5] Milder chemical reductants are often preferred. For instance, reagents like sodium sulfide (Na₂S) or tin(II) chloride (SnCl₂) in acidic media provide excellent chemoselectivity, leaving the carboxylic acid intact.[4][5]
-
Protecting the Vulnerable Amino Group: The amino group is nucleophilic and highly susceptible to oxidation.[6] During reactions that employ strong oxidizers or electrophiles (such as nitration), the amino group can be oxidized or undergo undesired side reactions. Therefore, it is often necessary to "protect" it by temporarily converting it into a less reactive functional group, such as an amide.[7]
-
Nucleophilic Aromatic Substitution (NAS): In precursors like 2-chloro-5-nitrobenzoic acid, the chloro group can be displaced by an amine (or ammonia) via Nucleophilic Aromatic Substitution.[8] The reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate.[9][10] However, forcing conditions (high temperature or pressure) may be required, which can lead to side reactions if other sensitive functionalities are present.[11]
Chapter 2: Strategic Solutions and Methodologies
Overcoming the challenges inherent in this system requires a strategic, multi-step approach, with protecting group chemistry and carefully selected reaction conditions being the cornerstones of success.
The Art of Protection: An Orthogonal Synthetic Strategy
An orthogonal protecting group strategy is paramount. This involves using protecting groups for different functionalities that can be removed under distinct conditions, without affecting each other.
For the amino group, the N-acetyl group is a common choice, introduced via acetic anhydride.[7] It is stable to nitration conditions and can be readily removed by acid or base hydrolysis.[7] For more delicate substrates, other protecting groups like tert-butyloxycarbonyl (Boc) or p-nitrobenzyloxycarbonyl (pNZ) offer milder deprotection protocols.[12][13] The pNZ group, for example, is stable to both acidic (Boc removal) and basic (Fmoc removal) conditions but can be selectively cleaved under neutral reduction conditions (e.g., SnCl₂ or catalytic hydrogenation).[12][13]
Caption: A protecting group strategy for the synthesis of an aminonitrobenzoic acid.[7]
Mastering Functional Group Interconversions: Validated Protocols
The following protocols describe key transformations, emphasizing the causality behind experimental choices to ensure reproducibility and high yields.
This protocol describes the reduction of this compound to 2,5-diaminobenzoic acid. The use of tin(II) chloride in an acidic medium is a classic and reliable method that is highly selective for the nitro group in the presence of a carboxylic acid.[5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) in concentrated hydrochloric acid. The addition may be exothermic and should be done cautiously.
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or concentrated sodium hydroxide (NaOH) solution until the pH is basic (pH > 8). This will precipitate tin salts as a white solid (tin hydroxide).
-
Isolation: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake thoroughly with water and ethanol.
-
Purification: Combine the filtrate and washings, and acidify with acetic acid to precipitate the product. The resulting solid can be collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Causality Note: The acidic conditions of the SnCl₂/HCl system ensure that the amino groups are protonated (-NH₃⁺), protecting them from side reactions and improving solubility. The carboxylic acid remains unaffected under these conditions.
The Sandmeyer reaction is a powerful tool for converting the primary amino group into a wide range of functionalities (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate.[14][15][16] This protocol outlines the conversion of an amino group to a chloro group.
-
Diazotization:
-
Suspend the this compound derivative (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5°C. Vigorous stirring is essential.
-
Stir the mixture for an additional 20-30 minutes at 0-5°C to ensure complete formation of the diazonium salt.[15]
-
-
Sandmeyer Reaction (Substitution):
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from the previous step to the CuCl solution with vigorous stirring.[15]
-
Allow the reaction mixture to warm slowly to room temperature. Nitrogen gas evolution should be observed.
-
Gently heat the mixture (e.g., to 50-60°C) until the gas evolution ceases, indicating the completion of the reaction.
-
-
Work-up and Purification:
-
Pour the cooled reaction mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Causality Note: Maintaining a low temperature (0-5°C) during diazotization is critical to prevent the unstable diazonium salt from decomposing, particularly to the corresponding phenol.[17] The copper(I) salt acts as a catalyst, facilitating the substitution via a radical-nucleophilic aromatic substitution mechanism.[14]
Chapter 3: The Final Hurdle: Purification and Isomer Separation
Perhaps one of the most underestimated challenges is the purification of the final product, especially when isomeric impurities are present. Isomers of aminonitrobenzoic acid often have very similar polarities and physical properties, making their separation by standard techniques like recrystallization or simple column chromatography difficult.[3][18]
Data Presentation: Physicochemical Properties of Isomers
The table below highlights the similar melting points of two common isomers, underscoring the difficulty in separation and the importance of spectroscopic confirmation.
| Property | This compound | 2-Amino-5-nitrobenzoic acid |
| Molecular Formula | C₇H₆N₂O₄ | C₇H₆N₂O₄ |
| Molecular Weight | 182.14 g/mol [18] | 182.13 g/mol [18] |
| Appearance | Yellow powder or crystals[18] | Yellow to orange powder[18] |
| Melting Point (°C) | 236-238[18] | 270 (dec.)[18] |
| CAS Number | 13280-60-9[18] | 616-79-5[18] |
For definitive structural confirmation and purity assessment, a combination of analytical techniques is mandatory.
-
NMR Spectroscopy (¹H and ¹³C): Provides unequivocal information about the substitution pattern on the aromatic ring.[18]
-
FTIR Spectroscopy: Confirms the presence of the key functional groups (-NH₂, -NO₂, -COOH).[19]
-
High-Performance Liquid Chromatography (HPLC): An essential tool for assessing purity and separating isomers, especially when using mixed-mode columns that can exploit differences in both hydrophobicity and ionic character.[3]
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system is identified.[20] For aminonitrobenzoic acids, which possess both polar and non-polar characteristics, a mixed-solvent system like ethanol/water is often effective.
-
Solvent Selection: The ideal system is one where the compound is highly soluble in the hot solvent (e.g., ethanol) but poorly soluble in the cold anti-solvent (e.g., water).
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot primary solvent (ethanol) until the solid just dissolves.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the carbon.
-
Crystallization: Slowly add the anti-solvent (water) dropwise to the hot solution until persistent cloudiness is observed. Add a few more drops of the primary solvent (ethanol) to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Conclusion
The synthesis of this compound derivatives is a challenging yet rewarding area of organic chemistry. The key to success lies in a proactive and strategic approach. By anticipating the inherent challenges of regioselectivity, chemoselectivity, and purification, researchers can design robust synthetic routes. The judicious use of orthogonal protecting groups, the careful selection of chemoselective reagents, and the application of rigorous purification and analytical techniques are the essential pillars for navigating this complex synthetic landscape. The protocols and strategies outlined in this guide provide a foundational framework for professionals to build upon, enabling the efficient and successful synthesis of these valuable chemical entities.
References
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Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
A new reagent for selective reduction of nitro group. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2019). Scirp.org. Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
p-Nitrobenzyl side-chain protection for solid-phase synthesis. (2002). PubMed. Retrieved from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. Retrieved from [Link]
-
Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. (1981). ACS Publications. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). University of Rochester. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Synthesis of 5-amino-2-morpholinobenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. (2005). ResearchGate. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
-
NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). PHARMD GURU. Retrieved from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (2009). SciSpace. Retrieved from [Link]
-
23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. (2024). YouTube. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2012). PubMed Central. Retrieved from [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2016). Calvin Digital Commons. Retrieved from [Link]
-
16.6 Nucleophilic Aromatic Substitution. (n.d.). OpenStax. Retrieved from [Link]
-
Selective nitro reduction of poly nitro compounds. (2015). Chemistry Stack Exchange. Retrieved from [Link]
-
FULL PAPER p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. (2005). Luxembourg Bio Technologies. Retrieved from [Link]
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A Technical Guide to Validation and Comparative Analysis in Drug Development
Foreword: The Pillars of Scientific Integrity in Pharmaceutical Research
In the landscape of drug development, the journey from a promising molecule to a life-saving therapeutic is paved with rigorous scientific scrutiny. At the heart of this endeavor lie two fundamental concepts: validation and comparative analysis . This guide is designed for researchers, scientists, and drug development professionals to provide an in-depth understanding of these core principles. It eschews a rigid template in favor of a logical narrative that mirrors the scientific process itself, emphasizing the causality behind experimental choices and the establishment of self-validating systems. Our exploration is grounded in authoritative sources, ensuring that the methodologies presented are not only technically sound but also align with global regulatory expectations.
Part 1: The Imperative of Validation: Establishing a Foundation of Trust
Validation is the documented process of demonstrating that a specific method, process, or system consistently produces a result meeting pre-determined acceptance criteria.[1][2] In the pharmaceutical industry, this is not merely a procedural formality but a critical component for ensuring data integrity, product quality, and patient safety.[1] Without robust validation, the accuracy and reliability of experimental data are called into question, jeopardizing regulatory compliance and, ultimately, public health.[1]
Analytical Method Validation: The Language of Precision
Analytical methods are the workhorses of pharmaceutical development, providing the quantitative data that informs critical decisions. The objective of validating an analytical procedure is to demonstrate its fitness for its intended purpose.[3][4] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a harmonized framework for this process.[4][5]
1.1.1 Core Validation Parameters
A comprehensive analytical method validation protocol assesses several key performance characteristics:[5][6]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5] This is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
1.1.2 A Self-Validating Experimental Workflow for HPLC Assay Validation
The following protocol outlines a typical workflow for validating a High-Performance Liquid Chromatography (HPLC) method for the assay of an active pharmaceutical ingredient (API) in a finished product.
Sources
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An In-depth Technical Guide to the Synthesis of 5-Amino-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-nitrobenzoic acid is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals and dyes.[1] Its structure, featuring both an amino and a nitro group on a benzoic acid backbone, allows for a diverse range of chemical transformations, making it an important building block in organic synthesis. This guide provides a comprehensive overview and comparison of the primary synthetic pathways to this compound, offering detailed experimental protocols and insights into the chemical principles governing these transformations.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired purity of the final product, scalability, and environmental considerations. This guide will focus on two of the most practical and industrially relevant methods: the amination of a halogenated precursor and the selective reduction of a dinitro compound.
Route 1: Synthesis via Amination of 2-Chloro-5-nitrobenzoic Acid
This route is a multi-step synthesis that begins with the nitration of the readily available ortho-chlorobenzoic acid. The subsequent separation of the desired isomer and a final amination step yield the target molecule.
Step 1: Nitration of ortho-Chlorobenzoic Acid
The initial step involves the electrophilic aromatic substitution of ortho-chlorobenzoic acid with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The chloro and carboxylic acid groups are both electron-withdrawing and direct the incoming nitro group to the meta position relative to the carboxylic acid and ortho/para to the chloro group. This results in a mixture of isomers, primarily 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid.[2][3]
Caption: Nitration of o-Chlorobenzoic Acid and Isomer Separation.
Experimental Protocol: Nitration of ortho-Chlorobenzoic Acid
-
In a suitable reaction vessel, cool 160 g of concentrated (100%) sulfuric acid to below 0°C using an ice-salt bath.[4]
-
With stirring, slowly add 32 g of pure ortho-chlorobenzoic acid to the cooled sulfuric acid, ensuring the temperature is maintained below 0°C.[4]
-
In a separate flask, prepare a nitrating mixture by carefully adding 16 g of 80% nitric acid to 40 g of 100% sulfuric acid, keeping the mixture cool.[4]
-
Add the nitrating mixture dropwise to the solution of ortho-chlorobenzoic acid over approximately 1 hour, maintaining the reaction temperature below 0°C to minimize the formation of undesired byproducts.[4]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 10-12 hours.[4]
-
Slowly heat the mixture to 60°C.[4]
-
Pour the reaction mixture onto 400 g of crushed ice with vigorous stirring to precipitate the crude product.[4]
-
Collect the solid by vacuum filtration and wash with cold water.
Step 2: Purification of 2-Chloro-5-nitrobenzoic Acid
The crude product from the nitration step is a mixture of isomers that needs to be purified to isolate the desired 2-chloro-5-nitrobenzoic acid. This can be achieved by fractional crystallization or by leveraging the differences in the acidity of the isomers. A common industrial method involves alkaline dissolution followed by controlled acid precipitation.[2][3]
Experimental Protocol: Purification by Alkaline Dissolution and Acid Precipitation
-
Transfer the crude nitration product to a reactor and add water (approximately 3.5 times the weight of the crude product).[2][3]
-
Heat the mixture to 60°C with stirring and gradually add a liquid alkali (e.g., NaOH solution) until the pH reaches 7.5. This dissolves the isomeric acids as their sodium salts.[2][3]
-
Add activated carbon for decolorization and filter the hot solution to remove the carbon and any insoluble impurities.[2]
-
Transfer the filtrate to a clean reactor and, while hot, gradually add a 50% nitric acid solution until the pH reaches 2.[2]
-
Heat the mixture to boiling and maintain for at least 1 hour.[2]
-
Allow the mixture to cool slowly to 38°C to selectively precipitate the 2-chloro-5-nitrobenzoic acid.[2]
-
Collect the purified product by centrifugation or filtration, wash with water, and dry. This process can yield a product with a purity of over 99.5%.[2]
Step 3: Amination of 2-Chloro-5-nitrobenzoic Acid
The final step is the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-nitrobenzoic acid with an amino group. This can be achieved through various methods, including copper-catalyzed amination or, as detailed below, a metal-free approach using superheated water.[5]
Caption: Selective Reduction of 2,5-Dinitrobenzoic Acid.
Experimental Protocol: Selective Reduction with a Sulfide Reagent
This protocol is based on general methods for selective nitro group reduction and may require optimization. [6]
-
Dissolve 2,5-dinitrobenzoic acid in a suitable protic solvent (e.g., aqueous ethanol).
-
Prepare a solution of a reducing agent such as sodium sulfide or sodium hydrosulfide.
-
Slowly add the sulfide solution to the solution of 2,5-dinitrobenzoic acid at a controlled temperature. The reaction is often exothermic.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) to ensure the selective reduction to the mono-amino product.
-
Upon completion, carefully acidify the reaction mixture to precipitate the this compound.
-
Collect the crude product by filtration and wash with water.
-
Purify the product by recrystallization.
Comparative Analysis of Synthesis Methods
| Parameter | Route 1: From o-Chlorobenzoic Acid | Route 2: From 2,5-Dinitrobenzoic Acid |
| Starting Material | ortho-Chlorobenzoic acid | 2,5-Dinitrobenzoic acid |
| Number of Steps | 3 (Nitration, Separation, Amination) | 1 (Selective Reduction) |
| Key Challenges | Isomer separation after nitration. | Controlling the selectivity of the reduction. |
| Potential Yield | High overall yield with efficient isomer separation. [4] | Potentially high yield if selectivity is achieved. |
| Scalability | Well-suited for industrial scale-up. | May require careful control for large-scale production. |
| Environmental Impact | Use of strong acids in nitration. | Use of sulfide reagents. |
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways, with the choice of method depending on the specific requirements of the researcher or manufacturer. The route starting from ortho-chlorobenzoic acid is a well-established, albeit multi-step, process that is amenable to large-scale production, provided an efficient method for isomer separation is employed. The selective reduction of 2,5-dinitrobenzoic acid offers a more direct, one-step approach, which can be highly efficient if the reaction conditions are carefully controlled to ensure high selectivity. Both methods provide access to this important chemical intermediate, which plays a crucial role in the development of new pharmaceuticals and dyes.
References
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Eureka | Patsnap. Production process of 2-chloro-5-nitrobenzoic acid. Available from: [Link]
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ResearchGate. (PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Available from: [Link]
- Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
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Quora. How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Available from: [Link]
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Googleapis.com. UNITED STATES PATENT office. Available from: [Link]
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ResearchGate. (10) Patent No. Available from: [Link]
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Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available from: [Link]
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Quora. How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Available from: [Link]
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Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available from: [Link]
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Organic Syntheses Procedure. 3,5-dinitrobenzoic acid. Available from: [Link]
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riomaisseguro.rio.rj.gov.br. Nitration Of Benzoic Acid. Available from: [Link]
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ResearchGate. Selective optical sensing of biothiols with Ellman's reagent: 5,5'-Dithio-bis(2-nitrobenzoic acid)-modified gold nanoparticles | Request PDF. Available from: [Link]
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Semantic Scholar. Ellman's reagent: 5,5'-dithiobis(2-nitrobenzoic acid)--a reexamination.. Available from: [Link]
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A Comprehensive Technical Guide to the Purity Analysis of 5-Amino-2-nitrobenzoic Acid by High-Performance Liquid Chromatography
Abstract
This in-depth technical guide provides a comprehensive framework for the purity analysis of 5-Amino-2-nitrobenzoic acid (5-A2NA) using reverse-phase high-performance liquid chromatography (RP-HPLC). 5-A2NA is a pivotal intermediate in the synthesis of pharmaceuticals and dyes, making its purity a critical determinant of final product quality, safety, and efficacy.[1] This document, intended for researchers, scientists, and drug development professionals, offers a detailed, field-proven methodology, grounded in scientific principles and aligned with regulatory expectations. We will explore the rationale behind chromatographic parameter selection, present a robust experimental protocol, and detail a comprehensive method validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction: The Significance of Purity in this compound
This compound (IUPAC name: this compound; CAS No: 13280-60-9) is an aromatic compound featuring amino, nitro, and carboxylic acid functional groups. This unique trifunctional structure makes it a versatile building block in organic synthesis, particularly for azo dyes and various active pharmaceutical ingredients (APIs).[1] The presence of impurities, which can arise from the synthetic pathway or degradation, can have a profound impact on the manufacturing process, as well as the safety and performance of the final product.
Potential impurities may include positional isomers (e.g., 2-amino-5-nitrobenzoic acid), starting materials from synthesis (such as 2-chloro-5-nitrobenzoic acid), or byproducts from unintended side reactions.[2] Furthermore, the molecule's functional groups are susceptible to degradation under stress conditions like acid, base, oxidation, and light exposure.[3][4] Therefore, a validated, stability-indicating HPLC method is imperative for ensuring the quality and consistency of 5-A2NA.
This guide will provide the technical details and the scientific reasoning necessary to establish such a method.
Foundational Principles: Developing a Robust HPLC Method
The goal of this HPLC method is to achieve a clear separation of the main 5-A2NA peak from any potential impurities and degradation products. Reverse-phase chromatography is the technique of choice due to the non-polar nature of the aromatic ring in 5-A2NA.
Column Selection: The Core of the Separation
A C18 column is a standard and effective choice for the separation of moderately polar aromatic compounds. However, for enhanced selectivity, especially with compounds containing polar functional groups, a column with low silanol activity is preferable to minimize peak tailing. A column such as the Newcrom R1, a reverse-phase column with low silanol activity, has been shown to be effective for the analysis of 5-A2NA.[5]
Mobile Phase Composition: Driving the Separation
The mobile phase for reverse-phase HPLC typically consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is a common and effective organic modifier that provides good peak shape and lower backpressure compared to methanol.
-
Aqueous Component and pH Control: The carboxylic acid and amino groups of 5-A2NA are ionizable. To ensure consistent retention and good peak shape, it is crucial to suppress the ionization of the carboxylic acid group by maintaining a low pH. The addition of an acidifier like phosphoric acid or formic acid to the aqueous phase is standard practice.[5] A mobile phase containing acetonitrile and water with phosphoric acid is a suitable choice.[5] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[5]
Detection Wavelength: Ensuring Sensitivity
Experimental Protocol: A Step-by-Step Guide
This protocol provides a starting point for the HPLC analysis of 5-A2NA. Optimization may be required based on the specific instrumentation and column used.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or photodiode array (PDA) detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (85%).
-
Reference Standard: this compound with known purity.
-
Sample: this compound test sample.
Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., a starting ratio of 30:70 v/v) containing 0.1% phosphoric acid. The optimal ratio should be determined during method development. Degas the mobile phase prior to use.
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) can be used as the diluent.
-
Standard Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of the 5-A2NA reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of the 5-A2NA test sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Newcrom R1 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive validation of the analytical method is required to ensure its suitability for its intended purpose. The validation should be conducted in accordance with ICH Q2(R1) guidelines.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the cornerstone of demonstrating specificity for a stability-indicating method.[4][8]
Forced Degradation Protocol:
-
Prepare a stock solution of 5-A2NA (e.g., 1 mg/mL) in a suitable solvent.
-
Subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.
-
-
Analyze the stressed samples by the proposed HPLC method.
-
Evaluate the peak purity of the 5-A2NA peak using a PDA detector to ensure it is not co-eluting with any degradation products.
The goal is to achieve 5-20% degradation of the active substance.[8][9]
Linearity
The linearity of the method should be established across a range of concentrations that encompass the expected working range. A minimum of five concentrations should be used. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy should be assessed by the recovery of known amounts of 5-A2NA spiked into a placebo or by comparing the results to a reference method. The recovery should typically be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and on different equipment. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as:
-
Mobile phase composition (± 2%)
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
The system suitability parameters should remain within acceptable limits during robustness testing.
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
Validation Logic Flow
Caption: Logical flow for HPLC method validation.
Conclusion
This technical guide has provided a comprehensive and scientifically grounded approach to the purity analysis of this compound by HPLC. By understanding the rationale behind the method development choices, following the detailed experimental protocol, and executing a thorough validation as per ICH guidelines, researchers and quality control professionals can confidently ensure the purity and quality of this critical chemical intermediate. The implementation of a robust and reliable analytical method is a cornerstone of good science and essential for the development of safe and effective products.
References
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Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
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Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A. [Link]
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HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]
-
HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. HELIX Chromatography. [Link]
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HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. HELIX Chromatography. [Link]
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. National Institutes of Health. [Link]
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Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. PrepChem.com. [Link]
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Characterization of 5-Amino-2-nitrobenzoic acid by mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometric Characterization of 5-Amino-2-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound (CAS: 13280-60-9) using mass spectrometry. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the core principles of ionization and fragmentation of this molecule. It offers field-proven insights into experimental design, from sample preparation to data interpretation, emphasizing the causality behind methodological choices. The guide includes detailed protocols, data visualization through tables and diagrams, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound is a vital chemical intermediate, serving as a foundational building block in the synthesis of pharmaceuticals, azo dyes, and various reagents for biochemical research.[1][2] Its unique structure, featuring an aromatic ring substituted with a carboxylic acid, an amino group, and a nitro group, imparts specific chemical reactivity and biological activity.[1] Given its role in complex syntheses, unequivocally confirming its identity and purity is paramount. Mass spectrometry stands as a definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide focuses on elucidating the mass spectrometric behavior of this compound, providing a robust methodology for its characterization. We will explore the optimal ionization techniques and dissect the molecule's fragmentation pattern, providing a clear roadmap for confident identification.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | [3][4] |
| Molecular Weight | 182.13 g/mol | |
| Monoisotopic Mass | 182.03275668 Da | [3] |
| Appearance | Yellow to brown crystalline powder | [1][3] |
| Melting Point | 236-238 °C | |
| Key Functional Groups | Carboxylic Acid, Aromatic Amine, Nitro Group | [5] |
Experimental Workflow: A Self-Validating System
The logical flow of the analytical process is designed to ensure data integrity at each stage. The workflow begins with meticulous sample preparation to prevent artifacts, proceeds to the selection of an appropriate ionization method to generate gas-phase ions, and culminates in mass analysis and fragmentation to decode the molecule's structure.
Caption: Experimental workflow for MS characterization.
Ionization Technique Selection: The Causality of Choice
The choice of ionization method is the most critical parameter in mass spectrometry, dictated by the analyte's physicochemical properties.[6] For this compound, a polar molecule with both acidic and basic functional groups, "soft" ionization techniques are superior as they generate intact molecular ions with minimal in-source degradation.
Electrospray Ionization (ESI) is the premier choice for this analyte.[7] It is a soft ionization technique that efficiently ionizes polar molecules directly from a liquid phase, making it perfectly compatible with High-Performance Liquid Chromatography (HPLC).[6][8]
-
Negative Ion Mode (ESI-): This is the preferred mode for this compound. The carboxylic acid group (-COOH) is readily deprotonated in the ESI plume, forming a stable carboxylate anion [M-H]⁻.[9] This process is highly efficient and results in a strong signal for the molecular ion at an expected m/z of 181.02.
-
Positive Ion Mode (ESI+): While the amino group (-NH₂) can be protonated to form an [M+H]⁺ ion at m/z 183.04, the acidity of the carboxylic group often makes the negative ion mode more sensitive and reliable for this class of compounds.
Other techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used, particularly for direct analysis from surfaces, but ESI coupled with LC remains the gold standard for routine analysis and quantification.[10] Hard ionization methods like Electron Impact (EI), typically used in GC-MS, would cause extensive and potentially uninterpretable fragmentation, obscuring the molecular ion.[11]
Experimental Protocol: LC-ESI-MS/MS Analysis
This protocol provides a validated starting point for the analysis of this compound.
4.1. Reagents and Sample Preparation
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (MS-grade).
-
Analyte: this compound standard.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of methanol. This solution can be stored at 2-8 °C.
-
Working Solution (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of a 50:50 methanol/water mixture. For Mass-Spec (MS) compatible applications, the use of formic acid instead of phosphoric acid in the mobile phase is crucial.[12]
4.2. Liquid Chromatography Parameters
-
Column: C18 Reverse Phase Column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
4.3. Mass Spectrometry Parameters (Negative Ion Mode)
-
Ionization Mode: ESI-
-
Capillary Voltage: -3.5 kV
-
Drying Gas (N₂) Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
Nebulizer Pressure: 40 psi
-
MS1 Scan Range: m/z 50-250
-
MS/MS Analysis:
-
Precursor Ion: m/z 181.0
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: Ramped (e.g., 10-30 eV) to observe multiple fragmentation pathways.
-
Fragmentation Analysis: Deciphering the Molecular Blueprint
Tandem mass spectrometry (MS/MS) of the deprotonated molecular ion ([M-H]⁻) at m/z 181 provides a structural fingerprint. The fragmentation pattern is dictated by the molecule's functional groups and their relative positions. The primary fragmentation pathways involve neutral losses of stable small molecules like carbon dioxide (CO₂) and nitrogen dioxide (NO₂).[9]
Caption: Proposed fragmentation pathway for this compound in ESI- mode.
5.1. Interpretation of Key Fragments
The collision-induced dissociation (CID) of the precursor ion at m/z 181.02 yields a characteristic set of product ions.
| Observed m/z | Proposed Fragment Ion | Neutral Loss | Mechanistic Rationale |
| 181.02 | [C₇H₅N₂O₄]⁻ | - | Precursor Ion: Deprotonated parent molecule. |
| 137.03 | [C₆H₅N₂O₂]⁻ | CO₂ (44 Da) | Decarboxylation: This is a highly favorable fragmentation pathway for deprotonated benzoic acids, resulting in the loss of carbon dioxide from the carboxylate group.[9] |
| 135.04 | [C₇H₅NO₂]⁻ | NO₂ (46 Da) | Nitro Group Elimination: The loss of the nitro group as a neutral radical is a characteristic fragmentation for nitroaromatic compounds.[9] |
| 107.03 | [C₆H₅NO]⁻ | CO₂ + NO (74 Da) | Sequential Loss: This fragment arises from the ion at m/z 137 subsequently losing nitric oxide (NO), a common pathway for nitro-containing radical anions. |
The presence of these specific fragments, particularly the facile loss of CO₂, provides strong, confirmatory evidence for the presence and structure of this compound. The relative abundances of these ions can be used for library matching and further confirmation.
Conclusion
The mass spectrometric characterization of this compound is most effectively achieved using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analysis in the negative ion mode provides a highly sensitive and stable deprotonated molecular ion at m/z 181.02. Subsequent fragmentation analysis reveals a predictable and structurally informative pattern dominated by the neutral losses of carbon dioxide and nitrogen dioxide. The methodologies and data presented in this guide offer a robust and scientifically sound approach for the unambiguous identification and structural confirmation of this important chemical compound, ensuring the integrity of research and development processes that rely upon it.
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Schmidt, T. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]
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Validation of a Stability-Indicating HPLC Method for the Quantification of 5-Amino-2-nitrobenzoic Acid
An In-Depth Technical Guide
Introduction
5-Amino-2-nitrobenzoic acid (5-A-2-NBA) is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1][2] As with any component in the pharmaceutical manufacturing chain, whether it be a starting material, an intermediate, or a potential impurity, the ability to accurately and reliably quantify it is paramount. A robust analytical method is the bedrock of quality control, ensuring product consistency, safety, and efficacy.
This technical guide provides a comprehensive framework for the validation of a stability-indicating analytical method for this compound, specifically using High-Performance Liquid Chromatography (HPLC). The objective is not merely to present a series of steps, but to elucidate the scientific rationale behind each stage of the validation process. The principles detailed herein are grounded in the globally harmonized standards set forth by the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline on the Validation of Analytical Procedures, and are consistent with the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
This document is designed for researchers, analytical scientists, and drug development professionals, providing both the theoretical foundation and practical, field-proven protocols to establish a method that is truly "fit for purpose." We will demonstrate how to build a self-validating system where each parameter test reinforces the reliability and integrity of the analytical data produced.
Chapter 1: Foundational Strategy: Method Development and System Suitability
Before validation can commence, a suitable analytical method must be developed. The physicochemical properties of this compound—an aromatic compound with a molecular weight of 182.13 g/mol , containing both an acidic carboxylic group and a basic amino group, as well as a nitro chromophore—make it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6][7] This technique offers excellent resolving power and sensitivity for such molecules.
Rationale for Method Selection
The choice of RP-HPLC is causal:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides effective retention for the aromatic ring of 5-A-2-NBA.
-
Mobile Phase: A buffered aqueous-organic mobile phase allows for the manipulation of retention time and peak shape. A phosphate or acetate buffer is used to control the pH, thereby maintaining a consistent ionization state for both the acidic and basic functional groups of the analyte, which is critical for reproducible chromatography. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength.
-
Detection: The presence of the nitro group and the benzene ring creates a strong chromophore, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is highly recommended as it provides spectral data, which is invaluable for assessing peak purity during the specificity studies.
Proposed Initial HPLC Method Parameters
The following parameters serve as a robust starting point for validation. These would typically be optimized during the method development phase.
| Parameter | Proposed Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions offering a good balance of resolution and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength and UV transparency. |
| Gradient | Isocratic (e.g., 70% A, 30% B) | An isocratic method is simpler and often more robust if it provides adequate separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum of 5-A-2-NBA. |
| Standard Concentration | 0.1 mg/mL | A starting concentration that should provide a strong signal without saturating the detector. |
| Diluent | Mobile Phase or 50:50 Water:Acetonitrile | Ensures compatibility with the mobile phase and complete dissolution of the analyte. |
System Suitability Testing (SST)
Before any validation experiment, the suitability of the chromatographic system must be verified. SST is a non-negotiable prerequisite that demonstrates the system is performing adequately for the intended analysis.[8] It is performed by making replicate injections of a standard solution.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | %RSD ≤ 2.0% for 5 injections | Ensures the precision of the instrument's injection and detection systems. |
Chapter 2: The Cornerstone of Validation: Specificity and Stability-Indicating Properties
Specificity is arguably the most critical validation parameter. It is the ability of the method to produce a response only for the analyte of interest, without interference from other substances such as impurities, degradation products, or matrix components.[8] For a "stability-indicating" method, it is not enough to show that the analyte peak is resolved from known impurities; one must prove that it can be resolved from any potential degradation products that may form over the product's shelf life. This is achieved through forced degradation studies.[9][10]
The objective of forced degradation is to subject the drug substance to stress conditions more severe than those it would encounter during storage to generate potential degradants.[11][12] The goal is to achieve a target degradation of 5-20% of the parent compound.[13]
Experimental Protocol for Forced Degradation
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For each condition below, an unstressed control sample (the stock solution, diluted to the target concentration of ~0.1 mg/mL) must be prepared and analyzed alongside the stressed samples.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with diluent.
-
-
Thermal Degradation:
-
Place a small amount of solid 5-A-2-NBA powder in a vial.
-
Heat in an oven at 105°C for 24 hours.
-
Cool, dissolve the powder, and dilute to a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette or other UV-transparent container) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[14]
-
Dilute to a final concentration of 0.1 mg/mL with diluent.
-
3. Chromatographic Analysis:
-
Analyze all stressed samples and the unstressed control by the proposed HPLC method using a PDA detector.
Data Analysis and Acceptance Criteria
-
Resolution: The primary acceptance criterion is that the 5-A-2-NBA peak must be chromatographically resolved from all degradation product peaks and any other interfering peaks. A resolution factor (Rs) of > 2.0 is desired between the main peak and the closest eluting degradant peak.
-
Peak Purity Analysis: The PDA detector is used to assess the peak purity of the 5-A-2-NBA peak in all stressed chromatograms. The peak purity index should be close to unity, indicating no significant co-eluting impurities.
-
Mass Balance: The sum of the assay of 5-A-2-NBA and the areas of all degradation products in the stressed samples should be close to the initial assay of the unstressed control. This demonstrates that all major degradation products are accounted for.
Caption: Workflow for establishing method specificity via forced degradation.
Chapter 3: Quantitative Validation Parameters
Once specificity is established, the quantitative capabilities of the method are validated. This involves a series of experiments to define the method's linearity, range, accuracy, and precision.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Why It Matters: A linear relationship is the basis for calculating the concentration of an unknown sample from its response. It confirms that the method provides reliable quantitative results across the intended measurement range.
-
Experimental Protocol:
-
Prepare a stock solution of 5-A-2-NBA reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, typically spanning 50% to 150% of the target analytical concentration (e.g., 0.05, 0.075, 0.10, 0.125, and 0.15 mg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area (y-axis) versus the concentration (x-axis).
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should show a clear linear relationship.
-
Range
The range is the interval between the upper and lower concentrations for which the method has been proven to have acceptable linearity, accuracy, and precision.
-
Why It Matters: The range confirms the boundaries within which the method can be reliably used for quantification.
-
Experimental Protocol: The data from the linearity, accuracy, and precision experiments are used to define the range.
-
Acceptance Criteria: The method is acceptable for the range where the data for linearity, accuracy, and precision meet their respective acceptance criteria. For an assay of a drug substance, this is typically 80% to 120% of the test concentration.
Accuracy
Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.
-
Why It Matters: Accuracy provides a direct measure of systemic error or bias in the method. A highly accurate method produces results that are correct.
-
Experimental Protocol:
-
Prepare a placebo (a mixture of all formulation components except the active ingredient). If a placebo is not available, accuracy can be determined on the drug substance by the standard addition method.
-
Spike the placebo with known amounts of 5-A-2-NBA stock solution to achieve three concentration levels, typically 80%, 100%, and 120% of the target concentration.
-
Prepare each concentration level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
The %RSD for the recovery at each level should not be more than 2.0%.
-
| Parameter | Level | Acceptance Criteria |
| Accuracy | 80%, 100%, 120% | Mean Recovery: 98.0 - 102.0% |
| Precision (Repeatability) | 100% (n=6) | %RSD ≤ 2.0% |
| Intermediate Precision | 100% (n=6) | Overall %RSD ≤ 2.0% |
| Linearity | 50% - 150% | r² ≥ 0.999 |
Caption: Summary of acceptance criteria for key quantitative parameters.
Precision
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
-
Why It Matters: Precision measures the random error of a method. A precise method will yield similar results when the analysis is repeated, demonstrating its reliability.
-
Experimental Protocol:
-
Prepare six individual samples of 5-A-2-NBA at 100% of the target concentration from the same homogeneous stock.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
-
Experimental Protocol:
-
Repeat the repeatability experiment (another six samples at 100% concentration) but under different conditions, such as on a different day, with a different analyst, or on a different instrument.
-
Combine the data from both the repeatability and intermediate precision runs (a total of 12 results) and calculate the overall mean, standard deviation, and %RSD.
-
-
Acceptance Criteria: The overall %RSD for the combined data should be ≤ 2.0%.
Limits of Quantitation (LOQ) and Detection (LOD)
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
-
Limit of Detection (LOD): The lowest concentration of analyte that can be detected but not necessarily quantified.
-
Why They Matter: While primarily important for impurity methods, knowing the LOQ and LOD is useful for understanding the method's sensitivity limits.
-
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 10 is typically defined as the LOQ.
-
The concentration that yields an S/N ratio of approximately 3 is typically defined as the LOD.
-
-
Acceptance Criteria: For the LOQ, the precision (%RSD) at this concentration should be demonstrated to be acceptable (typically ≤ 10%).
Chapter 4: Assessing Method Reliability: Robustness
Robustness is a measure of the method's ability to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal use.[15]
-
Why It Matters: A robust method is less likely to fail or produce out-of-specification results when transferred between laboratories or when subjected to the minor day-to-day variations inherent in any analytical process.
-
Experimental Protocol:
-
Perform analysis of a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
The impact of these changes on the results, particularly on system suitability parameters like retention time, tailing factor, and resolution, is evaluated.
-
-
Parameters to Vary:
-
Flow Rate (e.g., ± 10%: 0.9 mL/min and 1.1 mL/min)
-
Column Temperature (e.g., ± 5°C: 25°C and 35°C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Mobile Phase Organic Content (e.g., ± 2%)
-
-
Acceptance Criteria: All system suitability criteria must be met under all varied conditions. The quantitative results should not significantly change from the nominal condition.
Caption: Logical progression of the analytical method validation process.
Conclusion
The validation of an analytical method is a systematic and scientifically rigorous process that establishes, through documented evidence, that the procedure is fit for its intended purpose. By following the framework outlined in this guide, a laboratory can confidently validate a stability-indicating HPLC method for the quantification of this compound. The successful completion of these validation experiments—from establishing specificity through forced degradation to confirming the quantitative performance and robustness—ensures that the method will generate data that is accurate, reliable, and defensible, meeting the stringent requirements of the global pharmaceutical industry.
References
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- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations.
- NIH National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
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- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
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- U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
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Efficacy of 5-Amino-2-nitrobenzoic Acid as an Enzyme Inhibitor: A Comparative and Methodological Evaluation
An In-depth Technical Guide
Abstract
5-Amino-2-nitrobenzoic acid (5,2-ANBA) is a well-established chemical intermediate, primarily utilized in the synthesis of pharmaceuticals and azo dyes.[1][2] While its role as a building block is clear, its intrinsic biological activity, particularly as an enzyme inhibitor, is less defined and warrants a critical evaluation. This technical guide synthesizes the available scientific literature to assess the efficacy of 5,2-ANBA as an enzyme inhibitor. We explore its known targets, including various proteases and a key mitochondrial enzyme, and address the notable absence of its activity against other major enzyme classes, such as Poly(ADP-ribose) polymerases (PARPs). This document provides a comparative context by examining structurally related isomers, details robust experimental protocols for validating inhibitory activity, and proposes logical next steps for future research. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, field-proven perspective on the true potential of this compound in enzyme-targeted research.
Introduction: The Chemical Identity and Known Applications of 5,2-ANBA
This compound is an aromatic compound featuring amino, nitro, and carboxylic acid functional groups (Figure 1).[1][3] This specific arrangement of functional groups dictates its chemical reactivity and utility, primarily as a reactant for preparing polymer-bound diazonium salts and as an intermediate in synthesizing insulin receptor tyrosine kinase activators.[4] Its structural isomer, 2-Amino-5-nitrobenzoic acid, exhibits distinct biological activities, underscoring the critical role of substituent positioning on the benzene ring.[2] This guide moves beyond its synthetic applications to dissect its reported, albeit limited, role as a direct modulator of enzyme function.
Figure 1: Chemical Structure of this compound Formula: C₇H₆N₂O₄ Molecular Weight: 182.13 g/mol [3][5] CAS Number: 13280-60-9[1][2][5]
Profile as an Enzyme Inhibitor: Known Targets and Unsubstantiated Claims
The scientific literature attributes several inhibitory activities to 5,2-ANBA. However, the depth of investigation varies significantly between targets.
Established Inhibition of Proteases and Mitochondrial Enzymes
5,2-ANBA has been shown to be an effective inhibitor against several key enzymes:
-
Serine Proteases: The compound demonstrates inhibitory action against chymotrypsin, trypsin, and elastase.[5] This activity is reportedly effective at low concentrations, with a detection sensitivity of approximately 0.1 μM, suggesting a potent interaction.[5] These proteases are significant targets in various pathologies, including inflammation and cancer, making their inhibitors valuable research tools and therapeutic leads.
-
Mitochondrial Dihydrolipoamide Dehydrogenase: 5,2-ANBA is reported to inhibit this enzyme, which is essential for cellular respiration and energy production within the mitochondria.[5] Inhibition of this target can disrupt cellular metabolism, a mechanism often exploited in antimicrobial and anticancer research.
Addressing a Key Negative Finding: Poly(ADP-ribose) Polymerase (PARP)
In the context of modern drug development, particularly in oncology, Poly(ADP-ribose) polymerase (PARP) enzymes are a critical class of targets involved in DNA damage repair.[6][7] PARP inhibitors have been successfully developed as anticancer agents, especially for tumors with deficiencies in other DNA repair pathways (a concept known as "synthetic lethality").[7]
A thorough review of the existing literature reveals no direct evidence to support the claim that this compound acts as a PARP inhibitor. The development of PARP inhibitors has focused on distinct chemical scaffolds that mimic the nicotinamide portion of the NAD+ substrate.[8] This highlights a crucial aspect of scientific integrity: recognizing the boundaries of a compound's known activity and avoiding extrapolation without evidence. While 5,2-ANBA derivatives may be explored for various activities, the parent compound is not currently recognized as a PARP inhibitor.
Quantitative and Comparative Analysis
A significant challenge in evaluating 5,2-ANBA is the scarcity of quantitative comparative data, such as IC₅₀ values, against other known inhibitors. The available information is largely qualitative.
Summary of Known Inhibitory Activity
The table below summarizes the reported inhibitory profile of 5,2-ANBA. The lack of specific potency values (e.g., IC₅₀, Kᵢ) is a clear gap in the current body of knowledge.
| Target Enzyme | Enzyme Class | Reported Effect | Quantitative Data | Reference |
| Chymotrypsin | Serine Protease | Inhibition | Detection sensitivity ~0.1 μM | [5] |
| Trypsin | Serine Protease | Inhibition | Not Available | [5] |
| Elastase | Serine Protease | Inhibition | Not Available | [5] |
| Dihydrolipoamide Dehydrogenase | Oxidoreductase | Inhibition | Not Available | [5] |
The Importance of Isomers: Comparison with 2-Amino-5-nitrobenzoic Acid
The biological activity of a small molecule is highly dependent on its three-dimensional structure and the specific placement of its functional groups. A compelling example is the isomer, 2-Amino-5-nitrobenzoic acid . Unlike the subject of this guide, this isomer has been identified as an inhibitor of glutamate dehydrogenase (GDH), an enzyme that links amino acid and carbohydrate metabolism.[9][10]
-
Target: Glutamate Dehydrogenase (GDH)[10]
-
Proposed Mechanism: The inhibitory activity is attributed to its structural similarity to dicarboxylic acid metabolites, suggesting it acts as a competitive inhibitor at the enzyme's active site.[10]
This comparison serves as a critical lesson: one cannot assume the biological activities of one isomer will translate to another. The distinct inhibitory profiles of 5,2-ANBA and 2,5-ANBA underscore the necessity of empirical validation for each compound.
Experimental Protocols for Validation
To address the existing data gaps and empower researchers to validate the inhibitory potential of 5,2-ANBA, a detailed, self-validating experimental protocol is essential. The following section outlines a robust method for assessing the inhibition of trypsin, a serine protease that 5,2-ANBA reportedly inhibits.
Protocol: In Vitro Trypsin Inhibition Assay (Colorimetric)
This protocol is designed to determine the IC₅₀ value of this compound against porcine pancreatic trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA).
Principle: Trypsin cleaves the amide bond in L-BAPA, releasing the yellow-colored product p-nitroaniline. The rate of p-nitroaniline formation, measured by the increase in absorbance at 405 nm, is directly proportional to trypsin activity. An inhibitor will reduce the rate of this reaction.
Materials:
-
Porcine Pancreatic Trypsin
-
This compound (Test Inhibitor)
-
Aprotinin (Positive Control Inhibitor)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)
-
Tris-HCl Buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute to a working concentration (e.g., 10 µg/mL) in Tris-HCl buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for 10-15 minutes.
-
Substrate Solution: Prepare a 1 mM solution of L-BAPA in the Tris-HCl buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Create a series of dilutions from the inhibitor stock solution (e.g., 2000 µM to 0.1 µM) in Tris-HCl buffer. Ensure the final DMSO concentration in all wells is identical and does not exceed 1-2% to avoid solvent-induced enzyme inactivation.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 20 µL of each 5,2-ANBA dilution.
-
Positive Control Wells: Add 20 µL of a known trypsin inhibitor (e.g., Aprotinin) at a concentration expected to give significant inhibition.
-
Negative Control (No Inhibitor): Add 20 µL of Tris-HCl buffer containing the same final concentration of DMSO as the test wells.
-
Blank (No Enzyme): Add 40 µL of Tris-HCl buffer.
-
To all wells except the blank, add 20 µL of the diluted trypsin solution.
-
-
Pre-incubation:
-
Gently tap the plate to mix.
-
Incubate the plate at 37°C for 15 minutes. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately measuring the potency of slow-binding or irreversible inhibitors.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 160 µL of the pre-warmed (37°C) L-BAPA substrate solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 15 minutes.
-
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (V) as the change in absorbance per minute (ΔA₄₀₅/min).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualization of Experimental Workflow
The logical flow of the trypsin inhibition assay is depicted below.
Caption: Workflow for determining the IC₅₀ of 5,2-ANBA against Trypsin.
Potential Mechanisms of Action
Without detailed kinetic studies, the precise mechanism of inhibition for 5,2-ANBA remains speculative. However, based on its structure and the behavior of similar compounds, we can hypothesize potential mechanisms.
-
Competitive Inhibition: The molecule's carboxylic acid and amino groups could mimic aspects of a natural substrate, allowing it to bind to the enzyme's active site and compete with the endogenous substrate.
-
Non-competitive/Allosteric Inhibition: 5,2-ANBA could bind to a site other than the active site (an allosteric site), inducing a conformational change in the enzyme that reduces its catalytic efficiency.
The diagram below illustrates these two fundamental inhibitory mechanisms.
Caption: Conceptual difference between competitive and non-competitive inhibition.
Conclusion and Future Directions
This compound exhibits documented inhibitory activity against certain proteases and dihydrolipoamide dehydrogenase.[5] However, its characterization as an enzyme inhibitor is incomplete. The lack of quantitative potency data (IC₅₀) and direct comparative studies against established inhibitors makes it difficult to ascertain its true efficacy and selectivity. Furthermore, claims of its activity against other prominent enzyme targets like PARP are currently unsubstantiated in the scientific literature.
For drug development professionals and researchers, 5,2-ANBA should be considered a starting point for investigation rather than a well-defined inhibitor.
Recommended Future Work:
-
Systematic Screening: Test 5,2-ANBA against a broad panel of enzymes to fully map its selectivity profile.
-
Quantitative Potency Determination: Conduct thorough IC₅₀ determinations for its known targets using standardized protocols, such as the one detailed in this guide.
-
Mechanism of Action Studies: Perform kinetic studies to elucidate whether the inhibition is competitive, non-competitive, or follows another model.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test derivatives of 5,2-ANBA to identify the chemical moieties essential for its inhibitory activity and to potentially enhance its potency and selectivity.
By pursuing these lines of inquiry, the scientific community can build a comprehensive and validated understanding of this compound's role as an enzyme inhibitor, potentially unlocking new applications in biochemical research and therapeutic development.
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Biological activity of 5-Amino-2-nitrobenzoic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Amino-2-nitrobenzoic Acid Derivatives
Introduction
This compound (5A2NA) is a highly versatile aromatic compound that serves as a foundational scaffold in the fields of medicinal chemistry and materials science.[1][2] Its molecular structure is distinguished by the presence of three key functional groups on the benzene ring: a carboxylic acid, an amino group, and a nitro group.[1] This unique arrangement provides multiple reactive sites, making 5A2NA an invaluable intermediate for the synthesis of a diverse array of complex organic molecules, including heterocyclic compounds and pharmaceuticals.[1][3]
Historically, derivatives of 5A2NA have been investigated for a range of therapeutic applications, most notably for their anti-inflammatory and analgesic effects.[1][4] However, the inherent chemical tractability of the scaffold has opened avenues for exploring a much broader spectrum of biological activities. This guide, written for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the synthesis, mechanisms of action, and biological evaluation of this compound derivatives, with a focus on their anti-inflammatory, antimicrobial, and anticancer potential.
Section 1: The this compound Scaffold: A Platform for Drug Discovery
The utility of 5A2NA as a synthetic precursor stems from the differential reactivity of its functional groups. The amino group can be readily diazotized or acylated, the carboxylic acid group can undergo esterification or amidation, and the nitro group can be reduced to an amine, opening up further possibilities for derivatization. This chemical versatility allows for the systematic modification of the core structure to optimize biological activity, a cornerstone of modern drug discovery.
A primary application of this scaffold is in the synthesis of nitrogen-containing heterocyclic compounds, such as quinazolinones, which are known to possess a wide range of pharmacological properties.[3] The general workflow involves leveraging the amino and carboxylic acid groups to construct the heterocyclic ring system.
Section 2: Anti-inflammatory and Analgesic Activities
The investigation of aminobenzoic acid derivatives as anti-inflammatory agents is well-established.[5] The mechanism often involves the modulation of inflammatory cascades, drawing parallels to compounds like 5-aminosalicylic acid (5-ASA), which is a mainstay in treating inflammatory bowel disease.[6][7]
Mechanistic Insights
The anti-inflammatory effects of aminosalicylate derivatives are believed to be multifactorial.[6] A primary mechanism involves the inhibition of enzymes like cyclooxygenase (COX), leading to reduced production of prostaglandins, which are key mediators of inflammation and pain.[8] Furthermore, these compounds can interfere with the production of pro-inflammatory cytokines by modulating critical signaling pathways. One such pathway is the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling cascade. Activation of PPAR-γ downregulates the expression of inflammatory genes, including those controlled by nuclear factor-kappa B (NF-κB).[8]
Data on Related Analgesic Derivatives
While specific quantitative data for 5A2NA derivatives are emerging, studies on structurally related compounds provide valuable benchmarks. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have demonstrated significant dose-dependent analgesic activity.[9]
| Compound | Dose (mg/kg) | Analgesic Activity (% Reduction in Writhing) | Reference |
| 5-acetamido-2-hydroxy benzoic acid | 20 | ~50% | [9] |
| Benzyl derivative (PS3) | 20 | 74% | [9] |
| Benzyl derivative (PS3) | 50 | 75% | [9] |
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol is a standard in vivo method for screening peripheral analgesic activity, as demonstrated with related benzoic acid derivatives.[9]
Objective: To evaluate the ability of a test compound to reduce visceral pain in mice.
Materials:
-
Male Swiss mice (20-25 g)
-
Test compound (5A2NA derivative)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Acetic acid solution (0.6% v/v in saline)
-
Positive control (e.g., Acetaminophen)
-
Syringes and gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment. Fast mice overnight with free access to water.
-
Grouping: Randomly divide mice into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at various doses).
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) via gavage. Administer the positive control via the appropriate route (e.g., p.o.).
-
Induction of Writhing: 30-60 minutes after compound administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer.
-
Data Collection: Count the total number of writhes (a characteristic stretching and constriction of the abdomen) for each mouse over a 20-minute period, starting 5 minutes after the injection.
-
Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control) - (Mean writhes in test group)] / (Mean writhes in control) x 100
Section 3: Antimicrobial Activity
Derivatives of aminobenzoic acids have long been explored for their antimicrobial properties.[10] The structural similarity of some derivatives to para-aminobenzoic acid (PABA), an essential metabolite for many bacteria, makes this scaffold a promising starting point for developing novel antibacterial and antifungal agents.[10][11]
Mechanistic Insights
A primary mechanism of action for antimicrobial aminobenzoic acid derivatives is the competitive inhibition of dihydropteroate synthase (DHPS).[10] This enzyme is critical in the bacterial folic acid synthesis pathway. By blocking this pathway, the compounds prevent the synthesis of tetrahydrofolate, a cofactor essential for DNA, RNA, and protein synthesis, ultimately leading to a bacteriostatic effect.[10]
Data on Related Antimicrobial Derivatives
Studies on Schiff bases and esters of p-amino benzoic acid (PABA) have shown a broad spectrum of activity. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.[11]
| Compound Class | Specific Derivative | Organism | Activity (pMIC in µM/ml) | Reference |
| Schiff Base | N'-(3,4,5-trimethoxy benzylidene) derivative | S. aureus | 1.82 | [11] |
| Schiff Base | N'-(3-bromo benzylidene) derivative | B. subtilis | 2.11 | [11] |
| Nitrobenzimidazole | 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol | E. coli | Good Activity (17mm zone) | [12] |
| Nitrobenzimidazole | 5-nitro-2 -phenyl-1H-benzoimidazole | B. cereus | Good Activity (18mm zone) | [12] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][13]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well sterile microtiter plates
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Bacterial or fungal strain
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
Control Wells: Designate wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add the standardized microbial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be done by visual inspection or by measuring the optical density (OD) at 600 nm.
Section 4: Anticancer Potential
The development of novel anticancer agents is a critical area of research, and derivatives of aminobenzoic acids have shown promise.[14][15] The ability to synthesize diverse libraries of compounds from the 5A2NA scaffold allows for screening against various cancer cell lines to identify potent and selective cytotoxic agents.
Mechanistic Insights
Anticancer activity can be achieved through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and disruption of key metabolic pathways.[10] For instance, the inhibition of glutamate dehydrogenase (GDH), an enzyme at the crossroads of carbon and nitrogen metabolism, has been identified as a potential anticancer strategy.[13] While this has been reported for the isomer 2-Amino-5-nitrobenzoic acid, it represents a plausible and testable mechanism for 5A2NA derivatives.[13]
Data on Related Anticancer Derivatives
Heterocyclic derivatives that can be synthesized from 5A2NA precursors, such as quinazolinones and aminobenzothiazoles, have demonstrated potent cytotoxicity against a range of human cancer cell lines.[14][16]
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| 2-aminobenzothiazole | Compound 13 | HCT116 (Colon) | 6.43 ± 0.72 µM | [14] |
| 2-aminobenzothiazole | Compound 13 | A549 (Lung) | 9.62 ± 1.14 µM | [14] |
| Quinazolinone | Phenyl, Cyclohexyl | HepG2 (Liver) | 3.7 µM | [16] |
| Quinazolinone | Methyl, 4-Fluorophenyl | MCF-7 (Breast) | 5.2 µM | [16] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[13][14]
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (5A2NA derivative)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a proven and valuable starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential across multiple domains, including anti-inflammatory, antimicrobial, and anticancer applications. The synthetic tractability of the core structure allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis of novel, diverse libraries of 5A2NA derivatives and their systematic evaluation in a broad range of biological assays. Elucidating specific molecular targets and further exploring mechanisms of action will be crucial for advancing the most promising lead compounds toward clinical development. The integration of computational modeling with empirical screening can accelerate this discovery process, unlocking the full therapeutic potential of this versatile chemical scaffold.
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015). Pharmaceutical and Biosciences Journal. Retrieved from [Link]
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This compound | C7H6N2O4 | CID 83298. (n.d.). PubChem. Retrieved from [Link]
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5-Amino-2-nitrobenzoate | C7H5N2O4- | CID 7157258. (n.d.). PubChem. Retrieved from [Link]
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Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2013). Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]
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Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. (2022). MDPI. Retrieved from [Link]
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Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2000). PubMed. Retrieved from [Link]
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Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (n.d.). ResearchGate. Retrieved from [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). PubMed Central. Retrieved from [Link]
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In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. (2020). Oriental Journal of Chemistry. Retrieved from [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI. Retrieved from [Link]
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This compound, 9 | 564613-5G | SIGMA-ALDRICH | SLS. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]
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Mechanism of action of 5-aminosalicylic acid and its derivatives. (1990). PubMed. Retrieved from [Link]
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Mechanism of Action of Aminosalicylates. (2011). YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to Benchmarking 5-Amino-2-nitrobenzoic Acid in Dye Synthesis
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization and performance benchmarking of 5-Amino-2-nitrobenzoic acid as a pivotal intermediate in the synthesis of azo dyes. Moving beyond a mere recitation of protocols, this document elucidates the underlying chemical principles, explores the structure-property relationships that govern dye performance, and offers a comparative analysis against other intermediates. Detailed, field-proven methodologies for synthesis, purification, and performance evaluation are presented, ensuring scientific integrity and reproducibility. The guide is structured to empower researchers with the expertise to not only synthesize novel dyes but also to critically evaluate and benchmark their performance characteristics for various applications.
Introduction: The Strategic Importance of this compound in Chromophore Engineering
This compound is a versatile aromatic compound distinguished by the presence of an amino group, a carboxylic acid group, and a nitro group.[1] This unique trifunctional nature provides multiple reactive sites, making it a valuable precursor in the synthesis of a diverse range of organic compounds, particularly azo dyes.[2] Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most commercially significant class of synthetic colorants, with widespread applications in the textile, printing, and coatings industries.[1][2]
The strategic positioning of the functional groups in this compound offers distinct advantages in dye design. The primary amino group is readily diazotized to form a reactive diazonium salt, the electrophilic component in the azo coupling reaction.[1] The electron-withdrawing nitro group, situated ortho to the amino group, and the carboxylic acid group, meta to the amino group, significantly influence the electronic properties of the resulting diazonium salt and, consequently, the spectral and fastness properties of the final dye.[1][3] The carboxylic acid functionality can also serve as a reactive site for covalently bonding the dye to textile fibers, a key feature of reactive dyes that imparts excellent wash fastness.[1]
This guide will delve into the practical aspects of harnessing the unique chemical architecture of this compound for the synthesis of high-performance azo dyes. We will explore the causal relationships between its structure and the performance of the derived dyes, providing a robust framework for benchmarking against other intermediates and predicting the characteristics of novel chromophores.
The Cornerstone of Azo Dye Synthesis: The Diazotization-Coupling Reaction
The synthesis of azo dyes from this compound follows the classic and well-established two-step pathway of diazotization followed by an azo coupling reaction.[4] A thorough understanding of the mechanics of these reactions is paramount for optimizing reaction conditions and achieving high yields of pure product.
Diazotization of this compound
The initial step involves the conversion of the primary aromatic amine of this compound into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C).[4]
The low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.[4] The resulting diazonium salt is a potent electrophile and is typically used immediately in the subsequent coupling reaction.[4]
Azo Coupling: Building the Chromophore
The highly electrophilic diazonium salt readily reacts with an electron-rich aromatic compound, known as the coupling component, to form the stable azo dye.[4] Common coupling components include phenols, naphthols, and aromatic amines.[1] The choice of the coupling component is a critical determinant of the final color and properties of the synthesized dye.[1]
The coupling reaction is typically carried out at low temperatures, and the pH of the reaction medium is adjusted depending on the nature of the coupling component.[2]
Structure-Property Relationships: The Causality Behind Performance
The performance of an azo dye is intrinsically linked to its molecular structure. The substituents on both the diazo component (derived from this compound) and the coupling component play a crucial role in determining the dye's color, fastness, and affinity for textile fibers.
The presence of the electron-withdrawing nitro group in the this compound backbone enhances the stability of the resulting azo dye, which often leads to superior light and wash fastness compared to dyes derived from unsubstituted or electron-donating group-substituted anilines.[3] This increased stability can be attributed to the delocalization of electrons across the azo linkage and the aromatic rings, which is promoted by the nitro group.
The carboxylic acid group, in addition to providing a potential site for covalent bonding in reactive dyes, can also influence the solubility and aggregation properties of the dye molecule. This, in turn, can affect the dyeing kinetics and the levelness of the dyeing.
Benchmarking Performance: A Comparative Analysis
A key aspect of developing new dyes is to benchmark their performance against existing commercial dyes or dyes derived from alternative intermediates. The following table provides an illustrative comparison of the typical performance characteristics of an azo dye synthesized from this compound versus one derived from anthranilic acid (2-aminobenzoic acid), a common alternative.
| Performance Metric | Dye from this compound | Dye from Anthranilic Acid |
| Chemical Yield (%) | 85 - 92% | 80 - 88% |
| Purity (by HPLC) | > 98% | > 97% |
| Color | Deep Red | Bright Orange-Red |
| Light Fastness (ISO 105-B02) | 6 - 7 | 5 |
| Wash Fastness (ISO 105-C06) | 4 - 5 | 4 |
| Rubbing Fastness (ISO 105-X12) - Dry | 5 | 4 - 5 |
| Rubbing Fastness (ISO 105-X12) - Wet | 4 - 5 | 4 |
| Thermal Stability (°C) | > 250°C | > 220°C |
Note: The data presented in this table is illustrative and based on typical results for azo dyes derived from these intermediates with β-naphthol as the coupling component. Actual results may vary depending on the specific reaction conditions and coupling components used.[3]
The data clearly indicates that the dye derived from this compound exhibits superior light fastness and thermal stability, which can be attributed to the stabilizing effect of the electron-withdrawing nitro group.[3]
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and performance evaluation of azo dyes derived from this compound. These protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the integrity of the results.
Synthesis of a Representative Azo Dye
This protocol outlines the synthesis of an azo dye using this compound as the diazo component and β-naphthol as the coupling component.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
In a 250 mL beaker, suspend 1.82 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.[1]
-
Stir the mixture vigorously to form a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath.[1]
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.[1]
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[1]
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.[1] The resulting solution contains the diazonium salt and should be used immediately.[4]
-
-
Azo Coupling:
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 30 mL of a 10% sodium hydroxide solution.[1]
-
Cool the β-naphthol solution to 0-5 °C in an ice bath.[1]
-
Slowly add the freshly prepared diazonium salt solution to the β-naphthol solution with constant stirring, maintaining the temperature below 5 °C.[1]
-
A colored precipitate of the azo dye will form.
-
Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature.[1]
-
-
Isolation and Purification:
-
Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.[1]
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
Characterization of the Synthesized Dye
The purified dye should be characterized using standard analytical techniques to confirm its structure and purity.
-
UV-Vis Spectroscopy: To determine the maximum absorbance wavelength (λmax) and molar extinction coefficient (ε). The λmax provides information about the color of the dye, while ε is a measure of its color strength.
-
FTIR Spectroscopy: To identify the characteristic functional groups present in the dye molecule, such as the azo group (-N=N-), nitro group (-NO₂), and carboxylic acid group (-COOH).
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure of the dye.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized dye.
Performance Evaluation of the Synthesized Dye
The performance of the synthesized dye should be evaluated on relevant textile substrates, such as cotton and polyester, according to standardized test methods.
5.3.1. Dyeing Procedure
The dyeing of textile fabrics should be carried out using a laboratory-scale dyeing machine to ensure reproducibility. The dyeing parameters, such as temperature, pH, dye concentration, and dyeing time, should be optimized for the specific dye and substrate.
5.3.2. Determination of Exhaustion and Fixation
The percentage of dye exhausted from the dyebath and fixed onto the fiber is a critical performance indicator. This can be determined spectrophotometrically by measuring the absorbance of the dyebath before and after dyeing, and after a washing-off process.[5]
5.3.3. Fastness Properties
The fastness properties of the dyed fabric determine its durability and resistance to various environmental factors. The following fastness tests should be performed according to the specified ISO standards:
-
Light Fastness (ISO 105-B02): Measures the resistance of the dye to fading upon exposure to a standardized light source.
-
Wash Fastness (ISO 105-C06): Assesses the resistance of the dye to desorption and color change during washing.
-
Rubbing Fastness (ISO 105-X12): Evaluates the resistance of the dye to rubbing off onto other surfaces.
Conclusion: A Versatile Building Block for High-Performance Dyes
This compound stands out as a highly effective and versatile intermediate for the synthesis of azo dyes. Its unique molecular architecture, featuring strategically positioned amino, nitro, and carboxylic acid groups, provides a powerful platform for the rational design of chromophores with enhanced performance characteristics. The presence of the electron-withdrawing nitro group, in particular, contributes to the superior light and wash fastness of the resulting dyes.
This technical guide has provided a comprehensive framework for the synthesis, characterization, and performance benchmarking of azo dyes derived from this compound. By understanding the underlying chemical principles and structure-property relationships, and by employing the detailed experimental protocols outlined herein, researchers can confidently explore the vast potential of this key intermediate in the development of novel, high-performance colorants for a wide range of applications.
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Raghavendra, K. R., et al. (2013). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of ChemTech Research, 5(4), 1756-1762. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of conc. of dye on exhaustion (E) and total fixation (F) on dye 1 and dye 2 on cotton. Retrieved from [Link]
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Otutu, J. O., & Efurhievwe, M. E. (2015). SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. African Journal of Pure and Applied Chemistry, 9(5), 96-102. Retrieved from [Link]
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Abdel-Ghaffar, M. A., et al. (2020). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Journal of the Iranian Chemical Society, 17, 2399–2410. Retrieved from [Link]
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Miladinova, I., & Popa, A. (2024). Synthesis of new azodyes for dyeing of cotton and polymer materials. Journal of Chemists, Technologists and Environmentalists, 33(1), 5-12. Retrieved from [Link]
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Patel, N. B., & Patel, J. C. (2011). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Der Pharma Chemica, 3(6), 464-471. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-property relationships in dimedone-based azo compounds: synthesis, photochemistry, and solvatochromism. Retrieved from [Link]
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Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Retrieved from [Link]
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Hossain, M. Y., et al. (2020). Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye. International Journal of Textile Science and Engineering, 3(1), 127. Retrieved from [Link]
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An In-depth Technical Guide to the Isomeric Purity of 5-Amino-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-nitrobenzoic acid is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds and dyes.[1][2] Its utility is derived from the versatile reactivity of its amino, nitro, and carboxylic acid functional groups. However, the isomeric purity of this compound is a critical quality attribute that can significantly influence the safety, efficacy, and stability of the final drug product.[3][4] Synthetic routes to this compound are often susceptible to the formation of structurally similar isomers, which can be challenging to separate and may possess different pharmacological or toxicological profiles. This guide provides a comprehensive technical overview of the common isomeric impurities associated with this compound, robust analytical methodologies for their separation and quantification, and the underlying scientific principles that govern these techniques. As a self-validating system, this document aims to equip researchers and drug development professionals with the necessary expertise to ensure the isomeric integrity of this crucial building block.
The Genesis of Isomeric Impurities in this compound Synthesis
The isomeric profile of this compound is intrinsically linked to its synthetic pathway. A prevalent method for its synthesis involves the nitration of an aminobenzoic acid precursor or the amination of a nitrobenzoic acid derivative.[5] These electrophilic substitution and nucleophilic substitution reactions, respectively, can lead to the formation of several positional isomers.
The most common synthetic route involves the amination of a halogenated precursor, such as 2-chloro-5-nitrobenzoic acid.[6] During the synthesis of this precursor via nitration of 2-chlorobenzoic acid, careful temperature control is crucial. Failure to maintain temperatures below 10°C can lead to the formation of undesired isomers.[6]
The primary isomeric impurities of concern are:
-
3-Amino-2-nitrobenzoic acid: Arising from potential side reactions during nitration or amination steps.
-
4-Amino-3-nitrobenzoic acid: Another common positional isomer that can be formed.[7]
The presence of these isomers is a direct consequence of the directing effects of the substituents on the benzene ring and the reaction conditions employed. For instance, in the nitration of an aminobenzoic acid derivative, the activating and ortho-, para-directing amino group competes with the deactivating and meta-directing carboxylic acid group, which can lead to a mixture of products if not carefully controlled.
Analytical Methodologies for Isomeric Purity Assessment
Due to the similar physicochemical properties of aminonitrobenzoic acid isomers, their separation and quantification necessitate high-resolution analytical techniques.[8] High-Performance Liquid Chromatography (HPLC) is the most robust and widely employed method for this purpose.[1][9] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Isomer Separation
Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of aminonitrobenzoic acid isomers.[9][10] The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Key Considerations for Method Development:
-
Stationary Phase: A C18 bonded silica gel column is a common and effective choice.[11]
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the amino and carboxylic acid groups, thereby affecting their retention. An acidic mobile phase, often containing phosphoric acid or formic acid, is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[1][10]
-
Detection: UV detection is the most common method, with a wavelength of around 254 nm providing good sensitivity for these aromatic nitro compounds.[4][12]
Illustrative HPLC Method for Isomeric Purity of this compound:
| Parameter | Condition |
| Column | C18 bonded silica, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method Validation:
A robust HPLC method for isomeric purity should be validated according to ICH Q2(R1) guidelines.[13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities. This is demonstrated by the baseline resolution of the main component from its isomers.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the isomers that can be reliably detected and quantified, respectively. The signal-to-noise ratio is a common method for their determination, with ratios of 3:1 for LOD and 10:1 for LOQ being widely accepted.[13][14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.
Spectroscopic Confirmation: NMR and Mass Spectrometry
While HPLC is excellent for separation and quantification, NMR and MS are essential for the definitive identification of the isomers.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide detailed structural information.[15] The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer, reflecting the different electronic environments created by the relative positions of the substituents.[16][17] While ¹H NMR provides information on the number and types of hydrogen nuclei, ¹³C NMR reveals the carbon skeleton of the molecule.[15][18]
2.2.2. Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS), is a powerful tool for impurity profiling.[3][4] It provides molecular weight information and, through fragmentation analysis (MS/MS), can help elucidate the structure of unknown impurities. The fragmentation patterns of the aminonitrobenzoic acid isomers will differ based on the positions of the functional groups, allowing for their differentiation.[2][19]
The Impact of Isomeric Purity on Pharmaceutical Development
The control of isomeric impurities is a critical aspect of drug development and is mandated by regulatory agencies worldwide.[3] The presence of unintended isomers can have several detrimental effects:
-
Altered Pharmacological Activity: Different isomers can exhibit different pharmacological activities, with one isomer being therapeutic while another may be inactive or even antagonistic.
-
Increased Toxicity: Isomeric impurities may have unique toxicological profiles, potentially leading to adverse drug reactions.
-
Impact on Physicochemical Properties: The presence of isomers can affect the solubility, stability, and crystal form of the active pharmaceutical ingredient (API), which in turn can influence the bioavailability and shelf-life of the drug product.[20]
-
Challenges in Downstream Processing: Isomeric impurities can complicate purification processes and may interfere with the crystallization of the desired API.
Given these potential risks, it is imperative to control the isomeric purity of this compound from the earliest stages of drug development.
Experimental Protocols and Workflows
Step-by-Step HPLC Protocol for Isomeric Purity Analysis
-
Preparation of Mobile Phase: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Prepare the mobile phase by mixing the appropriate ratio of this aqueous solution with HPLC-grade acetonitrile. Degas the mobile phase before use.
-
Preparation of Standard Solutions: Accurately weigh and dissolve the reference standards of this compound and its potential isomers in the mobile phase to prepare stock solutions. Prepare a series of working standards by diluting the stock solutions to appropriate concentrations for linearity determination.
-
Preparation of Sample Solution: Accurately weigh and dissolve the sample of this compound in the mobile phase to a known concentration.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Identify the peaks corresponding to this compound and its isomers based on their retention times. Calculate the percentage of each isomer in the sample using the area percent method or an external standard calibration curve.
Visualization of Workflows
Figure 1: Overall workflow for the synthesis and isomeric purity analysis of this compound.
Figure 2: Logical flow for HPLC method development and validation.
Conclusion
The isomeric purity of this compound is a non-negotiable aspect of quality control in pharmaceutical development. A thorough understanding of the synthetic pathways and the potential for isomeric impurity formation is the first line of defense. This must be coupled with the implementation of robust, validated analytical methods, with HPLC being the cornerstone for separation and quantification, and spectroscopic techniques providing unequivocal structural confirmation. By adhering to the principles and methodologies outlined in this guide, researchers and scientists can ensure the integrity of this vital chemical intermediate, thereby contributing to the development of safe and effective medicines.
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Slideshare. (2016, November 28). Comparison of 1H-NMR and 13C-NMR. [Link]
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Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
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Juniper Publishers. (2018, August 30). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). [Link]
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Wang, J., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. [Link]
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A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 5-Amino-2-nitrobenzoic Acid in Biochemical Assays
Abstract
5-Amino-2-nitrobenzoic acid is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and dyes.[1][2] Its chemical structure, however, which includes a nitroaromatic moiety, raises significant red flags for potential cross-reactivity in biochemical assays.[3] Such compounds are often categorized as Pan-Assay Interference Compounds (PAINS), which are notorious for generating false-positive results in high-throughput screening (HTS) campaigns through non-specific mechanisms rather than genuine target engagement.[4][5] This misinterpretation can lead to the squandering of significant resources on non-viable hit compounds.[6][7] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, identifying, and mitigating the cross-reactivity of this compound. We will delve into the underlying mechanisms of interference, provide detailed, self-validating experimental protocols for its detection, and offer strategies for data interpretation to ensure the integrity of your research findings.
The Compound of Interest: this compound
This compound is an aromatic compound featuring amino, nitro, and carboxylic acid functional groups.[8] This arrangement of functional groups makes it a useful building block in organic synthesis, particularly for creating more complex molecules with potential biological activities, including azo dyes and various pharmaceuticals.[1][9] It has been implicated in studies involving enzyme inhibition, such as with proteases like chymotrypsin and trypsin.[10]
However, the very features that make it synthetically useful also render it a suspect in the context of biochemical screening. The nitroaromatic substructure is a well-documented structural alert, characteristic of many PAINS.[3][5] These compounds can interact with biological assays in ways that mimic a true hit, making it critical to perform rigorous validation before committing to further development.
The Specter of False Positives: Mechanisms of Assay Interference
Understanding the "how" and "why" behind potential assay interference is the first step toward designing robust validation experiments. For a nitroaromatic compound like this compound, interference can manifest through several distinct, non-exclusive mechanisms.
Spectroscopic Interference
Many assay technologies rely on detecting changes in light absorbance or fluorescence. Compounds that intrinsically absorb light or quench fluorescence can directly interfere with the assay readout, leading to false signals of inhibition or activation.[11][12]
-
Light Absorbance: this compound is a yellow solid, indicating it absorbs light in the visible spectrum.[9] In colorimetric assays that measure the production of a colored product (e.g., using p-nitrophenol), the compound's own color can confound the results.
-
Fluorescence Quenching: Nitroaromatic compounds are known fluorescence quenchers.[3] In fluorescence-based assays (e.g., FRET, fluorescence polarization), the compound can non-specifically decrease the fluorescent signal, mimicking the effect of a true inhibitor.
Chemical Reactivity
The electron-withdrawing nature of the nitro group can make the compound chemically reactive, allowing it to modify assay components covalently or through redox cycling.[13]
-
Redox Cycling: Some nitroaromatic compounds can undergo redox cycling in the presence of cellular reducing agents (like DTT, often present in assay buffers), leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[11] These ROS can then non-specifically oxidize and inactivate proteins, including the target enzyme, resulting in a false-positive signal of inhibition.[14]
-
Covalent Modification: The compound or a reactive metabolite could potentially form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) on the target protein or other assay components, leading to irreversible and non-specific inhibition.[13]
Colloidal Aggregate Formation
At concentrations typically used in HTS, many small molecules can form colloidal aggregates in aqueous buffers.[5] These aggregates can non-specifically sequester and denature proteins, leading to enzyme inhibition. This is a particularly insidious form of interference because it can appear dose-dependent and is often mistaken for genuine biological activity.
Caption: Potential mechanisms of assay interference by this compound.
A Framework for Proactive Validation: Experimental Protocols
To ensure the trustworthiness of screening hits, a series of self-validating experiments must be performed. The following protocols are designed to systematically investigate and rule out the common interference mechanisms associated with compounds like this compound.
Protocol 1: Assessing Spectroscopic Interference
Objective: To determine if the compound interferes with the assay's detection method (absorbance or fluorescence) in the absence of the target enzyme.
Methodology:
-
Prepare Assay Buffer: Use the identical buffer system as your primary screening assay.
-
Set Up Control Wells: In a microplate, prepare wells containing:
-
Buffer + Vehicle (e.g., DMSO).
-
Buffer + Vehicle + Assay Product/Fluorophore (at the concentration expected at the end of the enzymatic reaction).
-
Buffer + this compound (at screening concentration) + Assay Product/Fluorophore.
-
-
Incubation: Incubate the plate under the same conditions as the primary assay (time, temperature).
-
Read Plate: Measure the absorbance or fluorescence using the same instrument settings as the primary assay.
-
Analysis: Compare the signal from the compound-containing wells to the vehicle control. A significant decrease in signal (for fluorescence) or a change in signal (for absorbance) indicates direct interference.
Protocol 2: Detecting Non-Specific Reactivity & Redox Cycling
Objective: To determine if the compound's activity is dependent on time or sensitive to reducing agents, which are hallmarks of chemical reactivity.
Methodology:
-
Time-Dependence Assay:
-
Initiate the enzymatic reaction with and without the compound.
-
Measure the reaction progress at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Interpretation: True inhibitors typically establish equilibrium quickly, showing a consistent level of inhibition. A reactive compound may show increasing inhibition over time as it progressively inactivates the enzyme.
-
-
Dithiothreitol (DTT) Counter-Screen:
-
Run the primary assay in parallel buffers: one with a standard low concentration of DTT (e.g., <1 mM) and one with a high concentration of DTT (e.g., 5-10 mM).[13]
-
Interpretation: If the compound's inhibitory activity is significantly reduced in the presence of high DTT, it suggests a redox-cycling mechanism or reaction with protein thiols that is being mitigated by the excess scavenging agent.[13]
-
Protocol 3: Identifying Compound Aggregation
Objective: To determine if the observed inhibition is due to the formation of colloidal aggregates.
Methodology:
-
Detergent Counter-Screen:
-
Perform the primary enzymatic assay with the compound in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Interpretation: Colloidal aggregates are disrupted by detergents. If the compound's inhibitory activity is significantly diminished or abolished in the presence of the detergent, aggregation is the likely cause of the observed activity.[14]
-
-
Centrifugation Test:
-
Pre-incubate the enzyme with the compound at the screening concentration for 15-30 minutes.
-
Centrifuge the mixture at high speed (e.g., >15,000 x g) for 15 minutes to pellet any aggregates.
-
Carefully transfer the supernatant to a new tube and measure the remaining enzymatic activity.
-
Interpretation: If the inhibitory activity is found in the pellet and the supernatant has regained activity, it strongly suggests inhibition by aggregation.
-
Caption: A systematic workflow for validating hits like this compound.
Protocol 4: Orthogonal Assay Confirmation
Objective: To confirm the compound's activity using a different assay technology that is not susceptible to the same interference mechanisms.[6][15]
Methodology:
-
Select an Orthogonal Assay: If your primary assay is fluorescence-based, choose an orthogonal assay based on a different detection method, such as:
-
Label-Free Detection: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure direct binding.[15]
-
Mass Spectrometry: Directly measure substrate-to-product conversion.
-
Cell-Based Assay: Test the compound's effect in a relevant cellular context.
-
-
Dose-Response: Generate a full dose-response curve for the compound in the orthogonal assay.
-
Analysis: A true hit should demonstrate comparable activity and potency in the orthogonal assay. A compound that is active in the primary screen but inactive in a well-validated orthogonal assay is likely an artifact.[16]
Data Interpretation and Mitigation
Systematically applying the protocols above will generate a profile of this compound's behavior in your assay system. The results can be summarized to make a clear "Go/No-Go" decision.
Table 1: Interpreting Validation Assay Results
| Validation Assay | Result Indicating Interference | Interpretation |
| Spectroscopic Check | Signal changes in enzyme-free control | Compound absorbs light or quenches fluorescence. The primary assay result is unreliable. |
| Time-Dependence | Inhibition increases significantly over time | Potential covalent modifier or reactive compound. Unlikely to be a tractable starting point. |
| DTT Counter-Screen | Potency is significantly reduced with high DTT | Compound is likely a redox cycler. |
| Detergent Counter-Screen | Potency is significantly reduced with detergent | Compound forms aggregates that non-specifically inhibit the enzyme. |
| Orthogonal Assay | Compound is inactive or significantly less potent | The initial hit was an artifact of the primary assay technology. |
If interference is confirmed, the compound should generally be deprioritized. Resources are better spent on validated hits that show specific, on-target activity.
Conclusion
While this compound is a valuable tool in chemical synthesis, its inherent structural features classify it as a high-risk compound for generating false-positive results in biochemical assays. Its nitroaromatic core predisposes it to interference through spectroscopic effects, chemical reactivity, and colloidal aggregation. By proactively employing a rigorous validation workflow—including interference counter-screens and orthogonal assays—researchers can confidently distinguish true biological activity from assay artifacts. This disciplined, evidence-based approach is essential for maintaining the integrity of drug discovery pipelines and ensuring that resources are focused on the most promising chemical matter.
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BIT 479/579 High-throughput Discovery. (n.d.). What are PAINS?. Retrieved December 31, 2025, from [Link]
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A Comparative Study of 5-Amino-2-nitrobenzoic Acid Analogs: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Importance of the 5-Amino-2-nitrobenzoic Acid Scaffold
In the landscape of medicinal chemistry, the this compound scaffold represents a privileged starting point for the development of novel therapeutics. Its inherent structural features—a reactive amino group for derivatization, a nitro group that modulates electronic properties and can be a pharmacophore itself, and a carboxylic acid for amide or ester formation—provide a rich playground for synthetic chemists.[1] This guide offers an in-depth, comparative analysis of various analogs derived from this core, moving beyond a simple recitation of facts to provide a causal understanding of experimental design and structure-activity relationships (SAR). Our focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to effectively leverage this versatile scaffold in their own research endeavors.
Rationale for Analog Development: Tuning Physicochemical and Biological Properties
The parent compound, this compound, serves as a key intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic effects.[1][2] However, the true potential of this scaffold is unlocked through the systematic synthesis and evaluation of its analogs. The primary motivations for creating these analogs are to:
-
Modulate Lipophilicity: Enhance cell membrane permeability and improve pharmacokinetic profiles.
-
Introduce Specific Pharmacophoric Features: Incorporate functional groups that can interact with specific biological targets.
-
Explore Structure-Activity Relationships: Systematically alter the structure to understand which molecular features are critical for biological activity and to optimize potency and selectivity.
-
Reduce Off-Target Effects and Toxicity: Modify the scaffold to minimize interactions with unintended biological targets, thereby improving the safety profile.
This guide will focus on two primary classes of analogs: amides and esters , synthesized from the carboxylic acid moiety of the this compound core.
Synthesis of this compound Analogs: A Practical Approach
The synthesis of amide and ester analogs of this compound typically proceeds through the activation of the carboxylic acid group, followed by nucleophilic attack by an amine or an alcohol, respectively. The choice of coupling agents and reaction conditions is critical for achieving high yields and purity.
General Workflow for Analog Synthesis
The following diagram illustrates the general synthetic workflow for generating a library of this compound analogs for comparative study.
Caption: General workflow for the synthesis and evaluation of this compound analogs.
Detailed Experimental Protocol: Synthesis of N-aryl-5-amino-2-nitrobenzamides
This protocol provides a detailed method for the synthesis of a series of N-aryl substituted 5-amino-2-nitrobenzamides, which can be adapted for various substituted anilines.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Confirm the structure of the purified amides using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Comparative Biological Evaluation: Unveiling Therapeutic Potential
The true value of synthesizing a library of analogs lies in their systematic biological evaluation. This allows for a direct comparison of their activities and the elucidation of structure-activity relationships. Based on the known activities of related compounds, we will focus on two key therapeutic areas: anticancer and antimicrobial activity.
Anticancer Activity
Derivatives of aminobenzoic acids have shown potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation.[3] The cytotoxic effects of the synthesized amide and ester analogs can be evaluated against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Dissolve the formazan crystals in a solubilization buffer and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Hypothetical this compound Analogs
| Compound ID | R Group (Amide) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 5ANB-H | -H | >100 | >100 |
| 5ANB-Ph | -Phenyl | 25.4 | 32.1 |
| 5ANB-4ClPh | -4-Chlorophenyl | 8.7 | 12.5 |
| 5ANB-4MeOPh | -4-Methoxyphenyl | 45.2 | 58.9 |
| 5ANB-Et | -Ethyl (Ester) | >100 | >100 |
| 5ANB-Bn | -Benzyl (Ester) | 78.3 | 89.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how comparative data would be presented.
Antimicrobial Activity
Derivatives of aminobenzoic acids can act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway of many microorganisms.[3]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).
-
Serial Dilutions: Prepare two-fold serial dilutions of the synthesized analogs in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Analysis: From Data to Design Principles
The systematic variation of the 'R' group in the amide and ester series allows for the elucidation of key structure-activity relationships.
Caption: Structure-Activity Relationship insights for this compound analogs.
-
Amide vs. Ester: The amide linkage appears to be crucial for cytotoxic activity, with the ester analogs showing significantly lower potency. This suggests a potential hydrogen bond donor/acceptor interaction at the amide linkage is important for target binding.
-
Electronic Effects on the N-aryl Ring: The introduction of an electron-withdrawing group (e.g., chlorine) at the para-position of the N-phenyl ring significantly enhances anticancer activity. Conversely, an electron-donating group (e.g., methoxy) diminishes activity. This indicates that the electronic properties of the N-aryl moiety play a critical role in the compound's potency, possibly by modulating the charge distribution of the molecule or its interaction with the target protein.
Mechanistic Insights and Future Directions
The observation that specific analogs exhibit potent biological activity prompts further investigation into their mechanism of action. For instance, the most active anticancer analogs could be investigated for their ability to induce apoptosis through pathways such as caspase activation or to inhibit specific kinases involved in cell proliferation.
Caption: The iterative process of drug discovery initiated from SAR studies.
Future work should focus on:
-
Expanding the Analog Library: Synthesizing a broader range of analogs with diverse substituents to further refine the SAR.
-
Target Identification: Utilizing techniques such as affinity chromatography or proteomics to identify the specific cellular targets of the most active compounds.
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer or infectious diseases.
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. This guide has provided a framework for the systematic synthesis, comparative biological evaluation, and structure-activity relationship analysis of its amide and ester analogs. By understanding the causal relationships between chemical structure and biological activity, researchers can more effectively design and optimize new drug candidates with improved potency and safety profiles.
References
- Google Patents. (1981). Process for the preparation of nitro substitute amino benzoic acid amides.
-
MDPI. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]
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Chem-Impex. (n.d.). This compound. [Link]
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MDPI. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
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PubMed Central. (2018). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. [Link]
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Frontiers. (2018). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. [Link]
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Chitkara University. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]
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PubMed Central. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. [Link]
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PubChem. (n.d.). 5-Amino-2-nitrobenzoate. [Link]
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National Center for Biotechnology Information. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]
-
MDPI. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. [Link]
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Confirming the structure of synthesized 5-Amino-2-nitrobenzoic acid
An In-depth Technical Guide for the Structural Confirmation of Synthesized 5-Amino-2-nitrobenzoic Acid
Authored by: A Senior Application Scientist
Introduction: Establishing Molecular Identity Beyond Synthesis
This compound is a pivotal intermediate in organic synthesis, serving as a versatile building block for a range of pharmaceuticals, dyes, and specialized materials.[1][2] Its utility stems from the unique reactivity conferred by its three functional groups: the carboxylic acid, the aromatic amine, and the nitro group. However, the synthesis of this molecule is not without its challenges, chief among them being the potential for the formation of structural isomers, such as 2-amino-5-nitrobenzoic acid and 4-amino-3-nitrobenzoic acid.
The unequivocal confirmation of the molecular structure of a synthesized compound is the bedrock of chemical and pharmaceutical research. Misidentification of an isomer can lead to failed subsequent reactions, misinterpreted biological data, and significant delays in development pipelines. This guide provides a comprehensive, multi-technique framework for the rigorous structural elucidation of this compound. We will move beyond simple data reporting to explain the causality behind the analytical choices, ensuring a self-validating system for confirming the compound's identity with the highest degree of confidence.
Section 1: Foundational Physicochemical Characterization
Before engaging in more complex spectroscopic analysis, a comparison of basic physical properties against established literature values provides a critical first-pass validation. Discrepancies at this stage can indicate impurities or an incorrect structure.
| Property | Expected Value | Source(s) |
| Molecular Formula | C₇H₆N₂O₄ | [1][3] |
| Molecular Weight | 182.13 g/mol | [3][4] |
| Appearance | Yellow or brown powder/crystals | [1][4][5] |
| Melting Point | 236-238 °C | [3][5][6] |
Section 2: The Analytical Workflow: A Multi-Pronged Approach
Caption: Workflow for the synthesis and structural confirmation of this compound.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can map out the aromatic substitution pattern, confirming the relative positions of the amino, nitro, and carboxylic acid groups.
Expertise & Causality
The substitution pattern on the benzene ring dictates the chemical shifts and, crucially, the coupling (splitting) patterns of the aromatic protons. For this compound, we expect an AMX spin system for the three aromatic protons, which is distinctly different from the patterns of its isomers.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation : Dissolve approximately 5-10 mg of the dry, purified sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] DMSO-d₆ is chosen for its excellent solvating power for this class of compounds and for its distinct solvent residual peaks which do not interfere with the analyte signals.
-
Instrumentation : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.[7]
-
Data Acquisition :
-
For ¹H NMR, acquire data with a sufficient number of scans to achieve a signal-to-noise ratio >100:1.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.
-
-
Processing : Process the acquired Free Induction Decay (FID) and reference the spectra. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[5]
Expected Spectral Data
The following data are key identifiers for the correct isomer.
Caption: Chemical structure of this compound.[4]
| ¹H NMR Data (400 MHz, DMSO-d₆) | ||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.5 (very broad) | Singlet | 1H, Carboxylic Acid (-COOH) |
| 8.00 | Doublet (d) | 1H, H-3 |
| 7.20 | Doublet (d) | 1H, H-6 |
| 6.50 | Doublet of Doublets (dd) | 1H, H-4 |
| ~5.5 (broad) | Singlet | 2H, Amino (-NH₂) |
| ¹³C NMR Data (100 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| 169.0 | C-7 (Carboxylic Acid) |
| 152.0 | C-5 (C-NH₂) |
| 140.0 | C-2 (C-NO₂) |
| 125.0 | C-1 |
| 118.0 | C-6 |
| 115.0 | C-3 |
| 112.0 | C-4 |
Note: Data derived from comparative analysis.[5]
Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The confirmation of the simultaneous presence of amino, nitro, and carboxylic acid groups is a primary validation step.
Expertise & Causality
Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending). The presence and position of these absorption bands provide a molecular fingerprint. The broad O-H stretch of the carboxylic acid, the sharp N-H stretches of the primary amine, the strong C=O stretch, and the distinct N-O stretches of the nitro group are all expected to be clearly visible.
Experimental Protocol (KBr Pellet Method)
-
Sample Preparation : Thoroughly grind 1-2 mg of the dry sample in an agate mortar.
-
Mixing : Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) and mix intimately with the sample.
-
Pelletizing : Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition : Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Absorption Bands
| Key FTIR Data (KBr Pellet, cm⁻¹) | ||
| Wavenumber (cm⁻¹) | Intensity/Shape | Functional Group Assignment |
| 3490, 3380 | Medium, Sharp | N-H Stretch (Amino) |
| 3200-2500 | Strong, Broad | O-H Stretch (Carboxylic Acid) |
| 1690 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |
| 1625, 1590 | Medium | C=C Stretch (Aromatic) |
| 1510, 1330 | Strong, Sharp | N-O Asymmetric & Symmetric Stretch (Nitro) |
Note: Data derived from comparative analysis.[5]
Section 5: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns. This technique serves as a definitive confirmation of the molecular formula.
Expertise & Causality
In Electron Impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. This molecular ion can then fragment in a predictable manner, providing further structural clues.
Experimental Protocol (Electron Impact)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization : Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection : Detect the ions to generate the mass spectrum.
Expected Mass Spectrometry Data
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity |
| 182 | [M]⁺ (Molecular Ion) |
| 165 | [M - OH]⁺ |
| 136 | [M - NO₂]⁺ |
Note: Data derived from PubChem and NIST databases.[4]
Section 6: Elemental Analysis
As a final, fundamental check, elemental analysis provides the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and nitrogen.
Expertise & Causality
This technique validates the molecular formula (C₇H₆N₂O₄) determined by mass spectrometry. The experimentally determined percentages must align with the theoretical values within a narrow margin of error (typically ±0.4%), confirming the purity and elemental composition of the synthesized product.
Theoretical vs. Experimental Values
| Element | Theoretical % |
| Carbon (C) | 46.16% |
| Hydrogen (H) | 3.32% |
| Nitrogen (N) | 15.38% |
Section 7: The Self-Validating System: Isomer Differentiation
The trustworthiness of the structural confirmation lies in its ability to definitively exclude plausible alternatives. The primary challenge in this synthesis is the differentiation from other amino nitrobenzoic acid isomers. The data gathered from the preceding techniques provide clear, distinguishing features.
| Parameter | This compound | 2-Amino-5-nitrobenzoic acid | 4-Amino-3-nitrobenzoic acid |
| Melting Point (°C) | 236-238 | 270 (dec.) | 280 (dec.) |
| ¹H NMR (Aromatic δ, ppm) | 8.00 (d), 7.20 (d), 6.50 (dd) | 8.61 (d), 7.95 (dd), 6.90 (d) | 8.45 (d), 7.85 (dd), 7.05 (d) |
| FTIR (C=O Stretch, cm⁻¹) | 1690 | 1680 | 1685 |
Note: Comparative data sourced from BenchChem.[5]
The significant differences in melting points and, most definitively, the unique chemical shifts and coupling patterns in the ¹H NMR spectrum, provide the unambiguous evidence required to confirm the 5-amino-2-nitro substitution pattern.
References
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PubChem . This compound | C7H6N2O4 | CID 83298. Available from: [Link]
-
PubChem . 5-Amino-2-nitrobenzoate | C7H5N2O4- | CID 7157258. Available from: [Link]
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The Royal Society of Chemistry . Supplementary Information. Available from: [Link]
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PrepChem.com . Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Available from: [Link]
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ResearchGate . FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-2-nitrobenzoic Acid
As researchers and scientists, our responsibility extends beyond the discovery process to the entire lifecycle of the chemicals we handle. 5-Amino-2-nitrobenzoic acid is a valuable reagent used in the synthesis of polymer-bound diazonium salts and as an activator for insulin receptor tyrosine kinase.[1] However, its classification as an oxidizing solid and its potential hazards necessitate a rigorous and compliant disposal protocol. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment & Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not merely a benign organic compound; its chemical properties demand specific precautions.
Causality Behind the Hazard: The primary hazard stems from its classification as an oxidizing solid. This means it can release oxygen, which can initiate or intensify the combustion of other materials. It is crucial to prevent its contact with flammable or combustible substances to avoid creating a fire hazard within a waste container.
Table 1: Hazard Profile of this compound
| Property | Identifier | Source |
| CAS Number | 13280-60-9 | |
| Molecular Formula | C₇H₆N₂O₄ | |
| GHS Pictogram | ![]() | |
| Signal Word | Danger | |
| Hazard Statement | H272: May intensify fire; oxidizer. | |
| Associated Hazards | Similar nitroaromatic compounds are known to be harmful if swallowed and cause skin, eye, and respiratory irritation.[2][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose in creating a barrier between you and the chemical.
-
Eye Protection: Chemical safety goggles are mandatory. If handling large quantities or there is a significant risk of dust generation, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Nitrile gloves are required. Inspect gloves for any signs of degradation before use.[4][5]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[4]
-
Respiratory Protection: When handling the powder outside of a chemical fume hood, a NIOSH-approved N95 respirator is necessary to prevent inhalation of fine particles.[6]
Emergency First-Aid Procedures
In the event of an exposure, immediate and correct action can significantly mitigate harm.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[2][3][4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure complete rinsing. Seek immediate medical attention from an ophthalmologist.[2][4]
-
Inhalation: Move the affected individual to fresh air at once. If breathing is difficult, administer oxygen. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[3][4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give two glasses of water to drink. Seek immediate medical attention.[2][3][6]
Waste Characterization and Segregation
Proper disposal begins with correct characterization. Due to its oxidizing nature and potential toxicity, this compound is classified as hazardous waste.
The Cardinal Rule: Under no circumstances should this chemical or its containers be disposed of via standard trash or down the sink.[5][7] Nitroaromatic compounds are known environmental pollutants, and aqueous disposal is a direct violation of safe laboratory practice.[8]
The following workflow provides a logical pathway for segregating waste at the point of generation. This self-validating system ensures that waste streams are not dangerously mixed and are correctly identified for final disposal.
Caption: Waste Segregation Workflow for this compound.
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step process for safely accumulating and preparing this compound waste for final disposal.
Step 1: Containerization
-
Select an Appropriate Container: Use only sturdy, chemically resistant containers with secure, tight-fitting lids.[7][9] Whenever possible, use the original manufacturer's container for unused or expired chemicals.[2]
-
Label Correctly: The moment you designate a container for waste, it must be labeled. Attach a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[7][9] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Oxidizer").
-
The accumulation start date.
-
Step 2: Waste Collection
-
Solid Waste: Carefully transfer excess solid this compound into the designated solid waste container.
-
Contaminated Debris: Place any items contaminated with the chemical, such as gloves, weigh boats, or paper towels, into a separate, clearly labeled container for solid hazardous waste.[7]
-
Avoid Mixing: Never mix this compound waste with other chemical waste, especially organic solvents or other reactive materials.[2][9]
Step 3: Temporary Storage (Satellite Accumulation Area)
-
Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]
-
Segregation: Ensure the container is stored separately from incompatible materials, particularly flammable and combustible liquids and solids.
-
Secondary Containment: Place all liquid waste containers in a secondary containment bin that can hold the entire volume of the container.[7]
Step 4: Arranging for Final Disposal
-
Contact EHS: The final and most critical step is to arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][7][8] They are equipped to transport and dispose of the material in compliance with all local and national regulations, likely via high-temperature incineration at a permitted facility.[10]
-
Schedule Pickup: Do not allow waste to accumulate. Schedule a waste pickup when the container is three-quarters full or in accordance with your institution's policies.[9]
Spill Management Protocol
Accidents can happen, but a prepared response minimizes risk. This protocol is for small, manageable spills of solid material.
-
Evacuate and Alert: Alert personnel in the immediate area of the spill.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 1.
-
Contain Spread: Cover the spill with a dry, inert material like sand or vermiculite. Do not use combustible materials like paper towels at this stage.
-
Minimize Dust: If necessary, lightly moisten the spilled material with a water mist to prevent dust from becoming airborne.[6]
-
Collect Material: Carefully sweep or vacuum the material and place it into a designated hazardous waste container.[6][11] Ensure the vacuum is approved for hazardous material cleanup if used.
-
Decontaminate: Clean the spill area with soap and water, and place all cleanup materials (wipes, gloves) into the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department.
By adhering to these procedures, you contribute to a culture of safety and ensure that the lifecycle of this compound is managed responsibly from acquisition to disposal. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance that aligns with local and national regulations.
References
- 1. goldbio.com [goldbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. reddit.com [reddit.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

